molecular formula C19H25NO6 B8103921 Ald-Ph-amido-PEG4-propargyl

Ald-Ph-amido-PEG4-propargyl

カタログ番号: B8103921
分子量: 363.4 g/mol
InChIキー: LGLOURHNEMIXPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ald-Ph-amido-PEG4-propargyl is a useful research compound. Its molecular formula is C19H25NO6 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-formyl-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6/c1-2-8-23-10-12-25-14-15-26-13-11-24-9-7-20-19(22)18-5-3-17(16-21)4-6-18/h1,3-6,16H,7-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLOURHNEMIXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ald-Ph-amido-PEG4-propargyl: Structure, Mechanism, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Ald-Ph-amido-PEG4-propargyl. It details its chemical structure, mechanism of action, and its application in the field of bioconjugation, with a particular focus on the construction of Antibody-Drug Conjugates (ADCs). This document consolidates key data and provides detailed experimental protocols to assist researchers in leveraging this versatile chemical tool.

Core Concepts: Structure and Physicochemical Properties

This compound is a non-cleavable linker that possesses two distinct reactive functionalities: a terminal aldehyde group on a phenyl ring and a terminal propargyl group. These are separated by a hydrophilic polyethylene glycol (PEG) chain of four units. This specific arrangement of functional groups and the PEG spacer imparts desirable properties for its use in creating stable bioconjugates. The aldehyde group allows for covalent linkage to molecules bearing aminooxy or hydrazide functionalities, while the propargyl group is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The SMILES string for this compound is O=C(NCCOCCOCCOCCOCC#C)C1=CC=C(C=O)C=C1.

Below is a two-dimensional representation of the chemical structure of this compound.

2D Structure of this compound.
Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers.

PropertyValue
CAS Number 1969299-27-1
Molecular Formula C₂₁H₁₈N₂O₅
Molecular Weight 378.38 g/mol
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO (e.g., 10 mM), DMF, and DCM. Limited solubility in water.
Storage Conditions Store at -20°C for long-term stability. Can be stored at 2-8°C for short periods.

Mechanism of Action: The Role in Bioconjugation

The primary mechanism of action for this compound in bioconjugation is through the sequential or orthogonal reaction of its two terminal functional groups. In the context of creating an Antibody-Drug Conjugate (ADC), a common strategy involves two key steps:

  • Reaction of the Aldehyde: The aldehyde group can be reacted with an aminooxy or hydrazide-functionalized biomolecule, typically the antibody. This reaction forms a stable oxime or hydrazone bond, respectively. This method allows for site-specific modification of the antibody if the aminooxy or hydrazide group is introduced at a specific location.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group is then available to react with an azide-functionalized molecule, which is often the cytotoxic drug payload. This reaction is catalyzed by Cu(I) and results in the formation of a highly stable triazole ring, covalently linking the drug to the antibody-linker construct. The CuAAC reaction is known for its high efficiency, specificity, and biocompatibility under mild reaction conditions.[1][2]

The diagram below illustrates the general workflow for creating an ADC using this compound.

ADC_Synthesis_Workflow cluster_antibody_modification Step 1: Antibody Modification cluster_drug_conjugation Step 2: Drug Conjugation (CuAAC) Antibody Antibody with Aminooxy Group Antibody_Linker Antibody-Linker Conjugate Antibody->Antibody_Linker Oxime bond formation Linker This compound Linker->Antibody_Linker Azide_Drug Azide-modified Cytotoxic Drug ADC Final Antibody-Drug Conjugate (ADC) Azide_Drug->ADC Antibody_Linker_2->ADC Cu(I) catalyst, Sodium Ascorbate

Workflow for ADC Synthesis.

The following diagram details the catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Mechanism CuAAC Catalytic Cycle CuI Cu(I) Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide Alkyne Propargyl-Linker (R-C≡CH) Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle Azide Azide-Drug (R'-N3) Azide->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Protonolysis Protonolysis (H+) Triazolyl_Cu->Protonolysis Protonolysis->CuI Catalyst Regeneration Triazole 1,4-disubstituted Triazole (Final Product) Protonolysis->Triazole

CuAAC Catalytic Cycle.

Experimental Protocols

The following protocols are generalized for the use of this compound in the synthesis of an ADC. Optimization of reaction conditions, such as reagent concentrations, temperature, and incubation times, may be necessary for specific antibody-drug combinations.

Materials and Reagents
  • Aminooxy-functionalized antibody in a suitable buffer (e.g., PBS, pH 6.5-7.4)

  • This compound

  • Azide-functionalized cytotoxic drug

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-coordinating ligand (e.g., THPTA, TBTA)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol for Antibody-Linker Conjugation (Oxime Ligation)
  • Preparation of Reagents:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10-20 mM).

    • Ensure the aminooxy-functionalized antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an appropriate buffer.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

    • Characterize the resulting antibody-linker conjugate to determine the linker-to-antibody ratio.

Protocol for Drug Conjugation via CuAAC
  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized drug in DMSO.

    • Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a stock solution of the copper-coordinating ligand (e.g., THPTA) in water or DMSO.

  • CuAAC Reaction: [1][2]

    • To the purified antibody-linker conjugate, add the azide-functionalized drug to achieve a 5- to 10-fold molar excess relative to the linker.

    • In a separate tube, pre-mix the CuSO₄ solution with the ligand solution at a 1:5 molar ratio.

    • Add the copper/ligand mixture to the antibody-linker-drug solution. The final concentration of copper is typically in the range of 50-250 µM.[3]

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification and Characterization:

    • Purify the final ADC product using SEC or another appropriate chromatography method to remove unreacted drug, catalyst, and other small molecules.

    • Characterize the purified ADC for parameters such as drug-to-antibody ratio (DAR), purity, aggregation, and binding affinity to its target antigen.

Conclusion

This compound is a valuable tool for the construction of well-defined bioconjugates, particularly ADCs. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, allows for a modular and efficient approach to linking antibodies and payloads. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully implement this linker in their drug development and bioconjugation workflows.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Ald-Ph-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ald-Ph-amido-PEG4-propargyl is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key chemical features: a terminal aldehyde group, a central hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal propargyl group. This unique combination of functionalities allows for the sequential and orthogonal conjugation of different molecular entities, making it a versatile tool in the construction of complex bioconjugates. This technical guide provides a comprehensive overview of the chemical properties, stability, solubility, and reactivity of this compound, supplemented with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.

Core Chemical Properties

This compound is a non-cleavable linker, a characteristic that imparts stability to the resulting conjugate in systemic circulation, ensuring that the payload is delivered to the target site before its release.[1][2][3]

PropertyValueSource
Molecular Formula C₁₉H₂₅NO₆[4]
Molecular Weight 363.40 g/mol
CAS Number 1969299-27-1[3]
Appearance Varies (often a solid or viscous liquid)[5]
Purity Typically >95%N/A
Storage Conditions Recommended at -20°C for long-term stability.[4]

Solubility and Stability

The solubility and stability of this compound are critical parameters for its effective use in bioconjugation reactions, which are often performed in aqueous environments.

Solubility

The presence of the PEG4 spacer significantly enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers and polar organic solvents.[6] This is a crucial feature for bioconjugation reactions, as it helps to prevent aggregation of the protein or antibody being modified.

SolventSolubilitySource
DMSO 10 mM
DMF Soluble[7]
DCM Soluble[7]
Water Soluble[7]
Aqueous Buffers (e.g., PBS) Expected to be soluble, but may require some organic co-solvent depending on the concentration.General Knowledge
Stability

The stability of the functional groups is paramount for a successful multi-step conjugation strategy.

  • Amide Bond: The central amide linkage is generally stable under physiological conditions.

  • Propargyl Group: The terminal alkyne is stable and does not readily undergo side reactions under typical bioconjugation conditions, other than the intended click chemistry reaction.

  • PEG Chain: The polyethylene glycol chain is highly stable and resistant to enzymatic and chemical degradation.

Reactivity and Functional Groups

The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups, allowing for a controlled, stepwise synthesis of complex bioconjugates.

Propargyl Group and Click Chemistry

The terminal alkyne (propargyl group) is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This reaction is highly efficient, specific, and biocompatible, forming a stable triazole linkage with an azide-containing molecule.[10] Propargyl groups are known for their excellent reactivity in CuAAC reactions.[11]

Aldehyde Group and Bioconjugation

The benzaldehyde group provides a reactive handle for conjugation to molecules containing aminooxy or hydrazide functionalities, forming a stable oxime or hydrazone bond, respectively.[7] This reaction is often used for site-specific modification of proteins and antibodies. Conjugation via aldehydes can be performed under mild, slightly acidic conditions (pH 5.5-6.0) to achieve optimal reaction kinetics.

Experimental Workflows and Signaling Pathways

As a synthetic linker, this compound does not directly participate in signaling pathways. Instead, it is a critical component in the construction of molecules (ADCs and PROTACs) that are designed to modulate specific signaling pathways involved in diseases such as cancer.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Attachment cluster_step3 Step 3: Purification & Characterization Antibody Antibody Modified_Ab Antibody-Linker (via Aldehyde) Antibody->Modified_Ab Conjugation (e.g., to engineered hydrazide/aminooxy) Aldehyde_Linker This compound Aldehyde_Linker->Modified_Ab ADC Antibody-Drug Conjugate (ADC) Modified_Ab->ADC CuAAC Click Chemistry Payload_Azide Azide-Payload (Drug) Payload_Azide->ADC Purification Purification (e.g., HPLC) ADC->Purification Characterization Characterization (e.g., Mass Spec) Purification->Characterization

Caption: Workflow for ADC synthesis using the bifunctional linker.

Workflow for PROTAC Synthesis

This diagram outlines a general workflow for synthesizing a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Second Ligand Attachment cluster_step3 Step 3: Purification & Characterization POI_Ligand Protein of Interest (POI) Ligand (with aminooxy/hydrazide) Intermediate POI-Linker Intermediate POI_Ligand->Intermediate Oxime/Hydrazone Formation Aldehyde_Linker This compound Aldehyde_Linker->Intermediate PROTAC PROTAC Molecule Intermediate->PROTAC CuAAC Click Chemistry E3_Ligand_Azide E3 Ligase Ligand (with azide) E3_Ligand_Azide->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., NMR, Mass Spec) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound. Optimization may be required for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl group of the linker to an azide-containing molecule.

Materials:

  • This compound derivative (e.g., conjugated to a protein)

  • Azide-containing molecule (e.g., a cytotoxic drug or a fluorescent probe)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer. Avoid buffers with high concentrations of chelating agents.

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the this compound derivative in an appropriate buffer.

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or another suitable solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound derivative to the desired final concentration (e.g., 1 mg/mL).

    • Add the azide-containing molecule to a final concentration of 1.1-1.5 molar equivalents relative to the propargyl group.

    • Add the reaction buffer to the desired final volume.

    • Add TBTA to a final concentration of 0.1 molar equivalents.

    • Gently mix the solution.

  • Initiation of the Reaction:

    • Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

    • Add CuSO₄ to a final concentration of 0.1 molar equivalents.

    • Immediately add sodium ascorbate to a final concentration of 1 molar equivalent.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • The resulting conjugate can be purified using size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or other suitable chromatographic techniques to remove excess reagents and byproducts.[4][12]

Protocol for Aldehyde-Mediated Protein Conjugation

This protocol outlines the conjugation of the aldehyde group of the linker to a protein containing an aminooxy or hydrazide handle.

Materials:

  • This compound

  • Protein with an accessible aminooxy or hydrazide group

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 5.5-6.0.

  • Quenching reagent (optional, e.g., an aminooxy-containing small molecule)

  • Purification columns (e.g., desalting or size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein in the conjugation buffer to a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker over the protein. The final concentration of DMSO should ideally be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The progress of the reaction can be monitored by SDS-PAGE or mass spectrometry.[11][13]

  • Quenching (Optional):

    • To consume any unreacted aldehyde groups on the protein, a quenching reagent can be added in excess and incubated for an additional 30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • The resulting protein-linker conjugate can be characterized by mass spectrometry to determine the degree of labeling.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for the construction of advanced bioconjugates. Its well-defined structure, featuring orthogonal reactive groups and a hydrophilic PEG spacer, provides researchers with a powerful tool for the synthesis of ADCs and PROTACs with tailored properties. The protocols and workflows presented in this guide offer a solid foundation for the successful application of this linker in the development of novel targeted therapeutics. As with any chemical reagent, optimal reaction conditions should be determined empirically for each specific application.

References

Technical Guide: Solubility of Ald-Ph-amido-PEG4-propargyl in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ald-Ph-amido-PEG4-propargyl, a non-cleavable, 4-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker. Understanding the solubility of this critical reagent is paramount for its effective handling, storage, and successful application in the synthesis of ADCs.

Core Concepts and Data

This compound is utilized in cancer research and is designed for click chemistry applications, containing a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its structure incorporates both hydrophobic (phenyl-amido) and hydrophilic (PEG4) moieties, which dictates its solubility profile.

Solubility Data

The solubility of a compound is a critical parameter for its use in bioconjugation and other solution-phase chemistries. Below is a summary of the available solubility data for this compound.

Solvent/Buffer SystemQuantitative SolubilityQualitative Assessment and Influencing Factors
Dimethyl Sulfoxide (DMSO) 10 mMThis compound exhibits good solubility in DMSO, a common solvent for preparing stock solutions of organic molecules for biological assays.
Aqueous Buffers (e.g., PBS) Data not availableThe PEG4 spacer is known to significantly enhance the aqueous solubility of conjugated molecules.[1] The hydrophilic nature of the polyethylene glycol chain helps to overcome the hydrophobicity of other structural components, although the phenyl-amido group may limit overall solubility in purely aqueous media without co-solvents. Generally, PEGylated linkers are employed to improve the solubility and in vivo stability of ADCs.

Structural and Functional Contributions to Solubility

The solubility of this compound is a composite of its distinct functional groups. A logical breakdown of these components and their roles is essential for understanding its behavior in different solvents.

G cluster_molecule This compound A Aldehyde Group (Ald) - Reactive towards amines and hydrazides - Can be used for conjugation B Phenyl-Amido Group (Ph-amido) - Provides structural rigidity - Generally hydrophobic, decreases aqueous solubility A->B C PEG4 Spacer - Hydrophilic 4-unit polyethylene glycol chain - Increases aqueous solubility - Provides flexibility and spacing B->C D Propargyl Group - Terminal alkyne - Reactive partner for 'Click Chemistry' (CuAAC) with azides C->D

Functional components of this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in their specific aqueous buffer systems, the following experimental protocols are recommended.

Protocol 1: Thermodynamic Solubility Measurement in Aqueous Buffer

This method determines the equilibrium solubility of the compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Agitate the solution at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully collect the supernatant. To remove any remaining solid particles, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 10 minutes) and then filter it through a 0.45 µm syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., DMSO).

    • Quantify the concentration of the compound in the filtered supernatant using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the analytical response of the supernatant to the standard curve to determine the solubility.

Protocol 2: Kinetic Solubility Measurement in Aqueous Buffer

This protocol is a higher-throughput method to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, which is highly relevant for many biological assays.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Dilution into Aqueous Buffer:

    • In a multi-well plate or microcentrifuge tubes, add the DMSO stock solution to the desired aqueous buffer to achieve a final DMSO concentration that is compatible with the intended downstream application (typically ≤1%). For example, add 2 µL of the 10 mM stock to 198 µL of buffer.

  • Incubation and Observation:

    • Mix the solution well and incubate at room temperature for a set period (e.g., 1-2 hours).

    • Visually inspect for any precipitation.

    • For a quantitative measurement, the concentration in the solution can be determined by nephelometry (light scattering) or by analyzing the clarified supernatant after centrifugation, as described in the thermodynamic protocol.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a linker to connect a cytotoxic payload to an antibody. The propargyl group is key to its function, enabling covalent attachment to an azide-modified payload via click chemistry. The aldehyde group can be used for further modifications or as an alternative conjugation handle.

The following diagram illustrates a typical workflow for using this linker in the synthesis of an ADC.

ADC_Workflow cluster_reactants Reactants cluster_steps Synthesis Steps cluster_products Products Payload Azide-modified Cytotoxic Payload Step1 Step 1: Click Chemistry (CuAAC) Payload->Step1 Linker This compound Linker->Step1 Antibody Antibody (e.g., mAb) Step2 Step 2: Conjugation to Antibody (e.g., via Lysine residues) Antibody->Step2 Intermediate Payload-Linker Conjugate Step1->Intermediate Formation of stable triazole linkage FinalADC Final Antibody-Drug Conjugate (ADC) Step2->FinalADC Stable conjugate formation Intermediate->Step2

Workflow for ADC synthesis using this compound.

References

Stability of Ald-Ph-amido-PEG4-propargyl at Different pH and Temperatures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of linker molecules is a critical attribute in the development of antibody-drug conjugates (ADCs), influencing their therapeutic index, encompassing both efficacy and toxicity. An ideal linker must remain robust in systemic circulation to prevent premature payload release and subsequently execute its cleavage mechanism efficiently within the target tumor cell. "Ald-Ph-amido-PEG4-propargyl" is a non-cleavable linker utilized in the synthesis of ADCs.[1][2][3] This technical guide provides a comprehensive overview of the expected stability of "this compound" across a range of pH and temperature conditions, based on the known chemical liabilities of its constituent functional groups: a benzaldehyde moiety, an amide bond, a polyethylene glycol (PEG) spacer, and a terminal propargyl group. This guide also outlines detailed experimental protocols for researchers to quantitatively assess the stability of this linker and similar chemical entities.

Chemical Structure and Functional Group Analysis

The stability of "this compound" is intrinsically linked to the chemical properties of its core components:

  • Benzaldehyde Group: The aromatic aldehyde serves as a reactive handle for conjugation. The stability of benzaldehyde derivatives is known to be pH-dependent, with hydrolysis being subject to general-acid catalysis. In the context of PEGylated conjugates, aromatic aldehyde-derived hydrazone linkers have demonstrated high stability at both physiological pH (7.4) and in mildly acidic environments (pH 5.5).[4][5]

  • Amide Bond: Amide bonds are generally characterized by their high stability, particularly when compared to ester bonds.[6] However, they are susceptible to hydrolysis under both acidic and basic conditions, a process that is significantly accelerated by increased temperatures.[1][7] The mechanism of non-enzymatic cleavage can proceed via direct hydrolysis (scission) or intramolecular aminolysis.

  • PEG4 Spacer: The tetra-polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the ADC. PEG itself can undergo thermo-oxidative degradation, which is expedited by heat and the presence of oxygen, leading to the formation of aldehydes and peroxides and a decrease in the pH of solutions.[8][9]

  • Propargyl Group: The terminal alkyne functionality provides a versatile handle for "click chemistry" reactions. Propargyl alcohol exhibits moderate thermal stability.[10] While the alkyne group itself is relatively stable, its reactivity can be influenced by the surrounding chemical environment and conditions.

Predicted Stability Profile

Table 1: Predicted Stability of this compound Under Various Conditions

ConditionpH RangeTemperatureExpected StabilityPrimary Degradation Pathways
Physiological 7.0 - 7.437°CHighMinimal degradation expected. Slow hydrolysis of the amide bond over extended periods.
Acidic 3.0 - 6.0Room TemperatureModerateAcid-catalyzed hydrolysis of the amide bond. Potential for acid-catalyzed reactions involving the benzaldehyde group.
Acidic 3.0 - 6.0Elevated TemperatureLow to ModerateAccelerated acid-catalyzed hydrolysis of the amide bond.
Basic 8.0 - 11.0Room TemperatureModerateBase-catalyzed hydrolysis of the amide bond.
Basic 8.0 - 11.0Elevated TemperatureLowAccelerated base-catalyzed hydrolysis of the amide bond.
Oxidative NeutralRoom TemperatureModerateOxidation of the PEG chain and potentially the benzaldehyde group.
Thermal N/A> 50°CModerate to LowThermo-oxidative degradation of the PEG chain. Potential for thermal decomposition of the propargyl group.

Experimental Protocols for Stability Assessment

To quantitatively determine the stability of "this compound," a series of forced degradation studies and long-term stability tests should be conducted.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[][12][13]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureTime Points (hours)
Acid Hydrolysis 0.1 M - 1 M HCl40°C, 60°C, 80°C0, 2, 6, 12, 24, 48
Base Hydrolysis 0.1 M - 1 M NaOH40°C, 60°C, 80°C0, 2, 6, 12, 24, 48
Oxidation 3% - 30% H₂O₂Room Temperature, 40°C0, 2, 6, 12, 24, 48
Thermal Degradation Solid state and in solution60°C, 80°C, 100°C0, 24, 48, 72, 168
Photostability ICH Q1B compliant light sourceRoom TemperatureAs per ICH guidelines

Protocol: General Procedure for Forced Degradation

  • Sample Preparation: Prepare stock solutions of "this compound" in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: Dilute the stock solution with the respective stressor solution (e.g., HCl, NaOH, H₂O₂) to the final desired concentration. For thermal and photostability, expose the sample (solid and/or solution) to the specified conditions.

  • Time Point Sampling: At each designated time point, withdraw an aliquot of the stressed sample.

  • Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution to a pH of approximately 7. For oxidative stress, the reaction may be quenched if necessary.

  • Analysis: Analyze the samples immediately using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are performed to determine the shelf-life and appropriate storage conditions for the linker.[10][14][15]

Table 3: ICH Recommended Conditions for Long-Term and Accelerated Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol: Stability Testing Procedure

  • Sample Packaging: Store "this compound" in containers that simulate the proposed packaging for long-term storage.

  • Storage: Place the packaged samples in stability chambers maintained at the conditions specified in Table 3.

  • Sampling: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 3, 6 months for accelerated studies).

  • Analysis: Analyze the samples using a validated stability-indicating method to assess for any degradation and loss of purity.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent linker from its degradation products.

1. High-Performance Liquid Chromatography (HPLC)

  • Technique: Reversed-phase HPLC (RP-HPLC) is the most common technique for stability-indicating assays.[16][17]

  • Column: A C18 column is typically a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is generally required to resolve the parent compound from its more polar or less polar degradants. The pH of the aqueous phase should be optimized for the best separation.

  • Detection: UV detection at a wavelength where the benzaldehyde and amide chromophores absorb is suitable for quantification.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purpose: LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[18][19][20]

  • Methodology: The HPLC method can be adapted for LC-MS by using volatile mobile phase additives (e.g., formic acid, ammonium acetate). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in determining the elemental composition of degradants. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Application: ¹H and ¹³C NMR can be used to definitively identify the structure of isolated degradation products.[21][22][23] It can also be used to monitor the degradation process in real-time by observing the disappearance of signals from the parent molecule and the appearance of signals from the degradation products.

Visualization of Workflows and Pathways

Experimental_Workflow_for_Stability_Assessment cluster_Preparation Sample Preparation cluster_Forced_Degradation Forced Degradation Studies cluster_Stability_Testing Long-Term & Accelerated Stability cluster_Analysis Analysis Stock_Solution Prepare Stock Solution of This compound Acid Acid Hydrolysis (HCl, Heat) Stock_Solution->Acid Apply Stress/Storage Base Base Hydrolysis (NaOH, Heat) Stock_Solution->Base Apply Stress/Storage Oxidation Oxidation (H2O2) Stock_Solution->Oxidation Apply Stress/Storage Thermal Thermal Stress (Heat) Stock_Solution->Thermal Apply Stress/Storage Photo Photostability (Light) Stock_Solution->Photo Apply Stress/Storage Long_Term Long-Term Storage (ICH Conditions) Stock_Solution->Long_Term Apply Stress/Storage Accelerated Accelerated Storage (ICH Conditions) Stock_Solution->Accelerated Apply Stress/Storage HPLC RP-HPLC Analysis (Purity & Degradation Profile) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Long_Term->HPLC Analyze Samples Accelerated->HPLC Analyze Samples LCMS LC-MS/MS Analysis (Degradant Identification) HPLC->LCMS Identify Peaks NMR NMR Analysis (Structure Elucidation) LCMS->NMR Confirm Structure

Caption: Experimental workflow for stability assessment.

Potential_Degradation_Pathways cluster_Amide_Hydrolysis Amide Bond Hydrolysis cluster_PEG_Degradation PEG Chain Degradation cluster_Aldehyde_Oxidation Aldehyde Oxidation Parent This compound Amide_Products Ph-Aldehyde + Amine-PEG4-propargyl Parent->Amide_Products Acid/Base, Heat PEG_Products Shorter PEG fragments, Aldehydes, Carboxylic Acids Parent->PEG_Products Oxidation, Heat Aldehyde_Product Carboxylic Acid-Ph-amido-PEG4-propargyl Parent->Aldehyde_Product Oxidation

Caption: Potential degradation pathways.

ADC_Trafficking_and_Payload_Release cluster_Extracellular Extracellular Space cluster_Cellular_Uptake Cellular Uptake cluster_Intracellular_Trafficking Intracellular Trafficking & Degradation cluster_Payload_Action Payload Action ADC_Circulation ADC in Circulation (Linker must be stable) Binding ADC binds to Target Antigen on Cell Surface ADC_Circulation->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome ADC in Endosome Internalization->Endosome Lysosome Fusion with Lysosome Endosome->Lysosome Degradation Antibody Degradation by Lysosomal Proteases Lysosome->Degradation Payload_Release Release of Payload-Linker-Amino Acid Degradation->Payload_Release Cytotoxicity Payload exerts its cytotoxic effect Payload_Release->Cytotoxicity

Caption: General ADC trafficking and payload release mechanism.

Conclusion

The stability of "this compound" is a multifactorial property dependent on pH, temperature, and the presence of oxidative agents. Based on the known chemistry of its constituent parts, the amide bond is predicted to be the most labile functionality, susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. The PEG chain may also be a point of degradation through oxidation. A thorough understanding of these potential degradation pathways, confirmed through rigorous forced degradation studies and long-term stability testing, is paramount for the successful development of ADCs utilizing this linker. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to comprehensively evaluate the stability of "this compound" and to ensure the development of safe and effective antibody-drug conjugates.

References

The Pivotal Role of the PEG4 Spacer in Ald-Ph-amido-PEG4-propargyl: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the sophisticated landscape of biotherapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of success. The linker, a seemingly simple bridge, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. This technical guide provides an in-depth analysis of the heterobifunctional linker, Ald-Ph-amido-PEG4-propargyl , with a specific focus on the integral role of its discrete four-unit polyethylene glycol (PEG4) spacer.

Deconstructing the "this compound" Linker

"this compound" is a non-cleavable linker designed for advanced bioconjugation strategies.[1][2][3][4][5] Its structure comprises three key functional components:

  • Aldehyde-Phenyl (Ald-Ph) Group: This terminal aldehyde provides a reactive handle for conjugation, typically with amine-containing molecules like hydrazides or aminooxy compounds.

  • Propargyl Group: This terminal alkyne is a key component for "click chemistry," enabling highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-modified molecules.[1][2][3][4]

  • PEG4 Spacer: A discrete chain of four ethylene glycol units that separates the two reactive ends. This spacer is central to the linker's functionality and overall performance in a bioconjugate.

The Core Functionality of the PEG4 Spacer

The discrete PEG4 spacer is not merely a passive connector; it is an active modulator of the bioconjugate's physicochemical and biological properties. Its primary roles are to enhance hydrophilicity, provide steric hindrance, and optimize spatial separation.

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation of the final conjugate.[6] This aggregation can diminish efficacy, increase immunogenicity, and complicate manufacturing and formulation.[6] The hydrophilic ethylene glycol units of the PEG4 spacer create a hydration shell around the payload, significantly increasing the overall water solubility of the ADC and mitigating the risk of aggregation.[6][7][8]

Steric Hindrance and Reduced Immunogenicity

The flexible PEG4 chain acts as a steric shield, physically masking the conjugated payload.[6] This "stealthing" effect offers two key advantages:

  • Reduced Aggregation: It provides a physical barrier that prevents hydrophobic interactions between adjacent ADC molecules, further reducing the likelihood of aggregation, even at high drug-to-antibody ratios (DAR).[6]

  • Lowered Immunogenicity: The PEG shield can mask immunogenic epitopes on the linker or payload, reducing the probability of eliciting an immune response against the conjugate.[7]

Improved Pharmacokinetics

By increasing hydrophilicity and stability, the PEG4 spacer contributes to a more favorable pharmacokinetic profile.[6] The hydration shell increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and prolong its circulation half-life in the bloodstream.[7][8] This extended exposure can lead to greater accumulation at the target site, enhancing the therapeutic window.[6]

Optimal Spatial Separation

The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the antibody and the payload. This separation is vital for preventing the payload from sterically hindering the antibody's antigen-binding site, thus preserving its targeting function.

Quantitative Impact of PEG Spacer Length

While data for the specific "this compound" linker is proprietary, the scientific literature provides valuable insights into how PEG spacer length affects ADC properties. The choice of a PEG4 spacer represents a balance between providing sufficient hydrophilicity and avoiding potential drawbacks of longer PEG chains, such as reduced cytotoxicity or impaired tumor penetration.[6][9]

The following tables summarize general trends observed in comparative studies of different PEG linker lengths in ADCs.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

PEG Spacer LengthTypical DAR AchievedKey Observations
Short (e.g., PEG4) Lower to ModerateCan sometimes result in lower drug loading compared to intermediate lengths, possibly due to a trade-off between hydrophobicity and steric hindrance.[10]
Intermediate (e.g., PEG6, PEG8, PEG12) HigherOften provides an optimal balance, leading to higher conjugation efficiency and DAR.[10]
Long (e.g., PEG24) Moderate to LowerVery long chains may introduce steric hindrance that can reduce conjugation efficiency.[10][11]

Note: Actual DAR is highly dependent on the specific payload, antibody, and conjugation chemistry.

Table 2: Influence of PEG Spacer Length on In Vivo Pharmacokinetics

PEG Spacer LengthTypical Plasma Half-LifeKey Observations
Short (e.g., PEG4) Moderate IncreaseProvides a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.[6]
Intermediate (e.g., PEG8) Substantial IncreaseClearance rates tend to decrease significantly as PEG length increases up to a certain point. Conjugates with PEGs smaller than PEG8 have shown rapid clearance.[12]
Long (e.g., PEG24) Significant IncreaseLonger PEG chains lead to a larger hydrodynamic radius, further reducing renal clearance and prolonging circulation time.[6][11] However, this may impede tumor penetration.

Table 3: Impact of PEG Spacer Length on In Vitro Cytotoxicity

PEG Spacer LengthTypical In Vitro Potency (IC50)Key Observations
Short (e.g., PEG4) High PotencyOften associated with high in vitro potency, providing sufficient hydrophilicity without significantly masking the payload.
Intermediate to Long (e.g., PEG10K) Reduced PotencyLonger PEG chains can sometimes reduce the in vitro cytotoxicity of the conjugate, potentially due to steric hindrance affecting payload-target interaction.[9]

Note: IC50 values are highly dependent on the payload, cell line, and antibody target.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of ADCs using a linker like "this compound".

General Protocol for ADC Synthesis

This protocol outlines a two-step process: modification of the payload with an azide group and subsequent conjugation to the antibody-linker complex.

Materials:

  • Monoclonal antibody (mAb)

  • This compound linker

  • Azide-modified cytotoxic payload

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., THPTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody-Linker Conjugation:

    • Dissolve the this compound linker in a suitable organic solvent (e.g., DMSO).

    • Modify the antibody with a complementary reactive group (e.g., a hydrazide) if necessary, following established protocols.

    • React the modified antibody with the linker in PBS buffer at a molar ratio determined by optimization (e.g., 1:5 to 1:20 antibody-to-linker ratio).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

    • Remove excess linker via a desalting column or dialysis.

  • Click Chemistry (CuAAC) Conjugation:

    • Prepare a solution of the azide-modified payload in DMSO.

    • In a separate tube, prepare the copper catalyst solution by mixing CuSO4 and a ligand like THPTA.

    • Add the azide-payload solution to the antibody-linker conjugate.

    • Initiate the click reaction by adding the freshly prepared reducing agent (sodium ascorbate) followed by the copper catalyst solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Quench the reaction by adding a quenching solution.

  • Purification:

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted payload, linker, and other reagents.

Protocol for ADC Stability Assessment by SEC

Objective: To quantify the formation of aggregates in an ADC preparation.

Materials:

  • Purified ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Separation:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the prepared sample onto the column.

    • Run the separation under isocratic conditions at a defined flow rate (e.g., 0.5 mL/min).

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates. Calculate the percentage of aggregates relative to the total peak area.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes and concepts related to the use of the this compound linker.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Analysis mAb Antibody (mAb) in PBS Conjugation1 Antibody-Linker Conjugation mAb->Conjugation1 Linker This compound in DMSO Linker->Conjugation1 Payload Azide-Payload in DMSO Click CuAAC Click Reaction (mAb-Linker + Payload) Payload->Click Conjugation1->Click Purify Purification (SEC) Click->Purify Crude ADC Analyze Characterization (HIC, LC-MS, SEC) Purify->Analyze Final Purified ADC Analyze->Final

Caption: General experimental workflow for ADC synthesis and characterization.

G cluster_0 Challenges with Hydrophobic Payloads cluster_1 Solutions Provided by PEG4 Spacer cluster_2 Therapeutic Outcomes Aggregation Aggregation Immunogenicity Immunogenicity Poor_PK Poor Pharmacokinetics Hydrophilicity Increased Hydrophilicity Hydrophilicity->Aggregation Reduces Solubility Improved Solubility Hydrophilicity->Solubility Steric_Shield Steric Shielding Steric_Shield->Immunogenicity Reduces Stability Enhanced Stability Steric_Shield->Stability PK_Mod Improved PK Profile PK_Mod->Poor_PK Improves Spacing Optimal Spacing Efficacy Increased Efficacy Spacing->Efficacy Stability->Efficacy Solubility->Efficacy Safety Better Safety Profile Efficacy->Safety

Caption: Logical relationships of the PEG4 spacer's functional benefits.

G cluster_0 Extracellular cluster_1 Intracellular ADC ADC in Circulation Binding ADC Binds to Receptor ADC->Binding Receptor Tumor Cell Receptor Receptor->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Payload Release (for cleavable linkers) Degradation->Release Action Payload Exerts Cytotoxic Effect Release->Action

Caption: Generalized ADC internalization and payload release pathway.

Conclusion

The PEG4 spacer within the "this compound" linker is a critical design element that transcends its role as a simple connector. By providing a discrete, hydrophilic, and flexible linkage, it directly addresses fundamental challenges in the development of antibody-drug conjugates, including solubility, aggregation, stability, and pharmacokinetics.[6][7][8] The selection of a PEG4 unit represents a rational design choice, balancing the need for these beneficial properties against the potential for longer PEG chains to negatively impact payload activity or tumor accessibility. A thorough understanding of the multifaceted role of the PEG4 spacer is essential for researchers and drug developers aiming to engineer the next generation of safe and effective biotherapeutics.

References

The Unseen Backbone: A Technical Guide to the Non-Cleavable "Ald-Ph-amido-PEG4-propargyl" Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of the "Ald-Ph-amido-PEG4-propargyl" linker, a non-cleavable linker increasingly utilized in the design of next-generation antibody-drug conjugates (ADCs). We delve into its chemical nature, mechanism of action, and the experimental protocols crucial for its evaluation, providing a comprehensive resource for researchers in the field of targeted therapeutics.

Introduction: The Critical Role of Linkers in ADC Design

Antibody-drug conjugates represent a powerful class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and overall therapeutic index.[1] Non-cleavable linkers, such as "this compound," are designed to remain intact in systemic circulation, releasing the payload only after the ADC has been internalized by the target cell and the antibody component has been degraded within the lysosome.[2] This strategy enhances plasma stability and minimizes off-target toxicity, offering a wider therapeutic window compared to some cleavable linker systems.[3]

Characteristics of the "this compound" Linker

The "this compound" linker is a sophisticated chemical entity with distinct functional components that contribute to its utility in ADC development.

  • Aldehyde (Ald) Group: The terminal aldehyde group provides a reactive handle for conjugation to molecules containing an aminooxy or hydrazide functional group, often found on the cytotoxic payload.

  • Phenyl (Ph) and Amido Group: The benzamide moiety provides a stable, non-cleavable amide bond. Aromatic amides are known for their high resistance to enzymatic and chemical degradation under physiological conditions.

  • PEG4 Spacer: The tetra-polyethylene glycol (PEG) spacer is a hydrophilic component that enhances the solubility and pharmacokinetic properties of the ADC.[4] The PEG chain can also create a steric shield, reducing the potential for aggregation, especially with hydrophobic payloads.[4]

  • Propargyl Group: The terminal alkyne (propargyl) group is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for a highly efficient and specific conjugation to an azide-modified antibody.

G Chemical Structure of this compound cluster_linker This compound Ald Aldehyde (CHO) Ph Phenyl Ring Ald->Ph Amido Amide (CONH) Ph->Amido PEG4 PEG4 Spacer (O(CH2CH2O)4) Amido->PEG4 Propargyl Propargyl (CH2C≡CH) PEG4->Propargyl

Caption: Functional components of the this compound linker.

The Non-Cleavable Mechanism of Action

The therapeutic efficacy of an ADC equipped with a non-cleavable linker is entirely dependent on the internalization and subsequent degradation of the antibody within the target cell.

G Cellular Processing of an ADC with a Non-Cleavable Linker cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Endosome Early Endosome ADC->Endosome Receptor-Mediated Endocytosis Antigen Target Antigen Antigen->ADC Binding Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload-Linker-Amino Acid Complex Lysosome->Payload Antibody Degradation (Proteases) Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

Caption: Cellular processing of an ADC with a non-cleavable linker.

The process begins with the ADC binding to its target antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into an early endosome. The endosome then traffics the complex to the lysosome, an acidic organelle containing a host of degradative enzymes. Within the lysosome, proteases, such as cathepsins, degrade the antibody into its constituent amino acids. This degradation liberates the cytotoxic payload, which is still attached to the linker and a single amino acid residue from the antibody. This payload-linker-amino acid complex must then be able to exit the lysosome and reach its intracellular target to induce apoptosis.

Quantitative Stability Data

The hallmark of a non-cleavable linker is its high stability in systemic circulation. While specific in vivo half-life data for the "this compound" linker is not publicly available, the stability of structurally similar non-cleavable linkers provides a strong indication of its expected performance. The amide bond, particularly when one of the substituents is aromatic, is highly resistant to hydrolysis. Furthermore, PEGylation is known to increase the in vivo half-life of bioconjugates.

Below is a table summarizing representative stability data for non-cleavable linkers used in ADCs.

Linker TypeModel SystemStability MetricResultReference
Non-cleavable Amide-PEG6 In vitro mouse plasma% Intact ADC after 4.5 daysStable across most conjugation sites[5]
Non-cleavable Thioether (SMCC) In vivo (Kadcyla®)Clinically validatedHigh plasma stability[3]
Non-cleavable Maleimidocaproyl (MC) Pre-clinical studiesTherapeutic windowGenerally better tolerated than cleavable counterparts[6]

Note: The data presented are for linkers with similar non-cleavable characteristics and are intended to be illustrative of the expected high stability of the "this compound" linker.

Experimental Protocols

Evaluating the stability and efficacy of an ADC with a non-cleavable linker requires a suite of well-defined experimental protocols.

Synthesis and Conjugation Workflow

The synthesis of an ADC using the "this compound" linker is a multi-step process.

G Synthesis and Conjugation Workflow cluster_synthesis Linker Synthesis cluster_conjugation ADC Conjugation Reactants Starting Materials (e.g., 4-formylbenzoic acid, propargyl-PEG4-amine) Synthesis Chemical Synthesis Reactants->Synthesis Purification1 Purification (e.g., Chromatography) Synthesis->Purification1 Linker This compound Purification1->Linker Conjugation1 Click Chemistry (e.g., CuAAC or SPAAC) Linker->Conjugation1 Conjugation2 Aldehyde Chemistry Linker->Conjugation2 Antibody Azide-Modified Antibody Antibody->Conjugation1 Payload Aminooxy/Hydrazide -Modified Payload Payload->Conjugation2 Purification2 Purification (e.g., SEC) Conjugation1->Purification2 Conjugation2->Purification2 ADC Final ADC Purification2->ADC

Caption: General workflow for the synthesis and conjugation of the linker.

Protocol for ADC Synthesis:

  • Linker Synthesis: Synthesize the "this compound" linker by reacting 4-formylbenzoic acid with propargyl-PEG4-amine in the presence of a suitable coupling agent (e.g., HATU). Purify the resulting linker using column chromatography.

  • Antibody Modification: Introduce an azide group onto the antibody. This can be achieved through various methods, such as modifying lysine residues with an azide-containing NHS ester.

  • Payload Modification: If necessary, modify the cytotoxic payload to introduce an aminooxy or hydrazide functional group.

  • Conjugation Step 1 (Click Chemistry): React the azide-modified antibody with the propargyl group of the linker via CuAAC or SPAAC.

  • Conjugation Step 2 (Aldehyde Chemistry): React the aldehyde group of the linker-antibody conjugate with the aminooxy or hydrazide group of the payload.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted components.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in human, mouse, and rat plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analyze the samples to quantify the amount of intact ADC and free payload.

Quantification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique to measure the intact ADC, free payload, and any metabolites.

Lysosomal Degradation Assay

Objective: To confirm that the payload is released from the ADC upon lysosomal degradation of the antibody.

Methodology:

  • Isolate lysosomes from a relevant cancer cell line.

  • Incubate the ADC with the isolated lysosomes at 37°C in an acidic buffer (pH 4.5-5.0).

  • Collect aliquots at various time points.

  • Analyze the samples by LC-MS to identify and quantify the released payload-linker-amino acid complex.

Conclusion

The "this compound" linker represents a robust and versatile platform for the development of highly stable and effective antibody-drug conjugates. Its non-cleavable nature, conferred by the stable amide bond, ensures minimal premature payload release, thereby enhancing the safety profile of the ADC. The inclusion of a PEG spacer improves solubility and pharmacokinetics, while the terminal propargyl and aldehyde groups provide orthogonal handles for a precise and controlled conjugation process. A thorough understanding of its chemical properties and biological processing, as outlined in this guide, is paramount for the successful design and development of next-generation targeted cancer therapies.

References

An In-depth Technical Guide to Click Chemistry with Ald-Ph-amido-PEG4-propargyl for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The design of the linker molecule, which connects the antibody to the payload, is critical for the stability, efficacy, and safety of the ADC. "Ald-Ph-amido-PEG4-propargyl" is a state-of-the-art, non-cleavable linker that utilizes the power of click chemistry for the precise construction of ADCs.[1][2]

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data characterization involved in using this compound for the development of next-generation ADCs.

Core Concepts: The Role of this compound in Click Chemistry

This compound is a heterobifunctional linker designed for bio-orthogonal conjugation. Its key structural features are:

  • An Aldehyde Group (Ald-Ph): The aromatic aldehyde functionality provides a reactive handle for conjugation to a biomolecule, typically an antibody, that has been modified to contain a compatible nucleophilic group, such as a hydrazide or an aminooxy group. This allows for the initial, stable attachment of the linker to the antibody.

  • A PEG4 Spacer (amido-PEG4): The tetra-polyethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the resulting ADC. These include increased aqueous solubility, reduced aggregation, and steric shielding of the cytotoxic payload, which can improve the pharmacokinetic profile and reduce immunogenicity.

  • A Propargyl Group: This terminal alkyne is the "click" chemistry handle. It is poised to react with an azide-functionalized molecule, such as a cytotoxic drug, via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage.[1][2]

The non-cleavable nature of this linker ensures that the cytotoxic payload remains attached to the antibody until the ADC is internalized by the target cell and the antibody is degraded in the lysosome, releasing the drug-linker-amino acid complex.

Chemical and Physical Properties

Below is a summary of the key properties of this compound.

PropertyValue
CAS Number 1969299-27-1
Molecular Formula C₂₁H₁₈N₂O₅
Molecular Weight 378.38 g/mol
Appearance To be confirmed by supplier
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Typically stored at -20°C to -80°C

Experimental Workflow for ADC Synthesis

The development of an ADC using this compound involves a multi-step process that requires careful planning and execution. The general workflow is outlined below.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_attachment Payload Attachment (Click Chemistry) cluster_characterization ADC Characterization antibody_selection Antibody Selection antibody_modification Site-Specific Modification (e.g., introduction of a hydrazide or aminooxy group) antibody_selection->antibody_modification antibody_purification Purification of Modified Antibody antibody_modification->antibody_purification linker_conjugation Conjugation of this compound to Modified Antibody antibody_purification->linker_conjugation conjugate_purification Purification of Antibody-Linker Conjugate linker_conjugation->conjugate_purification click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conjugate_purification->click_reaction azide_payload Azide-Modified Cytotoxic Payload azide_payload->click_reaction adc_purification Final ADC Purification click_reaction->adc_purification dar_analysis Drug-to-Antibody Ratio (DAR) (e.g., LC-MS, HIC) adc_purification->dar_analysis in_vitro_assay In Vitro Cytotoxicity Assay dar_analysis->in_vitro_assay purity_analysis Purity and Aggregation (e.g., SEC) purity_analysis->in_vitro_assay

Caption: General workflow for the synthesis and characterization of an ADC.

Experimental Protocols

Due to the proprietary nature of many ADC development processes, detailed experimental protocols for specific linkers such as this compound are not always publicly available. The following section provides a representative, detailed protocol for the key click chemistry step, based on established methodologies for similar PEGylated alkyne linkers. This should be considered an illustrative example and must be optimized for the specific antibody and payload being used.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified cytotoxic payload to an antibody that has been pre-functionalized with this compound.

Materials:

  • Antibody-propargyl conjugate (in a suitable buffer, e.g., PBS, pH 7.4)

  • Azide-modified cytotoxic payload (dissolved in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10 mM EDTA in PBS)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Equipment:

  • Temperature-controlled shaker/incubator

  • UV-Vis spectrophotometer

  • LC-MS system for DAR analysis

  • HPLC system with SEC and HIC columns

Protocol:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature.

    • Prepare a fresh solution of sodium ascorbate.

    • Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio and incubating for 5 minutes at room temperature.

  • Reaction Setup:

    • In a suitable reaction vessel, dilute the antibody-propargyl conjugate to the desired concentration (e.g., 5-10 mg/mL) with the reaction buffer.

    • Add the azide-modified payload to the antibody solution. A typical molar excess of the payload over the antibody is 5-10 fold. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation. Mix gently.

    • Add the CuSO₄/THPTA premix to the reaction mixture. A typical final concentration of copper is 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature (or a specified temperature, e.g., 4°C to 37°C, depending on the stability of the components) for 1-4 hours with gentle agitation.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing by LC-MS to determine the extent of conjugation.

  • Reaction Quenching:

    • Once the reaction is complete, add the quenching solution to chelate the copper catalyst.

  • Purification of the ADC:

    • Purify the resulting ADC from excess payload, catalyst, and other reagents using an appropriate method such as SEC or TFF. The buffer should be exchanged to a formulation buffer suitable for long-term storage.

  • Characterization of the Final ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Analyze the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species using LC-MS and/or Hydrophobic Interaction Chromatography (HIC).

    • Assess the level of aggregation and purity using Size Exclusion Chromatography (SEC).

    • Perform in vitro cell-based assays to determine the potency and specificity of the ADC.

Illustrative Quantitative Data for a CuAAC Reaction

The following table provides representative quantitative parameters for the click chemistry reaction described above.

ParameterIllustrative Value
Antibody-propargyl concentration5 mg/mL
Azide-payload molar excess8 equivalents
Final Copper (CuSO₄) concentration250 µM
Final THPTA concentration1.25 mM
Final Sodium Ascorbate concentration2.5 mM
Reaction Temperature25°C
Reaction Time2 hours
Expected Outcome
Average DAR (from LC-MS)3.8
DAR Distribution (DAR0/2/4/6/8)5% / 15% / 60% / 15% / 5%
Monomer Purity (from SEC)>98%

Visualization of Key Processes

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the payload attachment step is the CuAAC reaction. The following diagram illustrates the formation of the stable triazole linkage between the propargyl group on the linker and the azide group on the payload, catalyzed by copper(I).

CuAAC_Mechanism Antibody_Linker Antibody-Linker-Propargyl Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) plus1 + Azide_Payload Azide-Payload ADC Antibody-Drug Conjugate (stable triazole linkage) Catalyst->ADC

Caption: Simplified schematic of the CuAAC reaction for ADC synthesis.

Conclusion

This compound is a versatile and powerful tool for the construction of advanced antibody-drug conjugates. Its well-defined structure, incorporating a reactive aldehyde, a hydrophilic PEG spacer, and a bio-orthogonal propargyl group, enables the precise and stable attachment of cytotoxic payloads to monoclonal antibodies. The use of click chemistry ensures high reaction efficiency and specificity, leading to the generation of more homogeneous and well-characterized ADCs. While the successful implementation of this technology requires careful optimization of reaction conditions and thorough analytical characterization, the potential benefits in terms of improved therapeutic index and clinical outcomes are substantial. This guide provides a foundational understanding and a practical framework for researchers and drug developers to leverage the capabilities of this compound in their pursuit of innovative cancer therapies.

References

A Technical Guide to the Synthesis and Characterization of Ald-Ph-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Ald-Ph-amido-PEG4-propargyl, a bifunctional linker commonly employed in the development of antibody-drug conjugates (ADCs) and other targeted bioconjugates.[1][2][3] This non-cleavable linker features a terminal aldehyde group for conjugation to amine-containing biomolecules and a terminal propargyl group for click chemistry applications.[1][2]

Molecular Structure and Properties

This compound is a well-defined chemical entity with the following properties:

PropertyValue
Molecular Formula C₁₉H₂₅NO₆
Molecular Weight 363.40 g/mol [1]
CAS Number 1969299-27-1[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other polar organic solvents

The structure consists of a 4-formylphenylacetic acid moiety linked via an amide bond to a propargyl-terminated polyethylene glycol (PEG) chain with four ethylene glycol units.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-(4-formylphenyl)acetic acid. The second step is the amide coupling of this intermediate with propargyl-PEG4-amine.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-(4-formylphenyl)acetic acid cluster_1 Step 2: Amide Coupling cluster_2 Final Step: Purification start1 4-(Bromomethyl)phenyl]acetic acid reagent1 Hexamethylenetetramine, Cupric nitrate trihydrate start1->reagent1 product1 2-(4-formylphenyl)acetic acid reagent1->product1 reagent2 EDC, HOBt, DIPEA in DMF product1->reagent2 start2 Propargyl-PEG4-amine start2->reagent2 product2 This compound reagent2->product2 purification Purification by Flash Chromatography product2->purification final_product Characterized This compound purification->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

This protocol is based on the oxidation of [4-(bromomethyl)phenyl]acetic acid.[4][5]

Materials:

  • [4-(Bromomethyl)phenyl]acetic acid

  • Cupric nitrate trihydrate

  • Water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • 2M Hydrochloric acid

Procedure:

  • A suspension of [4-(bromomethyl)phenyl]acetic acid (4.6 g) and cupric nitrate trihydrate (5 g) in water (50 mL) is heated at reflux for 1 hour.[5]

  • After cooling to room temperature, the mixture is extracted with dichloromethane.

  • The organic layer is washed with saturated aqueous sodium bicarbonate and then brine.

  • The aqueous layer is acidified to pH < 2 with 2M HCl and extracted with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(4-formylphenyl)acetic acid as a solid.

Expected Characterization Data for 2-(4-formylphenyl)acetic acid:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H), 7.86 (d, J = 7.9 Hz, 2H), 7.47 (d, J = 7.9 Hz, 2H), 3.75 (s, 2H).[4]

  • Molecular Weight: 164.16 g/mol .[5][6]

This procedure utilizes a standard amide coupling reaction.[7][8]

Materials:

  • 2-(4-formylphenyl)acetic acid

  • Propargyl-PEG4-amine[9][10][11]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve 2-(4-formylphenyl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve propargyl-PEG4-amine (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq).

  • Add the amine solution to the activated acid solution and stir the reaction mixture at room temperature for 4-16 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR Peaks corresponding to the aromatic protons of the phenyl ring, the aldehyde proton, the methylene protons of the acetic acid moiety, the PEG chain protons, and the terminal alkyne proton.
¹³C NMR Resonances for the carbonyl carbons of the amide and aldehyde, aromatic carbons, PEG carbons, and the alkyne carbons.
Mass Spectrometry (ESI-MS) A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the product (calculated [M+H]⁺: 364.17).
HPLC A single major peak indicating high purity (typically >95%).

Application in Bioconjugation

This compound is a versatile linker for ADC construction. The aldehyde group can be used for conjugation to antibodies through reductive amination with lysine residues or through oxime ligation. The propargyl group allows for the attachment of a cytotoxic payload via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1]

Bioconjugation_Application cluster_0 Components cluster_1 Conjugation Steps Antibody Antibody (with -NH2 groups) Step1 Reductive Amination (Aldehyde + Amine) Antibody->Step1 Linker This compound Linker->Step1 Payload Azide-Payload (Cytotoxin) Step2 Click Chemistry (CuAAC) (Alkyne + Azide) Payload->Step2 Step1->Step2 Antibody-Linker Intermediate ADC Antibody-Drug Conjugate (ADC) Step2->ADC

Caption: General workflow for ADC synthesis using the linker.

References

The Strategic Integration of Ald-Ph-amido-PEG4-propargyl in Next-Generation Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker component, which bridges the antibody and the payload, is a critical determinant of an ADC's safety and efficacy. This technical guide provides an in-depth exploration of "Ald-Ph-amido-PEG4-propargyl," a non-cleavable linker designed to enhance the therapeutic index of ADCs. We will delve into its rational design, synthesis, and mechanism of action, supported by representative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Introduction to this compound Linker Technology

The "this compound" linker is a sophisticated, non-cleavable chemical entity engineered for the development of stable and effective ADCs. Its structure is meticulously designed with three key functional components:

  • An Aldehyde-Phenyl-Amido Moiety: This group serves as a stable attachment point to the antibody, typically via reaction with primary amines on the antibody surface. The aromatic ring provides rigidity and defined spatial orientation.

  • A Tetra-Polyethylene Glycol (PEG4) Spacer: The PEG4 unit is a hydrophilic spacer that confers several advantageous properties to the ADC. It enhances aqueous solubility, mitigates aggregation often caused by hydrophobic payloads, and can shield the linker and payload from enzymatic degradation, thereby improving pharmacokinetic properties.

  • A Terminal Propargyl Group: This alkyne functional group enables the covalent attachment of an azide-modified cytotoxic payload through a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."

The non-cleavable nature of this linker ensures that the cytotoxic payload is only released upon lysosomal degradation of the entire antibody-linker-drug complex within the target cancer cell, minimizing off-target toxicity.

Physicochemical and Pharmacokinetic Properties

Table 1: Representative Pharmacokinetic Parameters of ADCs with Non-Cleavable PEG Linkers in Rats

Linker TypeADC Clearance (mL/day/kg)ADC Half-Life (days)Tolerability (Maximum Tolerated Dose in mg/kg)
Non-PEGylatedHigherShorterLower
PEG4LowerLongerHigher
PEG8LowestLongestHighest

This table summarizes general trends observed with increasing PEG chain length on ADC pharmacokinetics and tolerability. Actual values are dependent on the specific antibody, payload, and conjugation site.

Table 2: In Vivo Efficacy of a Representative Non-Cleavable PEG6-Linker ADC in a BxPC3 Xenograft Model

Treatment Group (Single Dose)Tumor Growth Inhibition (%)Study Endpoint
Vehicle Control0Tumor volume reached 2000 mm³
Non-Cleavable PEG6-MMAD ADC (10 mg/kg)>90Maintained tumor stasis for over 40 days
Non-Cleavable PEG6-Aur3377 ADC (10 mg/kg)>95Maintained tumor stasis for over 60 days

Data is representative of studies on non-cleavable auristatin-based ADCs with a PEG6 linker, a close structural analog to the PEG4 linker discussed. Efficacy is highly dependent on the payload and target antigen expression.

Experimental Protocols

Synthesis of this compound

This protocol is a representative synthesis based on established organic chemistry principles for the formation of amide bonds and functionalization of PEG linkers.

Step 1: Activation of 4-Formylbenzoic Acid

  • Dissolve 4-formylbenzoic acid (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 4 hours to form the NHS ester of 4-formylbenzoic acid.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

Step 2: Amide Bond Formation with Amino-PEG4-propargyl

  • Dissolve the activated 4-formylbenzoic acid NHS ester in anhydrous dimethylformamide (DMF).

  • Add a solution of amino-PEG4-propargyl (1.0 equivalent) in DMF to the reaction mixture.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction.

  • Stir the reaction at room temperature overnight.

Step 3: Purification and Characterization

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

  • Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis of this compound 4_Formylbenzoic_Acid 4-Formylbenzoic Acid Activation Activation (DCC, NHS) 4_Formylbenzoic_Acid->Activation Amino_PEG4_propargyl Amino-PEG4-propargyl Amide_Coupling Amide Coupling (DIPEA) Amino_PEG4_propargyl->Amide_Coupling Activation->Amide_Coupling Purification Purification (Chromatography) Amide_Coupling->Purification Final_Product This compound Purification->Final_Product G cluster_conjugation ADC Synthesis Workflow Linker This compound Click_Chemistry CuAAC Click Chemistry Linker->Click_Chemistry Payload Azide-Payload Payload->Click_Chemistry Linker_Payload Aldehyde-Linker-Payload Click_Chemistry->Linker_Payload Reductive_Amination Reductive Amination Linker_Payload->Reductive_Amination Antibody Monoclonal Antibody Antibody->Reductive_Amination Purification ADC Purification (SEC) Reductive_Amination->Purification ADC_Product Final ADC Purification->ADC_Product G cluster_pathway ADC Mechanism of Action and Intracellular Trafficking ADC ADC Binding Binding ADC->Binding Receptor Tumor Antigen (e.g., HER2) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Proteolytic Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis Payload->Cell_Death

The Propargyl Group: A Versatile Tool for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic introduction of chemical handles onto biomolecules is a cornerstone of modern chemical biology and drug development. Among the plethora of functional groups utilized for this purpose, the propargyl group, with its terminal alkyne, has emerged as a powerful and versatile tool. Its participation in highly efficient and specific "click chemistry" reactions has revolutionized the way scientists approach the labeling, tracking, and functionalization of proteins, nucleic acids, and other biological macromolecules. This technical guide provides a comprehensive overview of the applications of propargyl groups in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: The Power of the Alkyne

The utility of the propargyl group in bioconjugation is intrinsically linked to the reactivity of its terminal alkyne. This functional group serves as a bioorthogonal handle, meaning it is chemically inert to the vast majority of functional groups found in biological systems, thus preventing unwanted side reactions. The primary reactions leveraging the propargyl group are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as the quintessential "click" reaction, CuAAC involves the reaction of a terminal alkyne (like the propargyl group) with an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole linkage.[1][2] This reaction is characterized by its high efficiency, quantitative yields, and tolerance to a wide range of functional groups and reaction conditions, including aqueous environments.[1][]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, which readily reacts with an azide without the need for a metal catalyst.[4] The release of ring strain provides the driving force for this bioorthogonal reaction.[4] While generally slower than CuAAC, the development of new cyclooctynes with enhanced reactivity has significantly expanded the utility of SPAAC in live-cell imaging and in vivo applications.[5][6]

Quantitative Comparison of Key Bioconjugation Reactions

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against concerns about catalyst toxicity. The following table summarizes key quantitative data for these reactions, providing a basis for comparison.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1]
Second-Order Rate Constant (k₂) Typically 1 - 100 M⁻¹s⁻¹Highly dependent on the cyclooctyne and azide structure. Can range from 0.01 to over 3 M⁻¹s⁻¹.[7]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity.Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[7]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.Not regioselective, yielding a mixture of regioisomers.[7]
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling).Can have side reactions with thiols. Some strained cyclooctynes can be unstable.[7][8]

Key Applications of Propargyl Groups in Bioconjugation

The versatility of the propargyl group has led to its widespread adoption in various bioconjugation applications:

  • Protein Labeling and Modification: Propargyl groups can be incorporated into proteins either through the use of unnatural amino acids bearing a propargyl moiety (e.g., p-propargyloxyphenylalanine) or by post-translationally modifying natural amino acid residues.[9][10][11] This allows for the site-specific attachment of a wide range of functionalities, including fluorescent dyes, biotin tags, and polyethylene glycol (PEG) chains.[12][13]

  • Antibody-Drug Conjugates (ADCs): The development of ADCs, which combine the targeting specificity of an antibody with the cytotoxic potency of a small-molecule drug, heavily relies on robust bioconjugation strategies. Propargyl-containing linkers are frequently used to attach the cytotoxic payload to the antibody via click chemistry, ensuring a stable and defined drug-to-antibody ratio (DAR).[12][14][15][16]

  • Nucleic Acid Modification: Propargyl groups can be introduced into DNA and RNA, enabling their conjugation to other molecules for applications in diagnostics and therapeutics.[17]

  • Metabolic Labeling: Propargyl-containing metabolic precursors can be fed to cells and incorporated into newly synthesized biomolecules. Subsequent click chemistry with a reporter molecule allows for the visualization and identification of these molecules.[18][19][20]

  • Protecting Groups in Peptide Synthesis: The propargyl group can also serve as a protecting group for the carboxyl group of amino acids during peptide synthesis. It can be selectively removed under mild conditions, making it orthogonal to many other commonly used protecting groups.[21]

Experimental Protocols

This section provides detailed methodologies for key experiments involving propargyl groups in bioconjugation.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Biomolecule

This protocol is a general guideline for the CuAAC reaction with a propargyl-modified biomolecule.[22]

Materials:

  • Propargyl-modified biomolecule (e.g., protein, oligonucleotide)

  • Azide-containing cargo molecule (e.g., fluorescent dye, biotin-azide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Aminoguanidine (optional, to intercept deleterious ascorbate by-products)[]

Procedure:

  • In a microcentrifuge tube, dissolve the propargyl-modified biomolecule in the reaction buffer to the desired concentration (e.g., 10-100 µM).

  • Add the azide-containing cargo molecule. A slight molar excess (e.g., 1.5-5 equivalents) relative to the biomolecule is typically used.

  • Prepare a premixed solution of CuSO₄ and the copper-binding ligand. A common ratio is 1:5 (CuSO₄:ligand).

  • Add the CuSO₄/ligand premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • If using, add aminoguanidine to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Once the reaction is complete, the conjugated biomolecule can be purified from excess reagents by methods such as size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Biomolecule

This protocol provides a general guideline for a catalyst-free SPAAC reaction.

Materials:

  • Azide-modified biomolecule

  • Strained cyclooctyne-containing cargo molecule (e.g., DBCO-PEG-biotin)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.

  • Add the strained cyclooctyne-containing cargo molecule. A molar excess (e.g., 2-10 equivalents) is often used to drive the reaction to completion.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.

  • Monitor the reaction progress using appropriate analytical techniques.

  • Purify the final conjugate using standard biochemical purification methods.

Protocol 3: Synthesis of Propargyl Esters of N-Protected Amino Acids

This protocol describes a method for preparing propargyl esters of amino acids, which can be used in peptide synthesis.[21]

Materials:

  • N-protected amino acid (e.g., Boc-Gly-OH)

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid in DMF.

  • Add K₂CO₃ to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add propargyl bromide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • After the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude propargyl ester.

  • Purify the product by column chromatography on silica gel.

Visualizing the Core Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Propargyl Propargyl Group (R-C≡CH) Copper_Acetylide Copper(I) Acetylide Propargyl->Copper_Acetylide Coordination Azide Azide (R'-N₃) Copper_Triazolide Copper(I) Triazolide Azide->Copper_Triazolide Cycloaddition Cu_I Copper(I) Cu_I->Copper_Acetylide Copper_Acetylide->Copper_Triazolide Triazole 1,4-Disubstituted 1,2,3-Triazole Copper_Triazolide->Triazole Protonation

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Strained_Alkyne Strained Cyclooctyne TS [3+2] Cycloaddition Transition State Strained_Alkyne->TS Azide Azide (R-N₃) Azide->TS Triazole Triazole Adduct (Mixture of Regioisomers) TS->Triazole Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

ADC_Workflow cluster_antibody Antibody Modification cluster_payload Payload Preparation cluster_conjugation Bioconjugation cluster_purification Purification & Characterization Antibody Monoclonal Antibody Linker_Attachment Attachment of Propargyl-Linker Antibody->Linker_Attachment Propargylated_Ab Propargylated Antibody Linker_Attachment->Propargylated_Ab Click_Reaction CuAAC or SPAAC Propargylated_Ab->Click_Reaction Drug Cytotoxic Drug Azide_Modification Azide Functionalization Drug->Azide_Modification Azido_Drug Azido-Drug Payload Azide_Modification->Azido_Drug Azido_Drug->Click_Reaction Purification Purification of ADC Click_Reaction->Purification Characterization Characterization (e.g., DAR) Purification->Characterization Final_ADC Antibody-Drug Conjugate Characterization->Final_ADC

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

The propargyl group, through its participation in robust and versatile click chemistry reactions, has become an indispensable tool in the field of bioconjugation. Its ability to be selectively and efficiently incorporated into a wide range of biomolecules has empowered researchers and drug developers to create novel probes, diagnostics, and therapeutics. The choice between the rapid, copper-catalyzed CuAAC and the biocompatible, catalyst-free SPAAC allows for a tailored approach to bioconjugation, depending on the specific requirements of the biological system under investigation. As the field continues to evolve, the development of new propargylation strategies and novel click-compatible reagents will undoubtedly further expand the already vast applications of this remarkable functional group.

References

Methodological & Application

Application Notes and Protocols for Antibody Bioconjugation using "Ald-Ph-amido-PEG4-propargyl" Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. The "Ald-Ph-amido-PEG4-propargyl" linker is a bifunctional molecule designed for a two-step bioconjugation strategy, enabling the site-specific and stable attachment of payloads to antibodies.

This linker incorporates two key reactive moieties:

  • An aldehyde-reactive phenyl-amido group : This functionality is designed to react with a bio-orthogonally introduced aldehyde group on the antibody, often generated by enzymatic modification of a specific amino acid sequence. A common method involves the Formylglycine-Generating Enzyme (FGE) which converts a cysteine residue within a CXPXR tag to formylglycine (fGly), presenting an aldehyde handle. The reaction with a hydrazine-containing linker forms a stable bond. A particularly stable linkage is formed via the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which creates a carbon-carbon bond.

  • A propargyl group : This terminal alkyne serves as a handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of an azide-modified payload, such as a cytotoxic drug.

The polyethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. This two-step approach allows for the preparation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Principle of the Bioconjugation Strategy

The overall strategy involves two main stages:

Stage 1: Antibody Modification and Linker Attachment

  • Introduction of an Aldehyde Handle: An aldehyde group is site-specifically introduced onto the antibody. This is typically achieved chemoenzymatically by co-expressing the antibody containing a specific recognition sequence (e.g., CXPXR) with the Formylglycine-Generating Enzyme (FGE). FGE oxidizes the cysteine residue to a formylglycine (fGly) residue, which contains an aldehyde group.

  • Ligation with the this compound Linker: The aldehyde-tagged antibody is then reacted with a hydrazine-modified version of the "this compound" linker. The HIPS ligation is a preferred method as it forms a highly stable C-C bond between the antibody and the linker.

Stage 2: Payload Conjugation via Click Chemistry

  • Preparation of Azide-Modified Payload: The therapeutic payload (e.g., a cytotoxic drug) is chemically modified to contain an azide (-N3) group.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group on the linker-modified antibody is then reacted with the azide-modified payload in the presence of a Cu(I) catalyst. This "click" reaction forms a stable triazole linkage, completing the ADC construct.

Experimental Workflows

Overall Experimental Workflow

G cluster_0 Stage 1: Antibody Modification & Linker Attachment cluster_1 Stage 2: Payload Conjugation cluster_2 Stage 3: Characterization a Aldehyde-Tagged Antibody Generation (e.g., FGE-mediated Cys-to-fGly conversion) b Reaction with Hydrazine-modified This compound Linker (HIPS Ligation) a->b c Purification of Linker-Modified Antibody b->c e CuAAC Click Chemistry Reaction c->e d Preparation of Azide-Modified Payload d->e f Purification of Final ADC g DAR Analysis (HIC-HPLC, MS) f->g h Purity and Aggregation Analysis (SEC) f->h i In vitro Potency Assay g->i G Ab_fGly Aldehyde-Tagged Antibody (Ab-fGly) HIPS HIPS Ligation Ab_fGly->HIPS Linker Hydrazine-Linker-Propargyl Linker->HIPS Ab_Linker Antibody-Linker-Propargyl HIPS->Ab_Linker CuAAC CuAAC Click Chemistry Ab_Linker->CuAAC Payload Azide-Payload Payload->CuAAC ADC Final Antibody-Drug Conjugate (ADC) CuAAC->ADC

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with "Ald-Ph-amido-PEG4-propargyl"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, offering a highly efficient and bioorthogonal method for covalently linking molecules. "Ald-Ph-amido-PEG4-propargyl" is a non-cleavable linker containing a terminal alkyne group, making it an ideal reagent for CuAAC reactions.[1][2] Its PEG4 (polyethylene glycol) spacer enhances solubility and reduces aggregation, while the aldehyde-phenyl-amido moiety provides a stable attachment point.[2] These characteristics make it a valuable tool in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs).[][4][5]

This document provides detailed application notes and experimental protocols for the use of "this compound" in CuAAC reactions, with a focus on its application in the development of ADCs.

Data Presentation

The success of a CuAAC-mediated conjugation, especially in the context of ADC synthesis, is evaluated by several quantitative parameters. The following table summarizes typical data obtained from such experiments. It is important to note that these values are representative and can vary based on the specific antibody, azide-containing payload, and precise reaction conditions.

ParameterTypical ValueMethod of DeterminationReference
Drug-to-Antibody Ratio (DAR) 2 - 8Hydrophobic Interaction Chromatography (HIC), LC-MS[6][7][8]
Reaction Time 1 - 4 hoursReaction quenching at time points and analysis by LC-MS[1]
Reaction Efficiency / Conversion > 90%Comparison of conjugated vs. unconjugated species by chromatography or mass spectrometry[1]
Monomer Purity of ADC > 95%Size Exclusion Chromatography (SEC)
Residual Copper < 10 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation of an Azide-Containing Payload to an Antibody using this compound

This protocol outlines the steps for conjugating an azide-functionalized small molecule (payload) to an antibody that has been pre-functionalized with "this compound".

Materials:

  • Antibody functionalized with "this compound"

  • Azide-containing payload (e.g., a cytotoxic drug)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., EDTA)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the antibody functionalized with "this compound" in the reaction buffer.

    • Prepare a stock solution of the azide-containing payload in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, add the antibody solution.

    • Add the azide-containing payload to the antibody solution. The molar ratio of payload to antibody will influence the final DAR and should be optimized.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. Add this catalyst/ligand mixture to the antibody-payload solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Gently mix the reaction mixture and incubate at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution, such as EDTA, to chelate the copper catalyst.

  • Purification:

    • Purify the resulting ADC from unreacted payload, catalyst, and other reagents using a suitable method, such as size-exclusion chromatography.

  • Characterization:

    • Characterize the purified ADC to determine the DAR, purity, and other relevant parameters using techniques like HIC, LC-MS, and SEC.[6][8][9][10]

Protocol 2: Functionalization of an Amine-Containing Molecule with this compound

This protocol describes the initial step of attaching the "this compound" linker to a molecule containing a primary amine, such as an antibody, through its aldehyde group via reductive amination.

Materials:

  • Molecule with a primary amine (e.g., antibody)

  • "this compound"

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add "this compound" to the solution. The molar excess of the linker will determine the degree of labeling.

    • Add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing.

  • Purification:

    • Remove the excess linker and byproducts by dialysis or size-exclusion chromatography.

  • Characterization:

    • Confirm the successful functionalization and determine the average number of linkers per molecule using techniques such as mass spectrometry.

Visualizations

Experimental Workflow for ADC Synthesis

The following diagram illustrates the overall workflow for the synthesis of an antibody-drug conjugate using "this compound" and a CuAAC reaction.

ADC_Synthesis_Workflow cluster_0 Linker Attachment cluster_1 CuAAC Conjugation cluster_2 Purification & Analysis Antibody Antibody Functionalized_Ab Alkyne-Functionalized Antibody Antibody->Functionalized_Ab Reductive Amination Ald_Linker This compound Ald_Linker->Functionalized_Ab CuAAC_Reaction CuAAC Reaction (CuSO4, NaAsc, THPTA) Functionalized_Ab->CuAAC_Reaction Azide_Payload Azide-Containing Payload Azide_Payload->CuAAC_Reaction Crude_ADC Crude ADC CuAAC_Reaction->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Analysis Characterization (DAR, Purity) Pure_ADC->Analysis

Caption: Workflow for ADC synthesis using this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The diagram below illustrates the catalytic cycle of the CuAAC reaction, resulting in the formation of a stable triazole linkage.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne R1-C≡CH (this compound) Azide R2-N3 Cycloadduct Copper-Triazolide Intermediate Azide->Cycloadduct Cu_I Cu(I) Copper_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Copper_Acetylide + Alkyne Cu_II Cu(II) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Triazole Triazole Product Copper_Acetylide->Cycloadduct + Azide Cycloadduct->Cu_I Catalyst Regeneration Cycloadduct->Triazole Protonolysis

Caption: The catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols for Payload Conjugation using Ald-Ph-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG4-propargyl is a heterobifunctional linker designed for the versatile and efficient conjugation of payloads to biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker features two distinct reactive moieties: an aldehyde group for reaction with hydrazide or aminooxy-functionalized molecules, and a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The integrated polyethylene glycol (PEG4) spacer enhances solubility and provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of the payload and the targeting biomolecule.

These application notes provide a comprehensive, step-by-step guide for utilizing this compound in two primary conjugation strategies. The protocols are designed to be adaptable for a range of payloads and biomolecules, with a focus on robust and reproducible results.

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 1969299-27-1

  • Molecular Formula: C₂₁H₁₈N₂O₅

  • Molecular Weight: 378.38 g/mol

  • Appearance: Solid

  • Solubility: Soluble in organic solvents such as DMSO and DMF.

  • Storage: For long-term stability, it is recommended to store the solid compound at -20°C. Stock solutions can be prepared and stored at -20°C for up to one month, though fresh preparation is always preferable. Avoid repeated freeze-thaw cycles.

Conjugation Strategies and Signaling Pathways

The dual functionality of this compound allows for two distinct and orthogonal conjugation pathways. The choice of strategy depends on the available functional groups on the payload and the desired final conjugate architecture.

Strategy 1: Aldehyde-Reactive Conjugation

This strategy utilizes the aldehyde group of the linker to form a stable covalent bond with a payload containing a hydrazide or aminooxy functional group, resulting in a hydrazone or oxime linkage, respectively.

Aldehyde_Conjugation Linker This compound Conjugate1 Linker-Payload Conjugate (Hydrazone/Oxime bond) Linker->Conjugate1 Aldehyde Reaction Payload1 Payload with Hydrazide or Aminooxy Group Payload1->Conjugate1 Final_Conjugate1 Final Biomolecule-Payload Conjugate Conjugate1->Final_Conjugate1 Click Chemistry Biomolecule Azide-Modified Biomolecule Biomolecule->Final_Conjugate1

Caption: Workflow for conjugating a payload via the aldehyde group, followed by attachment to a biomolecule.

Strategy 2: Click Chemistry (CuAAC)

This approach employs the propargyl group of the linker for a highly efficient and specific copper-catalyzed cycloaddition reaction with an azide-functionalized payload.

Click_Chemistry_Conjugation Linker This compound Conjugate2 Linker-Payload Conjugate (Triazole ring) Linker->Conjugate2 Click Chemistry Payload2 Payload with Azide Group Payload2->Conjugate2 Final_Conjugate2 Final Biomolecule-Payload Conjugate Conjugate2->Final_Conjugate2 Aldehyde Reaction Biomolecule Hydrazide/Aminooxy-Modified Biomolecule Biomolecule->Final_Conjugate2

Caption: Workflow for conjugating a payload via the propargyl group, followed by attachment to a biomolecule.

Experimental Protocols

The following are detailed protocols for the two primary conjugation strategies. It is crucial to optimize these protocols for each specific payload and biomolecule combination.

Protocol 1: Aldehyde-Hydrazide/Aminooxy Conjugation

This protocol describes the conjugation of a hydrazide or aminooxy-containing payload to the aldehyde group of this compound.

Materials:

  • This compound

  • Hydrazide or aminooxy-functionalized payload

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.0 for hydrazone formation; Acetate buffer, pH 4.5-5.5 for oxime formation.

  • Aniline (optional catalyst for hydrazone formation)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Prepare a stock solution of the hydrazide or aminooxy-payload in an appropriate solvent (e.g., DMSO or water) at a known concentration.

  • Conjugation Reaction:

    • In a reaction vessel, add the desired amount of the payload solution.

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the payload solution. The optimal ratio should be determined empirically.

    • If necessary, add the conjugation buffer to achieve the desired final concentration and pH. The final concentration of organic solvent should be kept as low as possible to maintain the stability of the biomolecule in subsequent steps, typically below 10%.

    • For hydrazone formation, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-16 hours with gentle mixing. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the resulting linker-payload conjugate from excess linker and other reagents using an appropriate chromatography method such as SEC or HIC.

  • Characterization:

    • Confirm the identity and purity of the conjugate by LC-MS to verify the expected molecular weight.

    • Quantify the concentration of the purified conjugate using UV-Vis spectroscopy if the payload has a distinct chromophore.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-containing payload to the propargyl group of this compound.

Materials:

  • This compound

  • Azide-functionalized payload

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate

  • Conjugation Buffer: PBS, pH 7.0-7.5

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Prepare a stock solution of the azide-payload in an appropriate solvent (e.g., DMSO or water).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Catalyst Premix:

    • In a separate tube, mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio to form the copper(I) complex. Allow this mixture to stand for a few minutes.

  • Conjugation Reaction:

    • In the main reaction vessel, combine the this compound and the azide-payload. A molar ratio of 1:1.5 to 1:5 (linker:payload) is a good starting point for optimization.

    • Add the conjugation buffer to achieve the desired reaction volume and pH.

    • Add the premixed copper/ligand solution to the reaction mixture. A final copper concentration of 50-250 µM is typically effective.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Purify the linker-payload conjugate using SEC or HIC to remove unreacted payload, catalyst, and other reagents.

  • Characterization:

    • Analyze the purified conjugate by LC-MS to confirm the formation of the triazole linkage and assess purity.

    • Determine the concentration of the conjugate using an appropriate method (e.g., UV-Vis spectroscopy).

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for the conjugation, purification, and characterization of antibody-drug conjugates. Note that these values are illustrative and will vary depending on the specific antibody, payload, and linker used.

Table 1: Typical Reaction Conditions and Efficiencies

ParameterAldehyde-Hydrazide/Aminooxy ConjugationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Molar Ratio (Linker:Payload) 1.5:1 to 5:11:1.5 to 1:5
pH 4.5 - 7.07.0 - 7.5
Temperature (°C) 20 - 2520 - 25
Reaction Time (hours) 2 - 161 - 4
Typical Yield (%) *> 80%> 90%

*Yields are highly dependent on the specific reactants and conditions and should be empirically determined.

Table 2: Purification and Characterization of Antibody-Drug Conjugates

ParameterTypical Value/Method
Purification Method Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Tangential Flow Filtration (TFF)
Typical Recovery (%) > 60% (HIC), > 90% (TFF)[1]
Drug-to-Antibody Ratio (DAR) Determination UV-Vis Spectroscopy, HIC, LC-MS
Typical Achieved DAR 2 to 4 (for site-specific conjugation)
Final Purity (%) > 95%
Aggregate Content (%) < 5%

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For more detailed safety information, refer to the SDS of chemically related compounds.

Conclusion

This compound is a powerful and versatile tool for the construction of well-defined bioconjugates. The dual reactivity of this linker provides researchers with flexibility in their conjugation strategies, enabling the development of novel therapeutics and research reagents. The protocols provided herein serve as a comprehensive guide to facilitate the successful application of this linker in a variety of bioconjugation experiments. It is strongly recommended that the reaction conditions, purification methods, and characterization techniques be optimized for each specific application to ensure the highest quality and reproducibility of the final conjugate.

References

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing an Aldehyde-Alkyne Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the characterization of Antibody-Drug Conjugates (ADCs).

Introduction

An Antibody-Drug Conjugate (ADC) is a targeted therapeutic agent composed of a monoclonal antibody (mAb) linked to a potent cytotoxic payload. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody.[1][2][3] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[1] An optimal DAR is crucial, as low drug loading can diminish potency, while high loading may negatively affect pharmacokinetics and increase toxicity.[1][4]

This note details the principles and protocols for calculating the DAR of ADCs synthesized using the "Ald-Ph-amido-PEG4-propargyl" linker. This heterobifunctional linker facilitates a two-step conjugation strategy:

  • Aldehyde-based conjugation: The aldehyde group reacts with a specific, often genetically engineered, site on the antibody, such as a formylglycine residue generated by a formylglycine-generating enzyme (FGE), or with aminooxy/hydrazide moieties.[5][][7] This provides a site-specific and stable connection.

  • Click Chemistry: The terminal propargyl (alkyne) group is used to attach an azide-modified drug payload via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[][8]

Several analytical techniques are commonly employed to determine the DAR, including UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9]

Conjugation and Analytical Workflow

The overall process involves the site-specific conjugation of the linker to the antibody, followed by the attachment of the drug payload and subsequent analysis of the purified ADC to determine the average DAR.

G cluster_0 Conjugation Pathway cluster_1 DAR Calculation Workflow mAb Engineered mAb (with aldehyde tag site) mAb_Linker mAb-Linker Intermediate mAb->mAb_Linker Aldehyde Reaction Linker This compound Linker->mAb_Linker Drug Azide-modified Drug Payload Final_ADC Final ADC Product Drug->Final_ADC Click Chemistry (e.g., CuAAC) mAb_Linker->Final_ADC Sample Purified ADC Sample Final_ADC->Sample To Analysis Method Analytical Method (HIC, LC-MS, UV/Vis) Sample->Method Data Acquire Data (Chromatogram/Spectrum) Method->Data Analysis Data Analysis (Peak Integration/ Deconvolution) Data->Analysis DAR Calculate Average DAR Analysis->DAR

Caption: High-level overview of the ADC conjugation and DAR analysis workflow.

Protocol 1: DAR Calculation by UV/Vis Spectroscopy

This is the simplest method for determining the average DAR, relying on the Beer-Lambert law.[][11]

Principle: This method is applicable if the antibody and the drug have distinct maximum absorbance wavelengths (e.g., 280 nm for the antibody and another wavelength for the drug's chromophore).[1] By measuring the absorbance of the ADC at these two wavelengths, the concentrations of the protein and the drug can be determined, and from them, the average DAR.[11][12]

Experimental Protocol:

  • Determine Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) for the naked antibody at 280 nm (εAb,280) and for the free drug at both 280 nm (εDrug,280) and its absorbance maximum, λ_max_ (εDrug,λ_max_). The antibody is assumed to have no absorbance at the drug's λ_max_.

  • Prepare ADC Sample: Prepare a solution of the ADC in a suitable, non-interfering buffer (e.g., PBS) and measure its absorbance at 280 nm (A_ADC,280_) and at the drug's λ_max_ (A_ADC,λ_max_).

  • Calculate Concentrations:

    • Calculate the concentration of the drug (C_Drug_) using the absorbance at its λ_max_: C_Drug_ = A_ADC,λ_max_ / ε_Drug,λ_max_

    • Calculate the correction factor for the drug's contribution to the absorbance at 280 nm: Correction Factor = ε_Drug,280_ / ε_Drug,λ_max_

    • Calculate the corrected absorbance of the antibody at 280 nm: A_Ab,280_ = A_ADC,280_ - (A_ADC,λ_max_ * Correction Factor)

    • Calculate the concentration of the antibody (C_Ab_): C_Ab_ = A_Ab,280_ / ε_Ab,280_

  • Calculate Average DAR:

    • Average DAR = C_Drug_ / C_Ab_

Data Presentation:

ParameterWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Measured Absorbance (A)Calculated Concentration (M)
Antibody 280ε_Ab,280_A_Ab,280_ (Corrected)C_Ab_
Drug λ_max_ε_Drug,λ_max_A_ADC,λ_max_C_Drug_
Drug 280ε_Drug,280_--
ADC 280-A_ADC,280_ (Measured)-
Average DAR ---C_Drug_ / C_Ab_

Protocol 2: DAR Calculation by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method that separates ADC species based on the number of conjugated drug molecules under non-denaturing conditions.[9][13] The hydrophobicity of the ADC increases with each added drug-linker moiety, leading to longer retention times on the HIC column.[1][14]

Principle: ADCs are applied to a HIC column in a high-salt buffer, which promotes hydrophobic interactions.[15] A decreasing salt gradient is then used to elute the species, with the unconjugated antibody (DAR0) eluting first, followed by DAR1, DAR2, etc.[14][15] The average DAR is calculated from the weighted average of the peak areas for each species.[1][][16]

G cluster_peaks Eluted Species start Inject ADC Sample hic HIC Column (High Salt Buffer) start->hic gradient Apply Decreasing Salt Gradient hic->gradient elution Sequential Elution (Based on Hydrophobicity) gradient->elution detect UV Detector (280 nm) elution->detect DAR0 DAR0 (Least Hydrophobic) elution->DAR0 cluster_peaks cluster_peaks chromatogram Generate Chromatogram detect->chromatogram analysis Integrate Peak Areas Calculate Weighted Average chromatogram->analysis DAR2 DAR2 DAR4 DAR4 (Most Hydrophobic) dar Average DAR analysis->dar

Caption: Experimental workflow for DAR determination using HIC-HPLC.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Buffer A: High salt concentration (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[15]

    • Buffer B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0, potentially with a small percentage of organic solvent like isopropanol).[15]

  • Chromatography:

    • Column: A HIC column suitable for antibodies (e.g., TSKgel Butyl-NPR).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.

  • Data Analysis:

    • Integrate the area of each peak in the chromatogram, corresponding to each DAR species (A_DARn_).

    • Calculate the percentage of the total area for each peak (%A_DARn_).

    • Calculate the weighted average DAR using the formula: Average DAR = Σ (n * %A_DARn_) / 100 (where 'n' is the number of drugs for that species).

Data Presentation:

DAR Species (n)Retention Time (min)Peak Area (A_DARn_)% of Total Area (%A_DARn_)Weighted Area (n * %A_DARn_)
0t₀A_DAR0_%A_DAR0_0
1t₁A_DAR1_%A_DAR1_1 * %A_DAR1_
2t₂A_DAR2_%A_DAR2_2 * %A_DAR2_
...............
Total -Σ A_DARn_ 100% Σ (n * %A_DARn_)
Average DAR ---Σ (n * %A_DARn_) / 100

Protocol 3: DAR Calculation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed information, offering not only the average DAR but also the distribution of different drug-loaded species and their masses.[1][17]

Principle: The ADC sample is first separated, typically by Reversed-Phase (RP) or Size-Exclusion Chromatography (SEC). For ADCs with non-covalent linkages between chains (like some cysteine-linked ADCs), native MS conditions are preferred.[18] The eluent is ionized and analyzed by a high-resolution mass spectrometer (e.g., Q-TOF). The resulting mass spectrum is a series of multiply charged ions, which can be deconvoluted to determine the zero-charge masses of the different DAR species.[17][19] The average DAR is calculated from the relative abundance of these species.[2]

Experimental Protocol:

  • Sample Preparation: The ADC may require deglycosylation (e.g., using PNGase F) to simplify the mass spectrum. For some analyses, the antibody is reduced to separate light and heavy chains.[20]

  • LC Separation (RP-HPLC):

    • Column: A reversed-phase column suitable for proteins (e.g., C4).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the ADC species.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF).

    • Ionization: Electrospray ionization (ESI).

    • Analysis: Acquire spectra across the m/z range where the multiply charged ions of the ADC are expected.

  • Data Analysis:

    • Deconvolution: Use software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI) to deconvolute the raw mass spectrum to obtain the zero-charge masses of the different DAR species.[2][17]

    • DAR Calculation: The software can then use the relative intensities (I_DARn_) of the deconvoluted peaks to calculate the weighted average DAR: Average DAR = Σ (n * I_DARn_) / Σ I_DARn_

Data Presentation:

DAR Species (n)Observed Mass (Da)Expected Mass (Da)Mass Difference (Da)Relative Intensity (I_DARn_)
0 (mAb)M_DAR0_M_mAb_Δ_0_I_DAR0_
1M_DAR1_M_mAb_ + M_DrugLinker_Δ_1_I_DAR1_
2M_DAR2_M_mAb_ + 2 * M_DrugLinker_Δ_2_I_DAR2_
...............
Average DAR ---Σ (n * I_DARn_) / Σ I_DARn_

References

Application Notes and Protocols for the Purification of "Ald-Ph-amido-PEG4-propargyl" Conjugated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug, connected by a chemical linker. The "Ald-Ph-amido-PEG4-propargyl" linker is a non-cleavable linker featuring a polyethylene glycol (PEG) spacer and a propargyl group for click chemistry conjugation. The PEG4 moiety enhances the hydrophilicity of the ADC, which can improve its stability and pharmacokinetic properties.[1] The propargyl group allows for a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to an azide-modified payload, creating a stable triazole linkage.[2]

Following the conjugation reaction, a heterogeneous mixture is typically produced, containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, excess drug-linker, and aggregated species.[3] Therefore, robust and efficient purification techniques are critical to isolate the desired ADC product with high purity and homogeneity, which are essential for its safety and efficacy.[3] This document provides detailed application notes and protocols for the purification of ADCs conjugated with the "this compound" linker, focusing on common chromatography and filtration techniques.

Purification Strategies Overview

The purification of ADCs post-conjugation aims to remove process-related impurities and to isolate the ADC species with the desired DAR. The primary purification techniques employed are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Protein A Affinity Chromatography, and Tangential Flow Filtration (TFF). The choice of method or combination of methods depends on the specific characteristics of the ADC and the desired purity level.

A general workflow for the synthesis and purification of an ADC is depicted below.

ADC Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) conjugation Click Chemistry Conjugation mAb->conjugation linker This compound + Azide-Payload linker->conjugation capture Initial Capture & Buffer Exchange (Protein A or TFF) conjugation->capture Crude ADC Mixture polishing Polishing (HIC or SEC) capture->polishing final Final Formulation (TFF) polishing->final analysis Purity, DAR, Aggregation Analysis (HIC, SEC, MS) final->analysis Purified ADC

A typical workflow for ADC production and purification.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species with different DARs. The conjugation of hydrophobic payloads to an antibody increases its overall hydrophobicity. HIC separates molecules based on these differences in hydrophobicity under non-denaturing conditions.[4][5]

Application Notes:
  • Principle : In a high salt concentration mobile phase, the hydrophobic patches on the ADC surface are exposed and bind to the hydrophobic ligands of the HIC stationary phase. A decreasing salt gradient then elutes the bound species, with higher DAR species (more hydrophobic) eluting at lower salt concentrations.

  • Resin Selection : The choice of HIC resin is crucial and depends on the hydrophobicity of the ADC. For PEGylated ADCs, which are generally more hydrophilic, a more hydrophobic resin (e.g., Butyl or Phenyl) may be required to achieve adequate retention and separation.

  • Optimization : Key parameters to optimize include the type and concentration of salt in the mobile phase (e.g., ammonium sulfate, sodium chloride), the pH, and the gradient slope.[4]

Experimental Protocol: HIC for ADC Purification

Materials:

  • HIC Column (e.g., TSKgel Butyl-NPR, Phenyl-650S)

  • HPLC system with a UV detector

  • Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • Crude "this compound" conjugated ADC sample

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final protein concentration of 1-5 mg/mL.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Chromatographic Separation:

    • Wash the column with 100% Mobile Phase A for 5 column volumes (CVs).

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 CVs.

    • Hold at 100% Mobile Phase B for 5 CVs to elute all species.

  • Data Acquisition: Monitor the eluate at 280 nm and, if the payload has a distinct absorbance, at a payload-specific wavelength.

  • Fraction Collection: Collect fractions corresponding to the desired DAR species based on the chromatogram.

  • Analysis: Analyze the collected fractions by SEC for aggregation and by mass spectrometry to confirm the DAR.

ParameterCondition
Column TSKgel Butyl-NPR, 4.6 x 100 mm
Mobile Phase A 2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0
Flow Rate 0.8 mL/min
Gradient 0-100% B in 30 min
Detection UV at 280 nm
Injection Volume 50 µL (of 1 mg/mL sample)

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is primarily used to remove high molecular weight aggregates and low molecular weight impurities, such as unconjugated drug-linker.[3]

Application Notes:
  • Principle : Molecules are separated based on their size as they pass through a porous stationary phase. Larger molecules (like ADC aggregates) elute first, followed by the ADC monomer, and finally smaller molecules (like free drug-linker).

  • Column Selection : The pore size of the SEC resin should be chosen to provide optimal resolution between the ADC monomer and its aggregates.

  • Mobile Phase : The mobile phase should be chosen to minimize non-specific interactions between the ADC and the stationary phase. The inclusion of organic modifiers may be necessary for hydrophobic ADCs, although the PEG4 linker in "this compound" ADCs should reduce this requirement.

Experimental Protocol: SEC for Aggregate Removal

Materials:

  • SEC Column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • Partially purified "this compound" conjugated ADC sample

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Concentrate the ADC sample to 5-10 mg/mL using a suitable ultrafiltration device.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Chromatographic Separation: Run the separation isocratically for approximately 30 minutes.

  • Data Acquisition: Monitor the eluate at 280 nm.

  • Fraction Collection: Collect the main peak corresponding to the ADC monomer.

  • Analysis: Analyze the collected fraction for purity and aggregation levels.

ParameterCondition
Column TSKgel G3000SWxl, 7.8 x 300 mm
Mobile Phase 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Injection Volume 20 µL (of 5 mg/mL sample)

Protein A Affinity Chromatography

Protein A chromatography is often used as an initial capture step to purify the antibody and ADC from the crude cell culture supernatant before conjugation or as a first purification step after conjugation.[6][7]

Application Notes:
  • Principle : Protein A, a surface protein from Staphylococcus aureus, has a high affinity for the Fc region of IgG antibodies. The ADC is bound to the Protein A resin at a neutral pH and then eluted at a low pH.

  • Considerations : The low pH elution conditions can potentially lead to ADC aggregation. Therefore, immediate neutralization of the eluate is crucial.

Experimental Protocol: Protein A for ADC Capture

Materials:

  • Protein A column

  • Chromatography system

  • Binding Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.7

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Crude ADC reaction mixture

Procedure:

  • Column Equilibration: Equilibrate the Protein A column with Binding Buffer.

  • Sample Loading: Load the crude ADC mixture onto the column.

  • Washing: Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound ADC with Elution Buffer and collect fractions into tubes containing Neutralization Buffer.

  • Buffer Exchange: Immediately perform a buffer exchange into a suitable formulation buffer using TFF or a desalting column.

ParameterExpected RecoveryPurity (Post-Protein A)
Protein A Chromatography >90%[8]>95% (removal of non-antibody components)

Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method used for buffer exchange, concentration, and removal of small molecule impurities.[9][10]

Application Notes:
  • Principle : The ADC solution is passed tangentially across a semi-permeable membrane. The ADC is retained while smaller molecules and buffer components pass through the membrane.

  • Applications : TFF is used for removing unconjugated drug-linker after the conjugation reaction, for concentrating the ADC solution, and for formulating the final drug product.

Experimental Protocol: TFF for Buffer Exchange and Formulation

Materials:

  • TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)

  • Purified ADC solution

  • Diafiltration Buffer (final formulation buffer)

Procedure:

  • System Setup: Install the TFF cassette and equilibrate the system with water and then with Diafiltration Buffer.

  • Concentration (Optional): Concentrate the ADC solution to a desired volume.

  • Diafiltration: Perform diafiltration by adding Diafiltration Buffer at the same rate as the permeate flow to exchange the buffer. Typically, 5-10 diavolumes are sufficient for complete buffer exchange.

  • Final Concentration: Concentrate the ADC to the final target concentration.

  • Recovery: Recover the concentrated and formulated ADC from the TFF system.

ParameterEfficiency
Free Drug-Linker Removal >99.5%[11]
Product Recovery >95%

Data Presentation: Comparison of Purification Techniques

Purification TechniquePrimary ApplicationAdvantagesDisadvantagesExpected PurityExpected Recovery
Hydrophobic Interaction Chromatography (HIC) DAR species separationHigh resolution for DAR separation, non-denaturingRequires careful optimization, use of high salt concentrationsHigh (can isolate specific DARs)70-90%
Size Exclusion Chromatography (SEC) Aggregate and small molecule removalEffective for aggregate removal, gentle on the ADCLimited loading capacity, not suitable for DAR separationHigh (removes aggregates)>90%[11]
Protein A Affinity Chromatography Initial captureHigh specificity and purity in a single stepLow pH elution can cause aggregation>95%>90%[8]
Tangential Flow Filtration (TFF) Buffer exchange, concentration, small molecule removalFast, scalable, high recoveryDoes not separate based on DAR or aggregationN/A (removes small molecules)>95%

Visualization of ADC Mechanism of Action

For an "this compound" conjugated ADC, a common therapeutic strategy involves targeting a cancer cell surface antigen, such as HER2, with a potent cytotoxic payload like monomethyl auristatin E (MMAE). The following diagram illustrates the proposed signaling pathway and mechanism of action.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC HER2-Targeted ADC (with this compound-MMAE) HER2 HER2 Receptor ADC->HER2 1. Binding HER2_dimer HER2 Dimerization HER2->HER2_dimer endosome Endosome HER2_dimer->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking MMAE Released MMAE lysosome->MMAE 4. Antibody Degradation & Payload Release tubulin Tubulin MMAE->tubulin 5. Inhibition of Tubulin Polymerization microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption cell_cycle_arrest G2/M Phase Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Mechanism of action of a HER2-targeted ADC with an MMAE payload.

This diagram illustrates the binding of the ADC to the HER2 receptor, followed by internalization and trafficking to the lysosome.[12][13] Inside the lysosome, the antibody portion of the ADC is degraded, releasing the MMAE payload.[14][15] MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.[14][15][16]

Conclusion

The purification of ADCs conjugated with the "this compound" linker requires a multi-step approach to ensure high purity and homogeneity of the final product. The hydrophilic nature of the PEG4 linker can be advantageous in reducing aggregation, but purification strategies must still be carefully optimized. A combination of chromatography techniques, such as Protein A for initial capture, followed by HIC for DAR species separation and SEC for aggregate removal, along with TFF for buffer exchange and formulation, provides a robust platform for producing high-quality ADCs for research and clinical applications. The detailed protocols and application notes provided herein serve as a guide for developing and implementing effective purification strategies for this class of ADCs.

References

Application Notes and Protocols for "Ald-Ph-amido-PEG4-propargyl" in the Creation of Stable Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component, profoundly influencing the stability, efficacy, and safety profile of the ADC. "Ald-Ph-amido-PEG4-propargyl" is a novel, heterobifunctional, non-cleavable linker designed to produce highly stable and homogeneous ADCs.

This linker features three key components:

  • An aromatic aldehyde (Ald-Ph) group for initial, stable covalent ligation to an antibody.

  • A hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and improve pharmacokinetic properties.

  • A terminal propargyl (alkyne) group for the subsequent, highly efficient and specific attachment of a cytotoxic payload via "click chemistry."

This two-step conjugation strategy allows for precise control over the drug-to-antibody ratio (DAR) and results in a stable triazole linkage, minimizing premature drug release and associated off-target toxicity.

Mechanism of Action

The creation of a stable ADC using the "this compound" linker involves a two-step bioorthogonal conjugation process.

  • Oxime Bond Formation: The aromatic aldehyde on the linker reacts with an aminooxy-functionalized handle on the antibody to form a highly stable oxime bond. This initial step attaches the linker-propargyl construct to the antibody.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal propargyl (alkyne) group on the antibody-linker conjugate then reacts with an azide-modified cytotoxic payload in the presence of a copper(I) catalyst. This "click chemistry" reaction forms an irreversible and highly stable triazole ring, securely linking the payload to the antibody.

The resulting ADC benefits from the stability of both the oxime and the triazole linkages, ensuring the integrity of the conjugate in circulation until it reaches the target cell.

Data Presentation

The following tables present representative quantitative data for an ADC constructed using an aldehyde-PEG-alkyne linker, demonstrating the expected performance in terms of conjugation efficiency, stability, and in vitro efficacy.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Characterization

ParameterMethodResult
Linker-to-Antibody Ratio (LAR) HIC-HPLC1.9
Mass Spectrometry2.0
Average DAR HIC-HPLC3.8
UV-Vis Spectroscopy3.9
DAR Distribution
DAR 0Mass Spectrometry< 5%
DAR 2Mass Spectrometry~15%
DAR 4Mass Spectrometry~80%
Conjugation Efficiency > 95%
Purity SEC-HPLC> 98%

Table 2: In Vitro Stability Assessment

ConditionTimepoint% Intact ADC Remaining
Human Plasma (37°C) 24 hours98%
72 hours95%
168 hours (7 days)91%
PBS (pH 7.4, 37°C) 24 hours99%
168 hours (7 days)98%
Lysosomal Homogenate (pH 4.5, 37°C) 24 hours97%

Table 3: In Vitro Cytotoxicity against Antigen-Positive Cancer Cell Line

ADC ConstructTarget Cell LineIC50 (nM)
Aldehyde-Linker-Payload ADC Antigen-Positive0.5
Antigen-Negative> 1000
Unconjugated Antibody Antigen-PositiveNo effect
Free Payload Antigen-Positive0.01

Experimental Protocols

Protocol 1: Introduction of Aldehyde Handles onto the Antibody via Glycan Oxidation

This protocol describes the generation of aldehyde groups on the antibody's N-linked glycans for subsequent reaction with an aminooxy-functionalized linker.

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.4

  • Sodium periodate (NaIO4) solution (e.g., 100 mM in water)

  • Glycerol

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • PBS, pH 7.4

Procedure:

  • Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.

  • Add NaIO4 solution to the mAb solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate on ice for 15 minutes.

  • Remove excess periodate and glycerol by buffer exchange into PBS, pH 7.4 using a desalting column.

  • Determine the concentration of the oxidized antibody using a BCA assay or by measuring absorbance at 280 nm.

Protocol 2: Two-Step Conjugation of Antibody with "this compound" and Azide-Payload

This protocol details the sequential reaction of the aldehyde-functionalized antibody with the linker, followed by the click chemistry reaction with the azide-modified payload.

Materials:

  • Aldehyde-functionalized antibody (from Protocol 1)

  • "this compound" linker (dissolved in DMSO)

  • Aniline (as catalyst, optional)

  • Azide-functionalized cytotoxic payload (dissolved in DMSO)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Desalting columns

  • PBS, pH 6.0 and pH 7.4

Step 1: Oxime Ligation

  • Adjust the pH of the aldehyde-functionalized antibody solution to 6.0 with an appropriate buffer.

  • Add a 10-20 fold molar excess of the "this compound" linker solution to the antibody solution. The final DMSO concentration should not exceed 10%.

  • If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.

  • Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing.

  • Purify the antibody-linker conjugate by buffer exchange into PBS, pH 7.4 using a desalting column to remove excess linker.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare a fresh solution of the copper(I) catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.

  • To the purified antibody-linker conjugate, add a 5-10 fold molar excess of the azide-functionalized payload.

  • Add the prepared copper(I) catalyst solution to the reaction mixture.

  • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purify the final ADC using a desalting column or size-exclusion chromatography to remove unreacted payload and catalyst.

  • Characterize the final ADC for DAR, purity, and aggregation.

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Two-Step Conjugation cluster_characterization Characterization mAb Monoclonal Antibody oxidized_mAb Aldehyde-functionalized mAb mAb->oxidized_mAb NaIO4 Oxidation ab_linker Antibody-Linker Conjugate oxidized_mAb->ab_linker Oxime Ligation linker This compound linker->ab_linker payload Azide-Payload adc Final Antibody-Drug Conjugate payload->adc ab_linker->adc CuAAC Click Chemistry analysis DAR, Purity, Stability, Efficacy Analysis adc->analysis

Caption: Workflow for ADC creation.

signaling_pathway cluster_binding_internalization Binding and Internalization cluster_drug_release_action Drug Release and Action ADC Stable ADC in Circulation Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Complex ADC-Antigen Complex Antigen->Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Payload Released Payload Degradation->Payload Drug Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

Caption: ADC mechanism of action.

Application Notes and Protocols for Click Chemistry Reaction with Ald-Ph-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry encompasses a class of reactions that are rapid, reliable, and high-yielding, making them exceptionally suitable for a wide range of applications, from drug discovery to materials science.[1] The most prominent example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[1][2] This reaction is catalyzed by a copper(I) species to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2] The CuAAC reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[3]

Key advantages of the CuAAC reaction include its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups and solvents, including aqueous environments over a pH range of 4 to 12.[1][3] These characteristics have established it as an indispensable tool for bioconjugation, such as in the synthesis of antibody-drug conjugates (ADCs).[1][4][5] "Ald-Ph-amido-PEG4-propargyl" is a non-cleavable ADC linker containing a terminal alkyne group, making it an ideal substrate for CuAAC reactions.[4][5] This document provides a detailed protocol for performing a CuAAC reaction with this linker.

Experimental Protocols

This protocol details the copper(I)-catalyzed click chemistry reaction between an azide-containing molecule and "this compound".

Materials and Reagents:

  • Alkyne: this compound

  • Azide: Azide-containing molecule of interest (e.g., an azide-modified protein, peptide, or small molecule)

  • Copper(II) Sulfate (CuSO₄): Source of the copper catalyst.

  • Sodium Ascorbate: Reducing agent to generate the active Cu(I) catalyst from Cu(II) in situ.[3][6]

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA). Ligands are crucial for stabilizing the Cu(I) oxidation state.[1][7] THPTA is water-soluble and ideal for bioconjugation in aqueous buffers.[6]

  • Solvent: Degassed phosphate-buffered saline (PBS), or a mixture of water and a co-solvent like DMSO or DMF for less soluble reactants.[7]

  • Inert Gas: Argon or nitrogen for degassing.[8]

Preparation of Stock Solutions:

  • This compound (Alkyne): Prepare a 10 mM stock solution in DMSO.

  • Azide-containing molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., water or DMSO).

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[7]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh before each use as it is prone to oxidation.[6][9]

  • THPTA Ligand: Prepare a 200 mM stock solution in deionized water.[7]

Reaction Procedure (for a 1 mL final reaction volume):

  • In a microcentrifuge tube, combine the following:

    • 100 µL of 10 mM this compound solution (final concentration: 1 mM).

    • 100 µL of 10 mM azide-containing molecule solution (final concentration: 1 mM).

    • Appropriate volume of reaction buffer (e.g., PBS) to bring the total volume to just under 1 mL.

  • Catalyst Preparation: In a separate tube, prepare the Cu(I)-THPTA complex by mixing:

    • 10 µL of 100 mM CuSO₄ solution.

    • 10 µL of 200 mM THPTA solution (maintaining a 1:2 molar ratio of Cu:Ligand).[7]

    • Vortex briefly and let it stand for a few minutes.

  • Add the 20 µL of the prepared Cu(I)-THPTA complex to the reaction mixture.

  • Initiate the Reaction: Add 50 µL of freshly prepared 100 mM sodium ascorbate solution to the reaction mixture.[7] The final concentrations in the 1 mL reaction will be approximately: 1 mM alkyne, 1 mM azide, 1 mM CuSO₄, 2 mM THPTA, and 5 mM sodium ascorbate.

  • Gently vortex the reaction mixture. If any precipitation occurs, gentle heating (e.g., to 37°C) may be applied.[10]

  • Incubate the reaction at room temperature for 1-4 hours. Reaction times can range from 10 minutes to 24 hours depending on the specific reactants.[1] For bioconjugation, 30-60 minutes is often sufficient.[6][7] Protect the reaction from light.[7]

Purification of the Conjugate:

  • For small molecules: The product can be purified using standard chromatographic techniques such as column chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

  • For proteins and oligonucleotides: Purification can be achieved by size-exclusion chromatography, dialysis, or precipitation.[8][10] For oligonucleotide conjugates, a common method is ethanol precipitation.[8]

Data Presentation

The success of the click chemistry reaction is typically evaluated by yield and purity, which can be determined by techniques such as HPLC, mass spectrometry, and NMR.

ParameterTypical RangeMethod of Analysis
Reactant Ratio (Azide:Alkyne) ~1:1 to 1.2:1
Catalyst Loading (mol%) 0.25 - 5
Reaction Time 10 min - 24 h
Temperature Room Temp.
Typical Yield >90%HPLC, NMR
Purity >95%HPLC, Mass Spec

Table 1: Summary of typical quantitative data for CuAAC reactions. Data compiled from multiple sources.[1]

Visualizations

Below are diagrams illustrating the experimental workflow and a potential application in signaling pathway analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Na-Ascorbate, Ligand) mix Mix Alkyne, Azide, and Buffer reagents->mix add_catalyst Add Cu-Ligand Complex mix->add_catalyst initiate Initiate with Na-Ascorbate add_catalyst->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate purify Purify Product (e.g., HPLC, SEC) incubate->purify analyze Analyze Purity & Yield (Mass Spec, NMR) purify->analyze

Caption: Experimental workflow for the CuAAC reaction.

Click chemistry is a powerful tool for studying cellular processes. For example, a protein of interest (POI) involved in a signaling pathway can be metabolically labeled with an azide. The "this compound" linker, conjugated to a reporter molecule (e.g., a fluorophore or biotin), can then be "clicked" onto the POI for visualization or pulldown experiments.

signaling_pathway_application cluster_cell Cellular Environment receptor Receptor poi_azide Protein of Interest (POI) Metabolically Labeled with Azide receptor->poi_azide Signaling Cascade labeled_poi Labeled POI poi_azide->labeled_poi Click Reaction (CuAAC) alkyne_reporter This compound -Reporter alkyne_reporter->labeled_poi downstream Downstream Analysis (Imaging, Pulldown) labeled_poi->downstream

Caption: Application of click chemistry in signaling pathway analysis.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of a Site-Specific Antibody-Drug Conjugate (ADC) Utilizing a Novel PEGylated Linker

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the comprehensive characterization of a site-specifically conjugated antibody-drug conjugate (ADC) synthesized using an "Ald-Ph-amido-PEG4-propargyl" linker and a monomethyl auristatin E (MMAE) payload. We present detailed protocols for native intact mass analysis and reduced subunit analysis by liquid chromatography-mass spectrometry (LC-MS). These methods are crucial for verifying the covalent structure, determining the drug-to-antibody ratio (DAR), and assessing the homogeneity of the ADC. The data presented herein demonstrates the utility of high-resolution mass spectrometry in the development and quality control of next-generation ADCs.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule payload.[1][2] The linker connecting the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.[3] The "this compound" linker is a non-cleavable, hydrophilic linker designed for site-specific conjugation via click chemistry, which allows for precise control over the drug-to-antibody ratio (DAR) and results in a more homogeneous product.[4] This homogeneity is a critical quality attribute (CQA) that can lead to an improved therapeutic window.[1][4]

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of ADCs, providing information on the intact mass, DAR distribution, and location of the conjugated payload.[3][5][6] This application note outlines the analytical workflow for characterizing an ADC synthesized with the "this compound" linker and an MMAE payload. We describe two key MS-based methodologies: native size-exclusion chromatography-mass spectrometry (SEC-MS) for the analysis of the intact ADC and reversed-phase liquid chromatography-mass spectrometry (RPLC-MS) of the reduced ADC subunits.

Experimental Protocols

Materials and Reagents
  • ADC Sample: Trastuzumab conjugated with this compound-MMAE

  • Mobile Phase A (Native SEC-MS): 100 mM Ammonium Acetate in Water

  • Mobile Phase A (RPLC-MS): 0.1% Formic Acid in Water

  • Mobile Phase B (RPLC-MS): 0.1% Formic Acid in Acetonitrile

  • Reducing Agent: Dithiothreitol (DTT)

  • Denaturation Buffer: 6 M Guanidine HCl

  • Desalting Columns: Zeba™ Spin Desalting Columns, 7K MWCO

Protocol 1: Native Intact Mass Analysis by SEC-MS

This method is used to determine the molecular weight of the intact ADC and to assess the drug-to-antibody ratio (DAR) distribution under non-denaturing conditions.

  • Sample Preparation:

    • Prepare the ADC sample at a concentration of 1 mg/mL in a non-denaturing buffer (e.g., 100 mM ammonium acetate).

    • If necessary, perform a buffer exchange using a desalting column to ensure compatibility with native MS.

  • LC-MS Instrumentation:

    • UHPLC System: Agilent 1290 Infinity II or equivalent

    • Mass Spectrometer: Agilent 6550 Q-TOF, Thermo Scientific Q Exactive HF, or equivalent high-resolution mass spectrometer.

    • Column: Size-Exclusion Chromatography (SEC) column (e.g., Agilent AdvanceBio SEC 300Å, 2.1 x 150 mm, 2.7 µm)

  • LC Method:

    • Mobile Phase: Isocratic elution with 100 mM Ammonium Acetate

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Capillary Voltage: 3500 V

    • Gas Temperature: 325°C

    • Sheath Gas Flow: 11 L/min

    • Mass Range: 2000-8000 m/z

    • Data Acquisition: Profile mode

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species (DAR0, DAR1, DAR2, etc.).

    • Calculate the average DAR by taking the weighted average of the different DAR species based on their relative abundance.

Protocol 2: Reduced Subunit Analysis by RPLC-MS

This "middle-down" approach provides higher resolution and sensitivity for confirming the conjugation on the specific antibody chains (light chain and heavy chain).

  • Sample Preparation:

    • To 20 µg of the ADC sample, add denaturation buffer to a final concentration of 3 M Guanidine HCl.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • LC-MS Instrumentation:

    • UHPLC System: Agilent 1290 Infinity II or equivalent

    • Mass Spectrometer: Agilent 6550 Q-TOF, Thermo Scientific Q Exactive HF, or equivalent high-resolution mass spectrometer.

    • Column: Reversed-Phase (RP) column (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm)

  • LC Method:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 20-60% B over 15 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 60°C

    • Injection Volume: 10 µL

  • MS Method:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 4000 V

    • Gas Temperature: 350°C

    • Sheath Gas Flow: 12 L/min

    • Mass Range: 500-4000 m/z

    • Data Acquisition: Profile mode

  • Data Analysis:

    • Deconvolute the mass spectra corresponding to the light chain and heavy chain chromatographic peaks.

    • Determine the mass of the unconjugated and conjugated chains.

    • Calculate the DAR based on the relative abundance of the conjugated and unconjugated light and heavy chains.

Data Presentation

The following tables summarize the expected quantitative data from the mass spectrometric analysis of the ADC synthesized with the "this compound" linker and MMAE payload.

Table 1: Intact Mass Analysis and DAR Distribution by Native SEC-MS

SpeciesObserved Mass (Da)Theoretical Mass (Da)Relative Abundance (%)
DAR0 (Unconjugated mAb)148,060148,062< 5
DAR1149,423149,42515
DAR2150,786150,78880
DAR3152,149152,151< 5
Average DAR \multicolumn{3}{c}{1.8 }

Table 2: Reduced Subunit Mass Analysis by RPLC-MS

Antibody ChainObserved Mass (Da)Theoretical Mass (Da)Modification
Light Chain23,45023,451Unconjugated
Heavy Chain50,48050,481Unconjugated
Heavy Chain + 1 Drug51,84351,844This compound-MMAE

Visualizations

The following diagrams illustrate the experimental workflows for the characterization of the ADC.

ADC_Characterization_Workflow cluster_native Native Intact Mass Analysis cluster_reduced Reduced Subunit Analysis ADC_Sample1 ADC Sample (1 mg/mL) Buffer_Exchange Buffer Exchange (Ammonium Acetate) ADC_Sample1->Buffer_Exchange Native_SEC_MS Native SEC-MS Analysis Buffer_Exchange->Native_SEC_MS Deconvolution1 Deconvolution Native_SEC_MS->Deconvolution1 DAR_Distribution DAR Distribution & Average DAR Deconvolution1->DAR_Distribution ADC_Sample2 ADC Sample (20 µg) Denaturation_Reduction Denaturation & DTT Reduction ADC_Sample2->Denaturation_Reduction RPLC_MS RPLC-MS Analysis Denaturation_Reduction->RPLC_MS Deconvolution2 Deconvolution RPLC_MS->Deconvolution2 Chain_Mass_Analysis Light & Heavy Chain Mass Analysis Deconvolution2->Chain_Mass_Analysis Signaling_Pathway cluster_synthesis ADC Synthesis cluster_conjugation Site-Specific Conjugation cluster_characterization Mass Spectrometry Characterization mAb Monoclonal Antibody ADC Antibody-Drug Conjugate mAb->ADC Click Chemistry Linker This compound Linker->ADC Payload MMAE Payload->ADC Intact_MS Intact Mass Analysis (Native SEC-MS) ADC->Intact_MS Analysis Reduced_MS Reduced Subunit Analysis (RPLC-MS) ADC->Reduced_MS Analysis

References

Application Notes and Protocols for Ald-Ph-amido-PEG4-propargyl in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG4-propargyl is a heterobifunctional, non-cleavable linker designed for the synthesis of advanced targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure features three key components:

  • An aldehyde-bearing phenyl group (Ald-Ph) for covalent conjugation to biomolecules, often through site-specific introduction of a compatible reactive partner on an antibody or protein.

  • A hydrophilic 4-unit polyethylene glycol (PEG4) spacer to enhance solubility, reduce aggregation, and improve the pharmacokinetic properties of the final conjugate.

  • A terminal propargyl group for the covalent attachment of payloads or other molecular entities via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

These application notes provide an overview of the utility of this compound in targeted therapy research, along with detailed protocols for its application in the synthesis of ADCs and PROTACs.

Application in Antibody-Drug Conjugates (ADCs)

The this compound linker is particularly suited for the site-specific conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). The aldehyde functionality allows for controlled conjugation to antibodies engineered to contain a reactive partner, such as a hydrazide or an aminooxy group, at a specific site. This approach yields homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for optimizing therapeutic efficacy and minimizing toxicity.

Experimental Protocol: Synthesis of a Site-Specific ADC using this compound

This protocol outlines a two-step process for the synthesis of an ADC: 1) conjugation of the linker to an azide-modified payload, and 2) conjugation of the payload-linker construct to a site-specifically engineered antibody containing a hydrazide group.

Step 1: Conjugation of this compound to an Azide-Modified Payload via CuAAC

Materials:

  • This compound

  • Azide-modified cytotoxic payload (e.g., MMAE-azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Anhydrous, degassed dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound and the azide-modified payload in a 1:1.1 molar ratio in anhydrous, degassed DMF.

  • In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in degassed water.

  • Add the copper catalyst solution to the linker-payload mixture.

  • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate (10 equivalents relative to the linker) in degassed water.

  • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the this compound-payload conjugate by reverse-phase HPLC.

  • Lyophilize the purified product and store it at -20°C.

Step 2: Conjugation of the Payload-Linker Construct to a Hydrazide-Modified Antibody

Materials:

  • Purified this compound-payload conjugate

  • Hydrazide-modified monoclonal antibody in PBS

  • Aniline (as catalyst)

  • PBS, pH 6.0

Procedure:

  • Dissolve the this compound-payload conjugate in a minimal amount of a co-solvent like DMSO.

  • Adjust the pH of the hydrazide-modified antibody solution to 6.0 with a suitable buffer.

  • Add the dissolved payload-linker conjugate to the antibody solution in a 5-10 fold molar excess.

  • Add aniline to a final concentration of 10-20 mM to catalyze the hydrazone formation.

  • Incubate the reaction mixture at room temperature for 12-24 hours with gentle agitation.

  • Remove the excess payload-linker conjugate and other small molecules by size-exclusion chromatography (e.g., using a desalting column) or tangential flow filtration, exchanging the buffer to PBS, pH 7.4.

  • Characterize the resulting ADC for drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Hypothetical Data for a Trastuzumab-MMAE ADC using this compound

The following table presents hypothetical, yet plausible, data for an ADC constructed using this linker with Trastuzumab (targeting HER2) and the cytotoxic agent MMAE.

ParameterValue
AntibodyTrastuzumab
PayloadMMAE
LinkerThis compound
Conjugation SiteEngineered hydrazide on the light chain
Achieved DAR1.9
In Vitro IC₅₀ (HER2+ cell line)0.5 nM
In Vitro IC₅₀ (HER2- cell line)>1 µM
Plasma Stability (in mouse, 7 days)>95% intact ADC

Application in PROTACs

The this compound linker can also be employed in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. In this context, the linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

Experimental Protocol: Synthesis of a BRD4-targeting PROTAC

This protocol describes the synthesis of a hypothetical PROTAC targeting the BRD4 protein, using the BET bromodomain inhibitor JQ1 as the target-binding ligand and a derivative of thalidomide as the E3 ligase (cereblon) ligand.

Step 1: Functionalization of JQ1 with an Azide Handle

  • Synthesize or procure a derivative of JQ1 containing an azide group suitable for click chemistry.

Step 2: Conjugation of this compound to Azide-JQ1

  • Follow the CuAAC protocol described in "Step 1" for ADC synthesis to conjugate this compound to the azide-functionalized JQ1. Purify the resulting JQ1-linker construct.

Step 3: Conjugation of the JQ1-Linker Construct to a Thalidomide Derivative

Materials:

  • Purified JQ1-Ald-Ph-amido-PEG4-propargyl conjugate

  • A thalidomide derivative with a primary amine (e.g., 4-aminothalidomide)

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol or another suitable solvent

Procedure:

  • Dissolve the JQ1-Ald-Ph-amido-PEG4-propargyl conjugate and the amino-thalidomide derivative in a 1:1.2 molar ratio in methanol.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the reaction at room temperature for 1-2 hours.

  • Add sodium cyanoborohydride in slight excess to reduce the imine to a stable amine linkage.

  • Continue stirring at room temperature for an additional 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterize the purified PROTAC by mass spectrometry and NMR.

Hypothetical Data for a BRD4-targeting PROTAC
ParameterValue
Target ProteinBRD4
Target LigandJQ1 derivative
E3 Ligase LigandThalidomide derivative
LinkerThis compound
DC₅₀ (in a relevant cell line)25 nM
Dₘₐₓ (Maximum Degradation)>90%
Time to Dₘₐₓ12 hours

Visualizations

ADC_Synthesis_Workflow cluster_0 Payload-Linker Synthesis cluster_1 ADC Formation Linker This compound CuAAC CuAAC (Click Chemistry) Linker->CuAAC Payload Azide-Payload (e.g., MMAE-N3) Payload->CuAAC PL_Conjugate Payload-Linker Conjugate CuAAC->PL_Conjugate Conjugation Hydrazone Formation PL_Conjugate->Conjugation Aniline catalyst Antibody Hydrazide-Modified Antibody Antibody->Conjugation ADC Final ADC Conjugation->ADC

Caption: Workflow for ADC synthesis using the linker.

PROTAC_MoA PROTAC PROTAC Molecule (JQ1-Linker-Thalidomide) Target Target Protein (BRD4) PROTAC->Target E3Ligase E3 Ubiquitin Ligase (Cereblon) PROTAC->E3Ligase TernaryComplex Ternary Complex (BRD4-PROTAC-Cereblon) Target->TernaryComplex E3Ligase->TernaryComplex PolyUb Polyubiquitination TernaryComplex->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC.

Application Notes and Protocols for In Vitro Cell-Based Assays for ADCs Utilizing "Ald-Ph-amido-PEG4-propargyl" Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] An ADC consists of three main components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker's properties are critical to the ADC's stability, efficacy, and safety.

This document details the in vitro cell-based assays for ADCs that employ "Ald-Ph-amido-PEG4-propargyl," a non-cleavable linker.[2][3] This linker contains a propargyl group, making it suitable for click chemistry, a highly efficient and specific conjugation method.[2] The polyethylene glycol (PEG) component enhances solubility and pharmacokinetic properties. As a non-cleavable linker, the payload is typically released upon lysosomal degradation of the antibody. Understanding the performance of an ADC with this linker is crucial for its preclinical development.[4]

Application Notes

Principle of the Assays

The "this compound" linker is used to create a stable covalent bond between the antibody and a cytotoxic payload. The propargyl group allows for the attachment of an azide-modified payload via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). The resulting ADC is designed to be stable in circulation. Upon binding to the target antigen on a cancer cell, the ADC is internalized, and the antibody component is degraded in the lysosome, leading to the release of the payload and subsequent cell death. The in vitro assays described here are designed to evaluate the key functional aspects of an ADC constructed with this linker, including its target-specific cytotoxicity, internalization efficiency, and potential for bystander killing.

Key Applications

A suite of in vitro assays is essential for the preclinical assessment of ADCs.[5] These assays provide critical data on the ADC's mechanism of action and potency.

  • In Vitro Cytotoxicity Assay: This assay determines the ADC's potency in killing target cancer cells and is crucial for selecting promising ADC candidates.[6][7][8][9]

  • ADC Internalization Assay: The efficacy of an ADC is dependent on its internalization into the target cell.[10][11][12] This assay measures the rate and extent of ADC uptake.

  • Bystander Effect Assay: This assay evaluates the ability of the ADC's payload to diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon that can enhance the therapeutic efficacy of the ADC.[13][14][15]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effect of the ADC and determine its half-maximal inhibitory concentration (IC50).[7][8][9]

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC with "this compound" linker

  • Isotype control antibody

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

  • ADC Treatment: Prepare serial dilutions of the ADC and the isotype control antibody in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or control to the respective wells. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO2.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a suitable software.

Protocol 2: Antibody-Drug Conjugate Internalization Assay

This protocol uses a pH-sensitive dye to quantify the internalization of the ADC into target cells.[16]

Materials:

  • Target antigen-positive (Ag+) cells

  • ADC with "this compound" linker

  • pH-sensitive dye labeling kit (e.g., pHrodo)

  • 96-well black, clear-bottom plates

  • Live-cell imaging system or fluorescence plate reader

Procedure:

  • ADC Labeling: Label the ADC with the pH-sensitive dye according to the manufacturer's instructions. This dye is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of the endosomes and lysosomes.[16]

  • Cell Seeding: Seed Ag+ cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight.[5]

  • Treatment: Treat the cells with the fluorescently labeled ADC at various concentrations.

  • Image Acquisition: Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every 30 minutes) for up to 48 hours.[17]

  • Data Analysis: Quantify the fluorescence intensity per cell over time. The increase in fluorescence indicates the internalization of the ADC.

Protocol 3: Bystander Killing Assay

This protocol describes a co-culture method to assess the bystander killing effect of the ADC.[7]

Materials:

  • Target antigen-positive (Ag+) cells

  • Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)

  • ADC with "this compound" linker

  • 96-well plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Co-culture the Ag+ and Ag- GFP-expressing cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Allow the cells to adhere overnight.

  • ADC Treatment: Treat the co-cultured cells with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72-96 hours.

  • Image Acquisition: Acquire both brightfield and fluorescence images of the cells.

  • Data Analysis: Count the number of viable GFP-expressing Ag- cells in the ADC-treated wells and compare it to the untreated control wells. A significant reduction in the number of Ag- cells indicates a bystander effect.[7]

Data Presentation

Table 1: In Vitro Cytotoxicity of ADC

Cell LineTarget Antigen ExpressionADC IC50 (nM)Isotype Control IC50 (nM)
Cell Line APositive (Ag+)5.2> 1000
Cell Line BNegative (Ag-)850> 1000

Table 2: ADC Internalization Rate

Time (hours)Normalized Fluorescence Intensity (Ag+ cells)
01.0
23.5
68.2
1215.6
2422.1

Table 3: Bystander Killing Effect in Co-culture

Co-culture Ratio (Ag+:Ag-)ADC Concentration (nM)% Viability of Ag- cells
1:10100
1:11065
1:110032
0:1 (Ag- only)10095

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Cell_Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Degradation & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Ag+ and Ag- cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_ADC Treat with serial dilutions of ADC and controls Incubate_Overnight->Treat_ADC Incubate_72_96h Incubate for 72-96h Treat_ADC->Incubate_72_96h Add_MTT Add MTT solution Incubate_72_96h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Add solubilization solution Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 values Read_Absorbance->Analyze End End Analyze->End Internalization_Assay_Workflow Start Start Label_ADC Label ADC with pH-sensitive dye Start->Label_ADC Seed_Cells Seed Ag+ cells in 96-well black plates Label_ADC->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_ADC Treat cells with labeled ADC Incubate_Overnight->Treat_ADC Image_Acquisition Acquire fluorescence images over time Treat_ADC->Image_Acquisition Analyze Quantify fluorescence intensity Image_Acquisition->Analyze End End Analyze->End Bystander_Assay_Workflow Start Start Co_culture Co-culture Ag+ and Ag- (GFP-tagged) cells Start->Co_culture Incubate_Overnight Incubate overnight Co_culture->Incubate_Overnight Treat_ADC Treat with serial dilutions of ADC Incubate_Overnight->Treat_ADC Incubate_72_96h Incubate for 72-96h Treat_ADC->Incubate_72_96h Image_Acquisition Acquire brightfield and fluorescence images Incubate_72_96h->Image_Acquisition Analyze Count viable Ag- (GFP) cells and assess viability Image_Acquisition->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Optimizing CuAAC reaction conditions for "Ald-Ph-amido-PEG4-propargyl"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes, with a specific focus on substrates like "Ald-Ph-amido-PEG4-propargyl". Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical components for a successful CuAAC reaction?

A1: A successful CuAAC reaction relies on three core components:

  • The Substrates: An azide and a terminal alkyne of high purity.

  • The Catalyst: An active Copper(I) (Cu(I)) species. This is most conveniently generated in situ from a Copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[1][2][3]

  • A Stabilizing Ligand: A ligand is crucial to stabilize the Cu(I) catalyst, prevent its oxidation to the inactive Cu(II) state, and accelerate the reaction.[4][5] For aqueous or semi-aqueous systems, water-soluble ligands like THPTA are highly recommended.[6][7]

Q2: My substrate, "this compound", has an aldehyde group. Are there special precautions I should take?

A2: Yes, the aldehyde group can be sensitive. The combination of copper and sodium ascorbate can generate reactive oxygen species (ROS), which might oxidize the aldehyde to a carboxylic acid.[7][8] Additionally, byproducts of ascorbate oxidation can sometimes react with other functional groups.[8][9]

  • Mitigation: Consider adding a scavenger like aminoguanidine to trap reactive byproducts from ascorbate oxidation.[7][8] Using a stabilizing ligand in sufficient excess (e.g., a 5:1 ligand-to-copper ratio) is also critical as the ligand can act as a sacrificial reductant, protecting sensitive substrates.[1][7][10]

Q3: How does the PEG4 linker affect the reaction and purification?

A3: The Polyethylene Glycol (PEG) linker enhances water solubility, which is generally beneficial for bioconjugation reactions.[1][11] However, it can present challenges during purification. PEGylated products can be difficult to separate from excess PEG-containing starting materials and may exhibit "streaking" or poor resolution during silica gel chromatography.[12] Purification methods like size-exclusion chromatography, dialysis (for larger molecules), or specialized liquid chromatography techniques are often more effective.[13][14]

Q4: What is the optimal solvent system for a molecule like "this compound"?

A4: The optimal solvent depends on the solubility of both your alkyne and your azide partner. Given the hydrophilic PEG linker and the hydrophobic phenyl group, a mixture of solvents is often ideal. Common and effective systems include mixtures of water with a co-solvent like DMSO, DMF, or t-BuOH to ensure all reactants are fully dissolved.[1][7]

Q5: What is the recommended order of reagent addition?

A5: The order of addition can be critical to prevent catalyst precipitation and deactivation. A widely recommended procedure is:

  • In a separate tube, prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[4][5] This allows the copper-ligand complex to form.

  • Add this premixed catalyst solution to the vessel containing your azide and alkyne substrates.

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[4] Adding the ascorbate last is crucial.[4][6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am seeing very little or no formation of my desired triazole product. What are the common causes and how can I fix this?

A: Low yield is the most common issue in CuAAC reactions and can be traced to several factors.[4][6][13]

Potential Cause Explanation & Solution
Catalyst Inactivity The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen.[4][13] Solution: Ensure your solvents are deoxygenated (e.g., by sparging with argon or nitrogen). Use a fresh solution of your reducing agent (sodium ascorbate). Increase the ligand-to-copper ratio (a 5:1 ratio is often recommended) to better protect the Cu(I) state.[7][10]
Substrate Issues Steric Hindrance: If the alkyne or azide is sterically crowded, the reaction rate can be very slow.[13] Solution: Increase the reaction temperature (e.g., to 37-60°C) or extend the reaction time.[6][13] Inaccessibility: For large biomolecules, the reactive group may be buried within the structure. Solution: Perform the reaction in denaturing or solvating conditions, for instance by increasing the concentration of DMSO.[1][6]
Copper Sequestration Functional groups in your substrate (e.g., thiols, histidines) can chelate the copper catalyst, making it unavailable for the reaction.[1][6] Solution: Increase the concentration of the copper-ligand complex.[1] You can also add sacrificial metals like Zn(II) or Ni(II) to occupy these competing binding sites.[1][6]
Poor Reagent Quality Impurities in starting materials or solvents can inhibit the reaction. Azides can also degrade over time. Solution: Use high-purity reagents and solvents. Verify the integrity of your starting materials.

// Nodes start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is the Catalyst System Active?", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Are Reagents High Quality?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are Reaction Conditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; check_substrate [label="Are There Substrate-Specific Issues?", fillcolor="#FBBC05", fontcolor="#202124"];

solution_catalyst [label="Solution:\n- Degas solvents\n- Use fresh ascorbate\n- Increase ligand:Cu ratio (5:1)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_reagents [label="Solution:\n- Verify purity of alkyne/azide\n- Use high-purity solvents", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_conditions [label="Solution:\n- Check pH (neutral is best)\n- Ensure reactants are dissolved\n- Increase temperature or time", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_substrate [label="Solution:\n- Increase catalyst concentration\n- Add sacrificial metals (Zn(II))\n- Add co-solvent (DMSO)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_catalyst; check_catalyst -> solution_catalyst [label="No"]; check_catalyst -> check_reagents [label="Yes"];

check_reagents -> solution_reagents [label="No"]; check_reagents -> check_conditions [label="Yes"];

check_conditions -> solution_conditions [label="No"]; check_conditions -> check_substrate [label="Yes"];

check_substrate -> solution_substrate [label="Yes"]; } A decision tree to diagnose and solve issues of low yield in CuAAC reactions.

Problem 2: Presence of Side Products

Q: My reaction works, but I see significant side products, especially a dimer of my alkyne. How can I prevent this?

A: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne byproduct.[6][13]

Side Reaction Cause & Prevention
Alkyne Homocoupling (Glaser Coupling) Cause: This reaction is promoted by Cu(II) and oxygen. It consumes your alkyne starting material, reducing the yield of the desired product.[13] Prevention: The primary way to prevent this is by rigorously excluding oxygen from your reaction.[4][6] Degas your solvents and maintain an inert atmosphere (argon or nitrogen) over the reaction. Ensure you have a sufficient concentration of the reducing agent (sodium ascorbate) to keep the copper in the +1 oxidation state.
Substrate Degradation Cause: As mentioned, reactive oxygen species (ROS) can be generated, which may degrade sensitive functional groups like aldehydes.[7][8] Prevention: Use a copper-stabilizing ligand (like THPTA) at a high ligand-to-copper ratio (5:1) to protect the substrate.[7][8][10] Adding aminoguanidine can also scavenge harmful ascorbate byproducts.[7][8]
Problem 3: Difficulty in Product Purification

Q: I am struggling to isolate a pure product. How can I effectively remove the copper catalyst and other reagents?

A: Complete removal of copper is often challenging but crucial, especially for downstream biological applications.

Purification Challenge Recommended Solution
Residual Copper Catalyst Chelating Resins: Stirring the reaction mixture with a copper-chelating resin is a highly effective method for removing residual copper ions.[7] EDTA Wash: For organic-soluble products, washing with an aqueous solution of EDTA can help extract the copper. Chromatography: For biomolecules, size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer containing EDTA can remove both the catalyst and unreacted small molecules.[13]
Separating PEGylated Product Size-Exclusion Chromatography (SEC): This is often the best method to separate the larger PEGylated product from smaller unreacted molecules. Reverse-Phase HPLC: Can be effective but may require method optimization (e.g., gradient, solvent system) to get good separation, as PEG-containing compounds can behave unusually.

Experimental Protocols & Data

Generalized Protocol for CuAAC with "this compound"

This protocol is a starting point and should be optimized for your specific azide partner.

// Nodes prep [label="1. Prepare Stock Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="2. Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; premix [label="3. Prepare Catalyst Premix", fillcolor="#FBBC05", fontcolor="#202124"]; initiate [label="4. Initiate Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="5. Monitor & Incubate", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="6. Work-up & Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Descriptions prep_desc [label="• Alkyne in DMSO or buffer\n• Azide in compatible solvent\n• CuSO₄ (20 mM in H₂O)\n• Ligand (THPTA, 50 mM in H₂O)\n• Na-Ascorbate (100 mM in H₂O, fresh)", shape=note, align=left, fillcolor="#F1F3F4", fontcolor="#202124"]; setup_desc [label="• In a reaction vial, combine alkyne\n (1.0 eq) and azide (1.2 eq).\n• Add buffer/co-solvent.\n• Degas solution by bubbling with Ar/N₂.", shape=note, align=left, fillcolor="#F1F3F4", fontcolor="#202124"]; premix_desc [label="• In a separate tube, mix CuSO₄ and\n THPTA ligand (1:5 molar ratio).\n• e.g., For 0.1 mM final [Cu], mix\n 2.5 µL of 20 mM CuSO₄ and\n 5.0 µL of 50 mM THPTA.", shape=note, align=left, fillcolor="#F1F3F4", fontcolor="#202124"]; initiate_desc [label="• Add catalyst premix to the main vial.\n• Add fresh sodium ascorbate solution\n to initiate the reaction\n (e.g., 5 mM final concentration).", shape=note, align=left, fillcolor="#F1F3F4", fontcolor="#202124"]; monitor_desc [label="• Incubate at room temperature.\n• Protect from light.\n• Monitor progress by TLC or LC-MS.", shape=note, align=left, fillcolor="#F1F3F4", fontcolor="#202124"]; purify_desc [label="• Remove copper with chelating resin.\n• Purify product via SEC, dialysis,\n or preparative HPLC.", shape=note, align=left, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep -> setup; setup -> premix; premix -> initiate; initiate -> monitor; monitor -> purify;

prep -> prep_desc [style=dashed, arrowhead=none]; setup -> setup_desc [style=dashed, arrowhead=none]; premix -> premix_desc [style=dashed, arrowhead=none]; initiate -> initiate_desc [style=dashed, arrowhead=none]; monitor -> monitor_desc [style=dashed, arrowhead=none]; purify -> purify_desc [style=dashed, arrowhead=none]; } A generalized experimental workflow for a CuAAC bioconjugation reaction.

Table 1: Comparison of Common Reagents & Conditions
Parameter Recommendation Rationale / Notes
Copper Source CuSO₄ + Sodium AscorbateMost common, convenient, and reliable method for in situ generation of Cu(I).[6] Cu(I) salts like CuI or CuBr can be used but are less stable and not recommended for achieving maximal rates.[1][15]
Reducing Agent Sodium AscorbateMost popular and effective.[1] Prepare stock solutions fresh as it is prone to oxidation.[6]
Ligand Aqueous Media: THPTAOrganic Media: TBTATHPTA is water-soluble and excellent for bioconjugation.[3][7] TBTA is a common choice for reactions in organic solvents.[7]
Ligand:Copper Ratio 5:1A higher ratio helps protect the Cu(I) catalyst from oxidation and can protect sensitive substrates from ROS damage.[8][10] Ratios between 1:1 and 5:1 are common.[5]
Solvent H₂O/DMSO, H₂O/t-BuOH, H₂O/DMFCo-solvent mixtures are excellent for substrates with mixed polarity.[7]
pH 7.0 - 7.5The reaction is tolerant of a wide pH range (4-12), but neutral pH is recommended for most applications, especially with biomolecules.[1][16][17]
Temperature Room Temperature to 60°CMost reactions proceed well at room temperature.[5] For slow or sterically hindered reactions, gentle heating can increase the rate.[6]
Visualization of the CuAAC Catalytic Cycle

// Nodes Cu_I [label="Cu(I)-Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="R₁-C≡CH\n(Alkyne)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylide [label="Cu(I)-Acetylide\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Azide [label="R₂-N₃\n(Azide)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Metallacycle [label="Copper\nMetallacycle", fillcolor="#FBBC05", fontcolor="#202124"]; Triazolide [label="Copper\nTriazolide", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Triazole Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible node for cycle center center [shape=point, width=0, height=0];

// Edges Cu_I -> Acetylide [label="+ Alkyne\n- H⁺"]; Acetylide -> Metallacycle [label="+ Azide"]; Metallacycle -> Triazolide [label="Ring Contraction"]; Triazolide -> Cu_I [label="+ H⁺"]; Triazolide -> Product [dir=back, label="Product\nRelease"];

// Positioning {rank=same; Alkyne; Product} {rank=same; Cu_I; Azide} } A simplified diagram of the CuAAC catalytic cycle.

References

Addressing solubility issues of "Ald-Ph-amido-PEG4-propargyl" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "Ald-Ph-amido-PEG4-propargyl" in aqueous solutions.

Troubleshooting Guide: Addressing Solubility Issues

Researchers may encounter difficulties dissolving "this compound" in purely aqueous solutions due to the presence of the hydrophobic phenyl (Ph) group, despite the solubilizing effect of the polyethylene glycol (PEG) chain. The following guide provides a systematic approach to overcoming these challenges.

Initial Assessment and Recommended Starting Conditions

"this compound" is an Antibody-Drug Conjugate (ADC) linker. Like many PEGylated molecules, it possesses amphiphilic properties, having both a hydrophilic PEG chain and hydrophobic components. While PEGylation enhances water solubility, the hydrophobic phenyl-amido moiety can lead to poor solubility in entirely aqueous media.

Known Solubility: The compound is known to be soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM.

Recommended Starting Procedure: For most applications requiring an aqueous buffer, the recommended method is to first prepare a concentrated stock solution in an organic co-solvent and then dilute it into the desired aqueous buffer.

Troubleshooting Workflow

If you are experiencing precipitation or incomplete dissolution, follow this workflow:

G start Start: Solubility Issue with This compound in Aqueous Buffer stock_solution Did you prepare a concentrated stock solution in an organic solvent first? start->stock_solution prepare_stock Action: Prepare a 10 mM stock solution in anhydrous DMSO. stock_solution->prepare_stock No dilution Are you observing precipitation upon dilution into the aqueous buffer? stock_solution->dilution Yes prepare_stock->dilution reduce_concentration Troubleshooting Step 1: Reduce Final Concentration - Lower the final concentration in the aqueous buffer and observe solubility. dilution->reduce_concentration Yes co_solvent Troubleshooting Step 2: Increase Co-solvent Percentage - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. - Note: Ensure co-solvent is compatible with downstream experiments. reduce_concentration->co_solvent success Success: Compound Dissolved reduce_concentration->success surfactant Troubleshooting Step 3: Add a Surfactant - Add a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) to the aqueous buffer before adding the compound. co_solvent->surfactant co_solvent->success ph_adjustment Troubleshooting Step 4: pH Adjustment - While the molecule is likely neutral, extreme pH values can sometimes affect the solubility of formulations. Test a range of pH values if applicable to your experiment. surfactant->ph_adjustment surfactant->success ph_adjustment->success fail Issue Persists: Contact Technical Support ph_adjustment->fail

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Data Summary

While specific solubility data for "this compound" in various aqueous buffers is not widely published, the following table summarizes known solubility and recommended starting points for co-solvents.

Solvent/SystemSolubility/RecommendationNotes
Dimethyl Sulfoxide (DMSO)≥ 10 mMRecommended for preparing concentrated stock solutions.
Aqueous Buffers (e.g., PBS)LimitedDirect dissolution is not recommended.
Aqueous Buffer + DMSODependent on final %Start with a low percentage of DMSO (e.g., 1-5%) and increase if necessary.
Aqueous Buffer + EthanolDependent on final %An alternative to DMSO; may be more suitable for certain biological assays.
Aqueous Buffer + SurfactantEnhancedLow concentrations of non-ionic surfactants can aid in solubilization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Calibrated micropipettes and appropriate tips

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of the compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Vortex mixer

  • Procedure:

    • Bring the aqueous buffer to the desired experimental temperature.

    • While vortexing the aqueous buffer, add the required volume of the 10 mM stock solution dropwise to achieve the final desired concentration. Note: Adding the stock solution to the vortexing buffer helps to prevent localized high concentrations that can lead to precipitation.

    • Continue to vortex for a few minutes to ensure complete mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, proceed to the troubleshooting steps.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the compound's properties and the strategies for its dissolution.

G compound This compound hydrophilic PEG4 Chain (Hydrophilic) compound->hydrophilic hydrophobic Phenyl-amido & Propargyl Groups (Hydrophobic) compound->hydrophobic amphiphilic Amphiphilic Nature hydrophilic->amphiphilic hydrophobic->amphiphilic solubility_challenge Potential for Poor Aqueous Solubility amphiphilic->solubility_challenge strategy Dissolution Strategies solubility_challenge->strategy co_solvent Use of Organic Co-solvents (e.g., DMSO) strategy->co_solvent surfactant Addition of Surfactants strategy->surfactant dilution Controlled Dilution of Stock Solution strategy->dilution

Caption: Factors influencing the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my "this compound" not dissolving in water or PBS?

A1: "this compound" is an amphiphilic molecule, meaning it has both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. The PEG4 chain is hydrophilic, but the phenyl-amido and propargyl groups are hydrophobic. These hydrophobic sections can cause the molecule to have low solubility in purely aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like DMSO to create a stock solution and then dilute this into your aqueous buffer.

Q2: What is the best organic solvent to use for a stock solution?

A2: Anhydrous DMSO is a good first choice as the compound is known to be soluble in it. Other polar aprotic solvents like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) may also be effective. For cell-based assays where DMSO might be toxic, ethanol can be considered, although the solubility might be lower. Always check the compatibility of the solvent with your experimental system.

Q3: I see a precipitate forming when I add my DMSO stock to my aqueous buffer. What should I do?

A3: This is likely due to the compound crashing out of solution when the solvent environment becomes more aqueous. Here are a few things to try:

  • Lower the final concentration: Your target concentration might be above the solubility limit in the final buffer composition.

  • Increase the co-solvent percentage: A higher percentage of DMSO in the final solution will increase the solubility. However, be mindful of the tolerance of your assay to the organic solvent.

  • Use a surfactant: Adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20) to your aqueous buffer before adding the stock solution can help to keep the compound in solution.

  • Change the order of addition: Add the stock solution to the vortexing buffer to ensure rapid mixing and avoid localized high concentrations.

Q4: Can I sonicate the solution to help it dissolve?

A4: Gentle sonication in a water bath can be used to aid dissolution, but it should be done with care. Prolonged or high-energy sonication can potentially degrade the molecule. It is generally better to optimize the solvent system first.

Q5: How does pH affect the solubility of this compound?

A5: "this compound" does not have any readily ionizable groups, so its solubility is not expected to be significantly affected by pH within a typical physiological range (pH 4-9). However, extreme pH values could potentially affect the stability of the molecule or other components in your formulation.

Q6: How should I store the "this compound" solutions?

A6: Solid "this compound" should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should generally be prepared fresh for each experiment.

Side reactions of the propargyl group in "Ald-Ph-amido-PEG4-propargyl" and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of Ald-Ph-amido-PEG4-propargyl, with a focus on mitigating side reactions involving the propargyl group.

Troubleshooting Guides

Issue 1: Low yield of the desired click chemistry product and formation of a higher molecular weight byproduct.

Q: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound is resulting in a low yield of my target conjugate. I also observe a significant amount of a byproduct with approximately double the mass of my starting propargyl-containing molecule. What is happening and how can I prevent it?

A: This issue is likely due to the oxidative homocoupling of the terminal alkyne in your this compound, a common side reaction known as Glaser coupling.[1][2][3] This reaction dimerizes two alkyne molecules, leading to the formation of a 1,3-diyne byproduct.[4] This is particularly prevalent in the presence of a copper(I) catalyst and oxygen.[3]

To minimize this side reaction and improve the yield of your desired 1,4-disubstituted 1,2,3-triazole product, it is crucial to remove oxygen from the reaction mixture and use a reducing agent to maintain the copper catalyst in its active Cu(I) state.[3][5]

Recommended Protocol for Oxygen-Free CuAAC Reaction:

  • Prepare the Reaction Buffer: Use a buffer that has been thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Prepare Stock Solutions: Dissolve your this compound, azide-containing molecule, copper(II) sulfate, and a reducing agent (such as sodium ascorbate) in the degassed buffer in separate vials.

  • Set up the Reaction Vessel: In a clean, dry reaction vial, add your this compound and azide-containing molecule.

  • Deoxygenate the Reaction Mixture: Seal the vial with a septum and purge with an inert gas for 5-10 minutes.

  • Initiate the Reaction: Using a gas-tight syringe, first add the sodium ascorbate solution, followed by the copper(II) sulfate solution to the reaction mixture. The sodium ascorbate will reduce the Cu(II) to the active Cu(I) catalyst in situ.[3][5]

  • Incubate: Allow the reaction to proceed at room temperature with gentle stirring. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

Table 1: Effect of Reaction Conditions on CuAAC Yield and Dimerization

ConditionReducing Agent (Sodium Ascorbate)AtmosphereExpected Product YieldDimer Byproduct Formation
StandardNoneAirLow to ModerateHigh
Optimized5-10 equivalentsInert (Argon/Nitrogen)HighMinimal to None

Issue 2: Unintended modification of other functional groups in my molecule.

Q: I am performing a multi-step synthesis and have this compound in my reaction mixture. I am observing unintended reactions with other functional groups, such as amines or thiols. How can I protect the propargyl group?

A: The terminal alkyne of the propargyl group can be nucleophilic and may react with electrophiles, or the propargylic position can be susceptible to attack under certain conditions.[6][7] If your synthetic route involves harsh conditions or reagents that are incompatible with the propargyl group, you may need to use a protecting group.[8][9][10]

A common strategy for protecting terminal alkynes is to use silyl groups, such as a trimethylsilyl (TMS) group.[11] This group can be added to the terminal alkyne and is generally stable to a wide range of reaction conditions. It can be removed later to regenerate the terminal alkyne for your intended click reaction.

Experimental Protocol for Silyl Protection and Deprotection of the Propargyl Group:

Protection (TMS Protection):

  • Dissolve the Alkyne: Dissolve your this compound in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere.

  • Cool the Mixture: Cool the solution to 0 °C in an ice bath.

  • Add Base: Add a suitable base, such as a Grignard reagent (e.g., ethylmagnesium bromide) or a strong lithium base (e.g., n-butyllithium), dropwise.

  • Add Silylating Agent: After stirring for a short period, add trimethylsilyl chloride (TMSCl) dropwise.

  • Warm and Quench: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Deprotection:

  • Dissolve the Protected Alkyne: Dissolve the TMS-protected this compound in a suitable solvent like THF or methanol.

  • Add Deprotecting Agent: Treat the solution with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a mild acid.[11]

  • Monitor and Work-up: Stir at room temperature and monitor the reaction until completion. Perform an aqueous work-up and extract the deprotected product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of the propargyl group in this compound during bioconjugation experiments?

A1: The most common side reaction is the copper-catalyzed oxidative homocoupling (Glaser coupling) of the terminal alkyne, which leads to the formation of a non-reactive diyne dimer.[1][2] This is especially problematic during CuAAC (click chemistry) reactions if oxygen is not excluded. Other potential side reactions, depending on the reaction conditions and the presence of other reactive species, include reaction with strong nucleophiles or oxidation of the alkyne.[12][13]

Q2: Can the propargyl group isomerize or degrade under acidic or basic conditions?

A2: The propargyl group is generally stable under a range of pH conditions.[14] However, very strong acidic or basic conditions should be avoided. For instance, strong acids can potentially lead to the degradation of propargyl alcohol to acrolein, though this is less of a concern for the amide-linked propargyl group in your molecule.[15] It is always recommended to perform reactions under mild conditions (pH 4-12) whenever possible.[5]

Q3: Is the propargyl group susceptible to oxidation?

A3: While propargylic alcohols can be oxidized to aldehydes or ketones, the terminal alkyne itself is relatively stable to oxidation under typical bioconjugation conditions.[12][16] However, strong oxidizing agents should be avoided in the reaction mixture to prevent potential side reactions.

Q4: How can I confirm that dimerization of the propargyl group has occurred?

A4: The formation of the dimer can be confirmed using mass spectrometry (MS), where you will observe a peak corresponding to approximately twice the molecular weight of your starting this compound molecule, minus two protons. You can also use High-Performance Liquid Chromatography (HPLC) to detect a new, less polar peak corresponding to the dimer.

Visual Guides

Side_Reaction_Pathway Propargyl Group Side Reaction: Oxidative Homocoupling cluster_reactants Reactants cluster_conditions Conditions Propargyl1 This compound Dimer Diyne Dimer (Inactive Byproduct) Propargyl1->Dimer Propargyl2 This compound Propargyl2->Dimer Catalyst Cu(I) Catalyst Catalyst->Dimer Catalyzes Oxygen Oxygen (O2) Oxygen->Dimer Oxidizes

Caption: Oxidative homocoupling of this compound.

Experimental_Workflow Workflow to Avoid Propargyl Dimerization Start Start: Prepare Reagents Degas Degas Buffer (e.g., Argon sparging) Start->Degas Prepare_Solutions Prepare Stock Solutions in Degassed Buffer Degas->Prepare_Solutions Setup_Reaction Combine Reactants in Vial Prepare_Solutions->Setup_Reaction Purge Purge with Inert Gas Setup_Reaction->Purge Add_Reagents Add Reducing Agent, then Cu(II) Catalyst Purge->Add_Reagents Incubate Incubate at Room Temp Add_Reagents->Incubate End Desired Product Incubate->End

Caption: Recommended workflow for an oxygen-free CuAAC reaction.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) in "Ald-Ph-amido-PEG4-propargyl" Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of "Ald-Ph-amido-PEG4-propargyl" to antibodies, with a focus on improving the drug-to-antibody ratio (DAR).

Troubleshooting Guide

This guide addresses specific issues that may arise during your antibody-drug conjugate (ADC) development, leading to a suboptimal DAR.

Issue Potential Causes Troubleshooting Steps & Recommendations
Low Average DAR 1. Inefficient Antibody Modification: Incomplete reaction of the antibody with the bifunctional linker to introduce the azide handle. 2. Suboptimal Click Chemistry Conditions: Incorrect catalyst concentration (e.g., Copper(I)), ligand, or reducing agent can lead to poor conjugation efficiency.[1][2] 3. Steric Hindrance: The conjugation site on the antibody may be sterically hindered, preventing efficient access of the "this compound"-drug complex. 4. Degradation of Reagents: The "this compound"-drug complex or other critical reagents may have degraded due to improper storage or handling.1. Optimize Antibody Activation: Ensure complete buffer exchange of the antibody into a suitable reaction buffer (e.g., phosphate buffer at neutral pH). Verify the concentration and activity of the azide-introduction reagent. 2. Optimize Click Reaction: Systematically vary the concentrations of the copper catalyst, ligand (e.g., THPTA), and reducing agent (e.g., sodium ascorbate). Perform small-scale pilot reactions to identify the optimal conditions. 3. Evaluate Conjugation Site: If using site-specific conjugation, ensure the chosen site is accessible. For lysine conjugations, consider that not all lysines may be equally reactive. 4. Use Fresh Reagents: Prepare fresh solutions of all critical reagents, especially the copper catalyst and reducing agent, immediately before use.
High Heterogeneity in DAR Species 1. Inconsistent Antibody Modification: Variable introduction of azide groups onto the antibody population. 2. Non-uniform Reaction Conditions: Inconsistent mixing or temperature gradients within the reaction vessel. 3. Partial Reduction of Disulfides (for cysteine conjugation): If targeting native cysteines, incomplete or variable reduction of disulfide bonds will lead to a mixed population of antibodies with different numbers of available thiol groups.[3]1. Control Antibody Modification: Precisely control the molar ratio of the azide-modification reagent to the antibody and the reaction time. 2. Ensure Homogeneous Reaction: Use appropriate mixing techniques (e.g., gentle agitation) and a temperature-controlled reaction vessel. 3. Standardize Reduction Step: If applicable, precisely control the concentration of the reducing agent (e.g., TCEP), incubation time, and temperature to ensure consistent reduction.[3]
ADC Aggregation 1. Hydrophobicity of the Payload: The drug molecule may be highly hydrophobic, and a higher DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[4] 2. Suboptimal Buffer Conditions: The pH or ionic strength of the conjugation or formulation buffer may not be optimal for ADC stability. 3. Use of Organic Co-solvents: High concentrations of organic co-solvents (e.g., DMSO) used to dissolve the "this compound"-drug complex can denature the antibody.1. Modify Linker or Formulation: Consider using a more hydrophilic linker if payload hydrophobicity is a major issue. Screen different formulation buffers with varying pH and excipients to improve ADC solubility. 2. Optimize Buffer: Perform buffer exchange into a formulation buffer that is known to stabilize the antibody. 3. Minimize Co-solvent Concentration: Use the minimum amount of co-solvent necessary to dissolve the drug-linker. Add the co-solvent solution to the aqueous antibody solution slowly with gentle mixing.

Frequently Asked Questions (FAQs)

Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute for ADCs?

The drug-to-antibody ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody molecule.[4][] It is a critical quality attribute because it directly impacts the ADC's efficacy, safety, and pharmacokinetic profile. An insufficient DAR may result in reduced potency, while an excessively high DAR can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation.[4][6]

Q2: How does the molar excess of "this compound"-drug affect the final DAR?

Increasing the molar excess of the "this compound"-drug complex during the conjugation reaction generally leads to a higher average DAR. However, this relationship is not always linear and can plateau at higher molar excesses. It is crucial to perform optimization studies to determine the optimal molar ratio that achieves the target DAR without leading to excessive heterogeneity or aggregation.

Molar Excess of "this compound"-Drug Expected Average DAR (Illustrative) Key Considerations
2-fold1.5 - 2.5Lower DAR, potentially lower efficacy but also lower toxicity.
5-fold3.0 - 4.0A common target range for many ADCs, balancing efficacy and safety.
10-fold4.0 - 5.5Higher DAR, potentially increased efficacy but also increased risk of aggregation and faster clearance.
20-fold> 5.5May lead to saturation of available conjugation sites and increased heterogeneity.

Note: These are illustrative values and the actual results will depend on the specific antibody, drug, and reaction conditions.

Q3: What are the recommended analytical techniques to determine the DAR of my "this compound" ADC?

Several techniques can be used to determine the average DAR and the distribution of different DAR species:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for separating ADC species with different DARs based on their hydrophobicity.[7][8] ADCs with a higher DAR are more hydrophobic and will have a longer retention time on the HIC column.[]

  • UV/Vis Spectroscopy: This is a relatively simple and quick method to estimate the average DAR.[10][11] It requires measuring the absorbance of the ADC at two wavelengths: one where the antibody absorbs (typically 280 nm) and another where the drug has maximum absorbance.[][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more detailed characterization of the ADC, including the exact mass of different DAR species and their relative abundance.[13][14] This technique can confirm the identity of each species and provide a more accurate DAR value.[15]

Q4: Can the PEG4 component of the linker influence the conjugation reaction and the properties of the ADC?

Yes, the polyethylene glycol (PEG) component of the "this compound" linker can have several effects:

  • Solubility: The PEG spacer can increase the overall hydrophilicity of the drug-linker complex, which may improve its solubility in aqueous buffers and potentially reduce the propensity of the final ADC to aggregate, especially with hydrophobic payloads.

  • Steric Hindrance: While generally flexible, the PEG chain can introduce some steric hindrance that may slightly reduce the reaction kinetics compared to a shorter linker.

  • Pharmacokinetics: PEGylation is known to potentially increase the in vivo half-life of therapeutic proteins by increasing their hydrodynamic radius and shielding them from proteolytic degradation.

Experimental Protocols

1. General Protocol for "this compound" Conjugation via Click Chemistry

This protocol assumes the antibody has been pre-modified to contain azide groups.

  • Materials:

    • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

    • "this compound"-drug complex dissolved in a compatible organic solvent (e.g., DMSO)

    • Copper(II) sulfate (CuSO₄) solution

    • Ligand solution (e.g., THPTA)

    • Reducing agent solution (e.g., sodium ascorbate, freshly prepared)

    • Purification system (e.g., SEC or TFF)

  • Procedure:

    • Bring all reagents to room temperature.

    • In a microcentrifuge tube, combine the azide-modified antibody with the "this compound"-drug solution to achieve the desired molar excess.

    • Add the ligand to the reaction mixture, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature with gentle agitation for 1-4 hours. The optimal reaction time should be determined empirically.

    • Quench the reaction by adding a chelating agent (e.g., EDTA) to remove the copper catalyst.

    • Purify the ADC from unreacted drug-linker and other reagents using a suitable method such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

2. Protocol for DAR Determination by Hydrophobic Interaction Chromatography (HIC)

  • Materials:

    • HIC column (e.g., Butyl or Phenyl)

    • HPLC system with a UV detector

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

    • Purified ADC sample

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

    • Identify the peaks corresponding to different DAR species (unconjugated antibody will elute first, followed by DAR1, DAR2, etc.).

    • Integrate the peak areas for each DAR species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species)

3. Protocol for Average DAR Determination by UV/Vis Spectroscopy

  • Materials:

    • UV/Vis spectrophotometer

    • Quartz cuvettes

    • Purified ADC sample

    • Unconjugated antibody solution of known concentration

    • "this compound"-drug solution of known concentration

  • Procedure:

    • Determine the molar extinction coefficients (ε) of the unconjugated antibody and the "this compound"-drug at 280 nm and the wavelength of maximum absorbance for the drug (λmax_drug).

    • Measure the absorbance of the ADC sample at 280 nm and λmax_drug.

    • Calculate the concentration of the antibody and the drug in the ADC sample using the following equations (based on the Beer-Lambert law):

      • A₂₈₀ = ε_Ab,₂₈₀ * C_Ab + ε_Drug,₂₈₀ * C_Drug

      • A_λmax = ε_Ab,λmax * C_Ab + ε_Drug,λmax * C_Drug

    • Solve the simultaneous equations for C_Ab (antibody concentration) and C_Drug (drug concentration).

    • Calculate the average DAR: Average DAR = C_Drug / C_Ab

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization antibody Antibody azide_mod Azide Modification antibody->azide_mod click_reaction Click Chemistry Reaction azide_mod->click_reaction drug_linker Drug-Linker Synthesis (this compound-Drug) drug_linker->click_reaction purification Purification (SEC / TFF) click_reaction->purification hic HIC purification->hic uv_vis UV/Vis purification->uv_vis lc_ms LC-MS purification->lc_ms

Caption: ADC conjugation and characterization workflow.

dar_troubleshooting start Low DAR Observed cause1 Inefficient Antibody Modification? start->cause1 cause2 Suboptimal Click Chemistry? start->cause2 cause3 Reagent Degradation? start->cause3 solution1 Optimize Azide Modification Protocol cause1->solution1 Yes solution2 Optimize Catalyst, Ligand, & Reducing Agent Ratios cause2->solution2 Yes solution3 Use Freshly Prepared Reagents cause3->solution3 Yes

Caption: Troubleshooting logic for low DAR.

References

Technical Support Center: Purification of "Ald-Ph-amido-PEG4-propargyl"-based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of antibody-drug conjugates (ADCs) synthesized using the "Ald-Ph-amido-PEG4-propargyl" linker.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of "this compound"-based ADCs.

Issue 1: Low Recovery of ADC from Purification Column

Potential Cause Recommended Solution
ADC Aggregation The hydrophobic phenyl group in the linker can contribute to aggregation. The PEG4 spacer is designed to increase hydrophilicity but may not be sufficient to prevent aggregation, especially with hydrophobic payloads.[1] Analyze the crude and purified ADC by Size Exclusion Chromatography (SEC) to quantify aggregate levels. Consider optimizing the mobile phase with additives like arginine or a low percentage of organic solvent to minimize protein-protein interactions.[2]
Non-specific Binding to Chromatography Resin The overall hydrophobicity of the ADC can lead to strong interactions with the chromatography matrix, particularly in Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Chromatography (RPC). In HIC, screen different salt types (e.g., ammonium sulfate vs. sodium chloride) and optimize the salt concentration in the loading buffer to prevent precipitation while ensuring sufficient binding for separation.[3] For RPC, select a column with a less hydrophobic stationary phase (e.g., C4 instead of C18) to facilitate elution.
Instability of the ADC under Purification Conditions Although the "this compound" linker is non-cleavable, the overall ADC construct may be sensitive to harsh pH or high concentrations of organic solvents.[4][5] For RPC, use a mobile phase with a less acidic pH if the ADC shows instability. For all chromatography steps, work at a controlled temperature (e.g., 4°C) to minimize degradation.[3]

Issue 2: Poor Resolution of Different Drug-to-Antibody Ratio (DAR) Species

Potential Cause Recommended Solution
Suboptimal Gradient in HIC A shallow elution gradient is often necessary to resolve species with small differences in hydrophobicity. Optimize the gradient slope and length in your HIC method. Consider using a step gradient if a linear gradient does not provide adequate separation.[6]
Inappropriate HIC Resin The choice of HIC resin is critical for resolving different DAR species. Screen resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl) to find the one that provides the best selectivity for your specific ADC.
Co-elution of Unconjugated Antibody (DAR0) Unconjugated antibody can co-elute with low DAR species. Ensure that the initial salt concentration in HIC is high enough to bind the unconjugated antibody to the column, allowing for its separation from the ADC species.
Heterogeneity of the ADC The conjugation process can lead to a heterogeneous mixture of ADCs with different DARs and positional isomers, making separation challenging.[7] Consider analytical techniques like native Reversed-Phase Liquid Chromatography (nRPLC) which can offer better resolution of positional isomers.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying ADCs based on the "this compound" linker?

The primary challenges stem from the physicochemical properties of the linker and the resulting ADC:

  • Hydrophobicity and Aggregation: The presence of a phenyl group in the linker can increase the hydrophobicity of the ADC, potentially leading to aggregation. While the PEG4 component enhances hydrophilicity, it may not completely counteract the aggregation propensity, especially with a hydrophobic payload.[1]

  • Heterogeneity: The conjugation reaction typically produces a mixture of ADC species with varying Drug-to-Antibody Ratios (DARs), as well as unconjugated antibody (DAR0). Separating these different species is a significant purification challenge.[7]

  • Non-cleavable Linker Properties: As a non-cleavable linker, "this compound" results in the drug and linker remaining attached to the antibody upon internalization and degradation in the lysosome.[][10] This does not directly impact the initial purification but is a key characteristic to consider in the ADC's mechanism of action.

Q2: Which chromatographic techniques are most suitable for purifying my "this compound"-based ADC?

A multi-step chromatography approach is typically required:

  • Protein A Affinity Chromatography (Initial Capture): This step is often used for the initial capture and purification of the antibody from the cell culture supernatant before conjugation.

  • Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for separating ADC species with different DARs.[11] It separates molecules based on their hydrophobicity under non-denaturing conditions.

  • Size Exclusion Chromatography (SEC): SEC is used to remove aggregates and can also be employed for buffer exchange.[12][13][14]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge and can be used to remove charged impurities or to separate ADC species if the conjugation impacts the overall charge of the molecule.[15]

Q3: How can I optimize my HIC method for better separation of DAR species?

Optimization of your HIC method is crucial for achieving high-purity ADC fractions. Consider the following parameters:

  • Salt Type and Concentration: Ammonium sulfate is a commonly used salt in HIC.[11] The starting salt concentration should be high enough to promote binding of all species to the column. A shallow gradient of decreasing salt concentration is then used for elution.

  • Column Chemistry: Different HIC columns have different hydrophobic ligands (e.g., Butyl, Phenyl, Ether). The choice of ligand will affect the selectivity of the separation.

  • pH: The pH of the mobile phase can influence the hydrophobicity of the ADC and should be optimized.

  • Temperature: Temperature can affect hydrophobic interactions. Maintaining a consistent temperature is important for reproducibility.[3]

Q4: I am observing significant peak tailing in my SEC analysis. What could be the cause?

Peak tailing in SEC of ADCs is often due to secondary hydrophobic interactions between the ADC and the stationary phase. The hydrophobic nature of the "this compound" linker and the conjugated payload can contribute to this issue. To mitigate this, you can:

  • Modify the Mobile Phase: Add organic modifiers like isopropanol or acetonitrile (e.g., 5-15%) to the mobile phase to reduce hydrophobic interactions. Arginine can also be an effective additive to prevent non-specific interactions.[2]

  • Select an Appropriate SEC Column: Use a column specifically designed for the analysis of biomolecules with reduced non-specific binding.

Q5: Can I use Reversed-Phase Chromatography (RPC) for the analysis and purification of my "this compound"-based ADC?

RPC can be a powerful analytical tool for assessing the purity and heterogeneity of ADCs. However, it is generally not the preferred method for preparative purification of intact ADCs because the use of organic solvents and acidic pH can lead to denaturation and aggregation. For analytical purposes, native Reversed-Phase Liquid Chromatography (nRPLC) is an emerging technique that uses less harsh conditions and is compatible with mass spectrometry.[7][8][16][17]

Experimental Protocols

Protocol 1: Generic Hydrophobic Interaction Chromatography (HIC) for ADC Purification

  • Column: Select a HIC column (e.g., TSKgel Butyl-NPR, Phenyl-5PW).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

  • Equilibration: Equilibrate the column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

  • Regeneration: Wash the column with Mobile Phase B followed by a sanitization step (e.g., 0.1 M NaOH) and storage in an appropriate buffer.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

  • Column: Select an appropriate SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, optionally containing 200 mM Arginine or 10% Isopropanol to reduce non-specific interactions.

  • Flow Rate: Set a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample in the mobile phase.

  • Injection: Inject the sample and monitor the elution profile for high molecular weight species (aggregates), the monomeric ADC, and any low molecular weight fragments.

Visualizations

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Purification Steps cluster_2 Outputs Crude ADC Mixture Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (HIC) Crude ADC Mixture->HIC SEC Size Exclusion Chromatography (SEC) HIC->SEC DAR-enriched fractions Unconjugated mAb Unconjugated mAb HIC->Unconjugated mAb Purified DARx ADC Purified DARx ADC SEC->Purified DARx ADC Aggregates Aggregates SEC->Aggregates HIC_Troubleshooting Start Poor HIC Resolution CheckGradient Is the elution gradient optimized? Start->CheckGradient CheckResin Is the resin chemistry appropriate? CheckGradient->CheckResin Yes OptimizeGradient Action: Decrease gradient slope or use a step gradient. CheckGradient->OptimizeGradient No CheckSampleLoad Is the sample load within column capacity? CheckResin->CheckSampleLoad Yes ScreenResins Action: Screen resins with different hydrophobicity. CheckResin->ScreenResins No ReduceLoad Action: Reduce the amount of sample loaded. CheckSampleLoad->ReduceLoad No GoodResolution Achieve Good Resolution CheckSampleLoad->GoodResolution Yes OptimizeGradient->GoodResolution ScreenResins->GoodResolution ReduceLoad->GoodResolution

References

Impact of buffer conditions on "Ald-Ph-amido-PEG4-propargyl" conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ald-Ph-amido-PEG4-propargyl Conjugation

Welcome to the technical support center for "this compound" conjugation. This bifunctional linker possesses two reactive handles: an aldehyde for forming hydrazone/oxime bonds and a propargyl (terminal alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "Click Chemistry".[1][2] The success of your conjugation experiment is critically dependent on selecting the appropriate buffer conditions for the specific reaction you are performing.

This guide is divided into two main sections based on the reactive group you intend to use.

Section 1: Aldehyde-Based Ligation (Hydrazone/Oxime Formation)

This reaction involves the condensation of the linker's aldehyde group with a molecule containing a primary amine derivative, such as a hydrazide (-NH-NH2) or an aminooxy (-O-NH2) group.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone or oxime formation? A1: The reaction is highly pH-dependent. For uncatalyzed reactions, a mildly acidic pH of approximately 4.5 is typically optimal.[3][4] This pH strikes a balance between protonating the aldehyde's carbonyl group to make it more reactive and ensuring the nucleophilic hydrazide/aminooxy group is not fully protonated and rendered inactive.[5]

Q2: My biomolecule is not stable at acidic pH. Can I perform the reaction at neutral pH? A2: Yes, but the reaction rate will be significantly slower.[3] To overcome this, the use of a nucleophilic catalyst is highly recommended. Aniline and its derivatives (e.g., p-phenylenediamine) are effective catalysts that can increase reaction rates substantially at neutral pH (6.5-7.5).[3][6]

Q3: Which is more stable, a hydrazone or an oxime bond? A3: Oxime bonds (formed with aminooxy groups) are generally more stable than hydrazone bonds (formed with hydrazide groups), particularly against hydrolysis at neutral or acidic pH.[3][7] Hydrazone bonds can be reversible under acidic conditions.[7]

Q4: What buffer types should I use? A4: For acidic conditions, acetate or MES buffers are common choices. For neutral conditions, phosphate buffer (PBS) or HEPES can be used, especially when a catalyst is present. Avoid buffers with primary amine groups like Tris, as they can potentially form unstable Schiff bases with the aldehyde.

Troubleshooting Guide: Aldehyde-Based Ligation
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Suboptimal pH: Reaction is too slow at neutral pH without a catalyst or too acidic/basic, inactivating one of the reactants.[4]Adjust pH to 4.5-5.5 for uncatalyzed reactions. For pH-sensitive molecules, work at pH 6.5-7.5 and add a catalyst like aniline or p-phenylenediamine (10-100 mM).[3]
Buffer Interference: Use of nucleophilic buffers (e.g., Tris) that compete with the intended reaction.Switch to a non-nucleophilic buffer such as MES, acetate, or HEPES.
Aldehyde Instability/Oxidation: The aldehyde group may degrade over time, especially if not stored properly.[5]Use fresh or properly stored linker. Ensure solvents are free of oxidizing impurities.
Low Reactant Concentration: Reaction kinetics are concentration-dependent.[4]Increase the concentration of one or both reactants if possible.
Precipitation of Biomolecule Incorrect Buffer/pH: The chosen buffer conditions are not suitable for the solubility or stability of your biomolecule (e.g., protein).Perform buffer-exchange to place your biomolecule in the optimal reaction buffer before adding the linker. Consider using a catalyst to allow the reaction to proceed at a more favorable neutral pH.[6]
Role of PEG Linker: While the PEG4 spacer is designed to improve solubility, high concentrations of the final conjugate might still lead to aggregation.[8][9]Optimize the stoichiometry to avoid over-labeling. Perform the reaction at a lower concentration.
Quantitative Data Summary: Aldehyde Ligation
ParameterConditionImpact on ReactionCitation
pH 4.0 - 5.5Optimal range for uncatalyzed reactions.[3][4]
6.5 - 7.5Slow reaction rate; requires a catalyst for efficient conjugation.[3]
Catalyst (Aniline) 10 - 100 mM at pH 7.0Can increase reaction rates up to 40-fold.[3]
Catalyst (p-phenylenediamine) 2 - 10 mM at pH 7.0Up to 19-fold faster than aniline catalysis and 120-fold faster than uncatalyzed reaction.[6]
General Experimental Protocol: Hydrazone Ligation to a Protein
  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer at pH 5.0.

  • Protein Preparation: Dissolve or buffer-exchange the protein containing a hydrazide-modified residue into the acetate buffer at a final concentration of 1-5 mg/mL.

  • Linker Preparation: Dissolve "this compound" in a compatible organic solvent (e.g., DMSO) to create a 10-100 mM stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Purification: Remove excess linker and byproducts using dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

  • Characterization: Analyze the conjugate using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.

Section 2: Propargyl-Based Ligation (Click Chemistry - CuAAC)

This reaction involves the copper(I)-catalyzed cycloaddition between the linker's terminal alkyne (propargyl group) and an azide-functionalized molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical component for a successful CuAAC reaction? A1: Maintaining a sufficient concentration of the catalytically active Copper(I) species.[10] Cu(I) is prone to oxidation to the inactive Cu(II) state by dissolved oxygen. Therefore, a reducing agent, typically sodium ascorbate, is almost always required when starting from a Cu(II) salt like CuSO₄.[10][11]

Q2: What buffer types are compatible with CuAAC? A2: Phosphate, HEPES, or MOPS buffers are commonly used.[12] High concentrations (>0.2 M) of chloride ions should be avoided.[12] Tris buffer is not recommended as it can chelate copper and slow the reaction.[12][13] If using phosphate buffers, it is crucial to pre-mix the copper source with a stabilizing ligand before adding it to the buffer to prevent the precipitation of copper-phosphate complexes.[12]

Q3: Why is a copper ligand necessary? A3: Ligands like THPTA or TBTA serve two main purposes: they stabilize the Cu(I) oxidation state against oxidation/disproportionation and they accelerate the reaction rate.[12][14] For bioconjugation, using a 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from damaging reactive oxygen species generated by the catalyst system.[10][11]

Q4: My reaction is not working. What are the common culprits? A4: Common issues include:

  • Oxidation of the Cu(I) catalyst: Insufficient reducing agent or excessive oxygen exposure.[10]

  • Buffer interference: Using Tris or other copper-chelating buffers.[15]

  • Reagent degradation: Ensure azide and alkyne starting materials are pure and stable.

  • Insufficient mixing or low concentration.

Troubleshooting Guide: CuAAC Reaction
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Catalyst Oxidation: Dissolved oxygen has oxidized Cu(I) to inactive Cu(II).[10]Deoxygenate buffers before use. Keep the reaction tube capped to minimize oxygen exposure.[12] Ensure a sufficient excess of sodium ascorbate is used (e.g., 5 mM).[13]
Incompatible Buffer: Use of Tris or other buffers containing strong copper-chelating species.[12][15]Switch to a recommended buffer like phosphate or HEPES.
Catalyst Precipitation: Insoluble copper-phosphate complexes have formed.Pre-mix the CuSO₄ solution with the stabilizing ligand (e.g., THPTA) before adding it to the phosphate buffer.[12]
Presence of Chelators: Trace amounts of chelators like EDTA in your biomolecule preparation can sequester the copper catalyst.Perform a buffer exchange or dialysis on your biomolecule to remove any chelating agents.
Biomolecule Damage or Aggregation Reactive Oxygen Species (ROS): The combination of copper and ascorbate can generate ROS, which can damage proteins.[11]Increase the ligand-to-copper ratio to 5:1 or higher.[10] Consider adding a ROS scavenger like aminoguanidine.[11]
Glaser Homocoupling: Cu(II)-mediated oxidative coupling of the alkyne can lead to aggregation.Ensure the reaction mixture is well-deoxygenated and contains sufficient reducing agent to suppress Cu(II) formation.[12]
Quantitative Data Summary: CuAAC Reaction
ComponentRecommended ConcentrationPurposeCitation
Copper(II) Sulfate 50 µM - 250 µMCatalyst precursor.[10][14]
Ligand (e.g., THPTA) 250 µM - 1.25 mMStabilizes Cu(I), accelerates reaction, protects biomolecule.[10][13]
Ligand:Copper Ratio 5:1Recommended for bioconjugation to minimize oxidative damage.[10][13]
Sodium Ascorbate 2.5 mM - 5 mMReducing agent to maintain the active Cu(I) state.[10][14]
Organic Co-solvent 10-20% (e.g., DMSO, DMF)Can improve reaction rates and substrate solubility.[15][16]
General Experimental Protocol: CuAAC Ligation
  • Reagent Preparation:

    • Prepare stock solutions: 20 mM CuSO₄ in water, 100 mM THPTA ligand in water, and 300 mM sodium ascorbate in water (prepare fresh).[14]

    • Dissolve your azide-modified molecule and the "this compound" linker in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.2).

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions to achieve a 1:5 molar ratio. For example, add 5 µL of 100 mM THPTA to 10 µL of 20 mM CuSO₄. Let it sit for 1 minute.

  • Reaction Assembly: In the main reaction tube, combine the azide and alkyne components. Add the premixed catalyst solution.

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be around 2.5-5 mM.[14]

  • Incubation: Cap the tube and incubate at room temperature for 30-60 minutes.[14] Gentle mixing is recommended.

  • Purification: Purify the conjugate using a method appropriate for your molecule (e.g., SEC, dialysis, or HPLC) to remove excess reagents and the catalyst complex.

Visualizations

Conjugation Strategy Workflow

cluster_start Starting Materials cluster_choice Choose Reaction Pathway cluster_aldehyde Aldehyde Ligation cluster_click Click Chemistry (CuAAC) cluster_end Final Conjugate Linker This compound Decision Which functional group to use? Linker->Decision MoleculeA Molecule A (Hydrazide or Aminooxy) Ald_Protocol 1. Set pH to 4.5-7.5 2. Add reactants 3. (Optional) Add catalyst 4. Incubate & Purify MoleculeA->Ald_Protocol MoleculeB Molecule B (Azide) Click_Protocol 1. Premix Cu/Ligand 2. Add reactants & catalyst 3. Add Na-Ascorbate 4. Incubate & Purify MoleculeB->Click_Protocol Decision->Ald_Protocol Aldehyde Decision->Click_Protocol Propargyl ProductA Molecule A - Linker Ald_Protocol->ProductA ProductB Molecule B - Linker Click_Protocol->ProductB

Caption: Workflow for selecting a conjugation strategy.

Troubleshooting Logic for Low CuAAC Yield

Start Problem: Low CuAAC Yield CheckBuffer Is buffer Tris or contains chelators? Start->CheckBuffer CheckReagents Are reagents fresh? (esp. Na-Ascorbate) CheckBuffer->CheckReagents No Sol_Buffer Solution: Switch to PBS/HEPES. Purify biomolecule. CheckBuffer->Sol_Buffer Yes CheckOxygen Was reaction protected from O₂? CheckReagents->CheckOxygen Yes Sol_Reagents Solution: Use fresh stock solutions. CheckReagents->Sol_Reagents No CheckLigand Was a stabilizing ligand used? CheckOxygen->CheckLigand Yes Sol_Oxygen Solution: Deoxygenate buffer. Keep tube capped. CheckOxygen->Sol_Oxygen No Sol_Ligand Solution: Add Ligand (e.g., THPTA) at 5:1 ratio to Copper. CheckLigand->Sol_Ligand No Success Yield Improved CheckLigand->Success Yes Sol_Buffer->Success Sol_Reagents->Success Sol_Oxygen->Success Sol_Ligand->Success

Caption: Decision tree for troubleshooting low yield in CuAAC reactions.

References

Validation & Comparative

Validating the Stability of "Ald-Ph-amido-PEG4-propargyl" Linker in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of the anticipated serum stability of the "Ald-Ph-amido-PEG4-propargyl" linker against other common linker technologies, supported by available experimental data for analogous structures.

The "this compound" is a non-cleavable linker designed for stable bioconjugation. Its structure incorporates a phenyl-amide bond, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a propargyl group for click chemistry applications. While specific quantitative serum stability data for this exact linker is not extensively available in the public domain, an assessment of its constituent parts and comparison with established linker types allows for a robust evaluation of its expected performance.

Comparative Stability of ADC Linkers

The stability of an ADC linker in serum is paramount to ensure that the cytotoxic payload is delivered specifically to the target cells. Non-cleavable linkers, such as the "this compound" linker, are designed for high stability in circulation.[1] The release of the payload from a non-cleavable ADC is dependent on the complete lysosomal degradation of the antibody component.[2] This mechanism generally leads to higher stability in the bloodstream compared to cleavable linkers.[3]

Linker TypeGeneral Structure/ChemistryExpected Serum StabilityHalf-life in Human Plasma (Reported for Analogues)Key Considerations
This compound Aldehyde-reactive, Phenyl-amide, PEG4, AlkyneHigh Data not publicly available. Expected to be high due to stable amide bond and non-cleavable design.The amide bond is generally stable under physiological conditions. The PEG4 spacer enhances hydrophilicity and can shield the linker from enzymatic degradation.[4]
Maleimide-based (e.g., SMCC) Thiol-reactive, forms a thioether bondModerate to High Can be variable; some reports indicate potential for retro-Michael reaction leading to drug loss. Half-life can be improved with linker engineering.[5][6]Stability can be compromised by exchange with serum thiols like albumin.[5] Engineered maleimides show improved stability.
Hydrazone (pH-sensitive) Aldehyde/ketone-reactive, forms a hydrazone bondModerate ~2 days[7]Designed to be cleaved at the lower pH of endosomes/lysosomes, but can exhibit instability at physiological pH (7.4), leading to premature drug release.[1][7]
Disulfide (Redox-sensitive) Thiol-reactive, forms a disulfide bondModerate Variable, dependent on the steric hindrance around the disulfide bond.Cleaved in the reducing environment of the cell. Can be susceptible to premature cleavage in the plasma.
Peptide (Enzyme-cleavable) Contains a peptide sequence (e.g., Val-Cit)High ~9.6 days (for a Val-Cit linker)[3]Designed to be stable in plasma and cleaved by specific enzymes (e.g., cathepsins) that are upregulated in tumor cells.

Experimental Protocols for Serum Stability Assessment

To empirically determine the serum stability of an ADC conjugated with the "this compound" linker, a standardized in vitro plasma stability assay is recommended.

Objective:

To quantify the amount of intact ADC and released payload over time when incubated in human serum.

Materials:
  • ADC conjugated with "this compound" linker

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Affinity capture reagents (e.g., Protein A/G beads)

  • Organic solvent (e.g., acetonitrile) for protein precipitation

  • Internal standard for LC-MS analysis

Methodology:
  • Incubation:

    • Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed human serum.

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to quench any further degradation.

  • Sample Preparation for Intact ADC Analysis (Affinity Capture LC-MS):

    • Thaw the serum aliquots on ice.

    • Capture the ADC from the serum using Protein A/G magnetic beads.

    • Wash the beads with PBS to remove non-specifically bound proteins.

    • Elute the intact ADC from the beads.

    • Analyze the eluate by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.

  • Sample Preparation for Free Payload Analysis (Protein Precipitation LC-MS/MS):

    • Thaw the serum aliquots on ice.

    • Add cold acetonitrile (containing an internal standard) to the serum samples to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the released payload.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

Data Analysis:
  • Intact ADC: Plot the average DAR as a function of time. Calculate the half-life (t½) of the intact ADC.

  • Free Payload: Plot the concentration of the free payload as a function of time.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the serum stability of an ADC.

ADC_Stability_Workflow cluster_incubation Incubation cluster_intact_adc Intact ADC Analysis cluster_free_payload Free Payload Analysis cluster_data Data Analysis start ADC in Human Serum incubate Incubate at 37°C start->incubate aliquots Collect Aliquots at Time Points (0-168h) incubate->aliquots capture Affinity Capture (Protein A/G) aliquots->capture precipitate Protein Precipitation (Acetonitrile) aliquots->precipitate wash Wash capture->wash elute Elute ADC wash->elute lcms_intact LC-MS Analysis (DAR Measurement) elute->lcms_intact dar_plot Plot DAR vs. Time lcms_intact->dar_plot centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_payload LC-MS/MS Analysis (Payload Quantification) supernatant->lcms_payload payload_plot Plot [Payload] vs. Time lcms_payload->payload_plot half_life Calculate Half-life (t½) dar_plot->half_life

Experimental workflow for ADC serum stability assessment.

Conclusion

The "this compound" linker, by virtue of its non-cleavable design featuring a stable amide bond and a hydrophilic PEG spacer, is anticipated to exhibit high stability in serum. This characteristic is crucial for minimizing off-target toxicity and maximizing the delivery of the cytotoxic payload to the target tumor cells. While direct comparative data is limited, the established stability of its core chemical features suggests a favorable profile compared to some cleavable linker technologies that are designed for controlled release. The provided experimental protocol offers a robust framework for researchers to quantitatively validate the serum stability of ADCs utilizing this promising linker technology, enabling data-driven decisions in the development of next-generation antibody-drug conjugates.

References

A Comparative Guide to In Vitro and In Vivo Stability Assays for Non-Cleavable ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an antibody-drug conjugate (ADC) is a critical attribute that profoundly influences its therapeutic index, dictating both efficacy and safety. For non-cleavable ADCs, where the linker is designed to be stable in systemic circulation, assessing this stability is paramount to prevent premature payload release and off-target toxicity. This guide provides a comparative overview of key in vitro and in vivo assays used to evaluate the stability of non-cleavable ADCs, supported by experimental data and detailed methodologies.

The Importance of Stability in Non-Cleavable ADCs

Non-cleavable linkers, such as the widely used thioether-based linkers (e.g., SMCC), rely on the complete lysosomal degradation of the antibody backbone to release the cytotoxic payload.[1][2] This design generally leads to higher stability in circulation compared to their cleavable counterparts.[1][3] However, even these robust linkers can be subject to degradation, and the stability can be influenced by factors such as the conjugation site on the antibody, the specific payload, and the biological matrix (e.g., plasma from different species).[1][4] Therefore, rigorous stability testing is essential throughout the ADC development process.

Data Presentation: Comparative Stability Data

The following tables summarize quantitative data from studies evaluating the stability of non-cleavable ADCs.

Table 1: In Vitro Plasma Stability of a Site-Specific Non-Cleavable ADC (PEG6-C2-MMAD) in Different Species

Conjugation SiteMouse Plasma (% Intact ADC after 4.5 days)Rat Plasma (% Intact ADC after 4.5 days)Cynomolgus Monkey Plasma (% Intact ADC after 4.5 days)Human Plasma (% Intact ADC after 4.5 days)
Site ADegradedMinimal DegradationUndetectable DegradationUndetectable Degradation
Site IMinimal DegradationUndetectable DegradationUndetectable DegradationUndetectable Degradation

Data adapted from a study on a non-cleavable auristatin-based linker-payload.[1][4][5] The degradation observed was at the C-terminus of the MMAD payload, not the linker itself.[4][5]

Table 2: Comparison of In Vivo Stability between a Non-Cleavable and a Cleavable ADC

ADC TypeLinker TypeAnimal ModelKey Stability Finding
Non-Cleavable (PEG6-C2-MMAD)Amino-PEG6MouseRemained stable across most tested sites over a 4.5-day period.[6]
Cleavable (C6-VC-PABC)Valine-CitrullineMouseShowed susceptibility to cleavage.[6]

Experimental Protocols

Detailed methodologies for key stability assays are provided below.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Methodology:

  • Preparation: Thaw frozen plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C. Centrifuge to remove any cryoprecipitates.

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in the plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Processing: Immediately stop the reaction by freezing the samples at -80°C. For analysis, samples may be processed by methods such as affinity capture purification (e.g., using Protein A beads) to isolate the ADC from plasma proteins.[7]

  • Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using techniques like ELISA, LC-MS, or HIC.[2]

In Vivo Pharmacokinetic and Stability Assay

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats).

  • Administration: Administer a single intravenous dose of the ADC to the animals.

  • Blood Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Analysis: Analyze the plasma samples to determine the concentration of intact ADC, total antibody, and free payload over time using validated analytical methods such as ELISA or LC-MS/MS.[8][9]

Analytical Techniques

1. Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their hydrophobicity.[6][10][11] For ADCs, the addition of a hydrophobic payload increases the overall hydrophobicity of the antibody. HIC can separate ADC species with different drug-to-antibody ratios (DAR), as well as detect changes in hydrophobicity due to payload degradation or deconjugation.[4][12]

Protocol Outline:

  • Column: Use a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).[12]

  • Mobile Phase B: A low salt buffer (e.g., 20 mM sodium phosphate, pH 7).[12]

  • Gradient: Run a linear gradient from high salt to low salt to elute the ADC species.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The retention time and peak area are used to determine the relative abundance of different DAR species and any degradation products.[4]

2. Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA can be used to quantify the concentration of intact ADC or total antibody in a sample.

Protocol Outline for Intact ADC Quantification:

  • Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.[8]

  • Blocking: Block non-specific binding sites with a blocking buffer.[8]

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.[8]

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to ADCs that have retained their payload.[8]

  • Substrate Addition: Add a chromogenic substrate and measure the absorbance to quantify the amount of intact ADC.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify and quantify the ADC, its fragments, and any free payload.[7][13]

Protocol Outline for Free Payload Quantification:

  • Sample Preparation: Precipitate proteins in the plasma sample using an organic solvent (e.g., acetonitrile) to separate the small molecule payload from the larger antibody components.[8]

  • LC Separation: Inject the supernatant containing the free payload onto an LC column (e.g., C18) to separate it from other small molecules.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The free payload is ionized, and specific precursor and product ions are monitored for highly sensitive and specific quantification.[8]

  • Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve.[8]

Mandatory Visualization

In_Vitro_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis plasma Thaw and Centrifuge Plasma incubate Incubate ADC in Plasma at 37°C plasma->incubate timepoints Collect Aliquots at Various Time Points incubate->timepoints process Sample Processing (e.g., Affinity Capture) timepoints->process analysis Analyze by HIC, ELISA, or LC-MS process->analysis

Caption: Workflow for the in vitro plasma stability assay.

In_Vivo_Stability_Assay_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_processing Processing cluster_analysis Analysis administer Administer ADC to Animal Model (IV) collect Collect Blood Samples at Predetermined Time Points administer->collect isolate Isolate Plasma from Blood collect->isolate quantify Quantify Intact ADC, Total Ab, and Free Payload (ELISA, LC-MS) isolate->quantify

Caption: Workflow for the in vivo stability and PK assay.

Conclusion

The selection of appropriate in vitro and in vivo stability assays is crucial for the successful development of non-cleavable ADCs. A combination of techniques, including plasma stability assays across multiple species, in vivo pharmacokinetic studies, and robust analytical methods like HIC, ELISA, and LC-MS, provides a comprehensive understanding of an ADC's stability profile. The data generated from these assays are essential for identifying stable ADC candidates, understanding potential species-specific differences in metabolism, and ultimately designing safer and more effective targeted cancer therapies.

References

A Comparative Guide to ADC Linker Efficacy: Ald-Ph-amido-PEG4-propargyl vs. Cleavable Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides a comprehensive comparison of the non-cleavable linker, Ald-Ph-amido-PEG4-propargyl, with commonly used cleavable linkers, offering insights into their respective performance based on available experimental data.

The linker connecting a potent cytotoxic payload to a monoclonal antibody dictates the stability, pharmacokinetics, and ultimately, the efficacy and safety of an ADC. While non-cleavable linkers like this compound offer enhanced stability, cleavable linkers are designed for controlled payload release in the tumor microenvironment. This guide will delve into the characteristics of each, supported by experimental data and detailed protocols.

Non-Cleavable Linker: this compound

This compound is a non-cleavable linker featuring a polyethylene glycol (PEG) spacer and a propargyl group for conjugation via click chemistry.[1][2][3][4][5] The non-cleavable nature of this linker ensures that the payload remains attached to the antibody until the entire ADC is internalized and degraded within the lysosome of the target cancer cell.[6][7][8][9] This mechanism is believed to contribute to higher plasma stability and a potentially wider therapeutic window by minimizing premature drug release and off-target toxicity.[9][10][11]

Cleavable Linkers: A Strategy of Controlled Release

In contrast, cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release can enhance the potency of the ADC. The most common types of cleavable linkers include:

  • Protease-Sensitive Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.[9][][13]

  • pH-Sensitive Linkers: Typically employing hydrazone bonds, these linkers are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[9][][][16]

  • Glutathione-Sensitive Linkers: These linkers incorporate disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione compared to the bloodstream.[][18][19][20]

Comparative Data Presentation

While direct head-to-head experimental data for ADCs using this compound against a comprehensive panel of cleavable linkers is not extensively available in the public domain, the following tables summarize representative data for each linker class to illustrate the expected performance differences.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

Linker TypePayloadCell LineIC50 (nM)Reference
Non-Cleavable (Representative) AuristatinBxPC30.3[]
Protease-Cleavable (Val-Cit)MMAEKPL-4~1-10[7]
pH-Sensitive (Hydrazone)DoxorubicinVarious~10-100[]
Glutathione-Sensitive (Disulfide)MaytansinoidVarious~5-50[]

Table 2: Plasma Stability Data

Linker TypeMeasurementTime Point% Intact ADC (Representative)Reference
Non-Cleavable (PEGylated) LC-MS7 days>80%[21]
Protease-Cleavable (Val-Cit)ELISA/LC-MS7 days~50-70%[11]
pH-Sensitive (Hydrazone)LC-MS2 days~50%[22]
Glutathione-Sensitive (Disulfide)LC-MS5 days~60-80%[]

Table 3: In Vivo Efficacy Data (Xenograft Models)

Linker TypePayloadTumor ModelOutcomeReference
Non-Cleavable (Representative) MMADBxPC3 XenograftSignificant tumor growth inhibition[]
Protease-Cleavable (Val-Cit)MMAEVarious XenograftsPotent anti-tumor activity[7]
pH-Sensitive (Hydrazone)DoxorubicinVarious XenograftsModerate tumor growth inhibition[]
Glutathione-Sensitive (Disulfide)MaytansinoidVarious XenograftsEffective tumor regression[]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. The following sections outline the general protocols for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)
  • Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

Plasma Stability Assay (LC-MS)
  • Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: Process the plasma samples to isolate the ADC, often involving affinity capture.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry to determine the drug-to-antibody ratio (DAR) and the presence of free payload.

  • Data Analysis: Plot the percentage of intact ADC or the average DAR over time to assess stability.

In Vivo Efficacy Study (Xenograft Model)
  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer the ADC, control antibody, and vehicle to different groups of mice, typically via intravenous injection.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate anti-tumor efficacy.

Signaling Pathways and Mechanisms of Action

The efficacy of an ADC is ultimately determined by the mechanism of action of its payload. Auristatins (like MMAE) and maytansinoids (like DM1) are potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[6][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38]

ADC Internalization and Payload Release

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_lysosome Lysosome ADC ADC Antigen Tumor Antigen ADC->Antigen Binding ADC_Internalized ADC-Antigen Complex Antigen->ADC_Internalized Internalization Microtubules Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis ADC_Degradation ADC Degradation (Non-cleavable) or Linker Cleavage (Cleavable) ADC_Internalized->ADC_Degradation Trafficking Payload Free Payload ADC_Degradation->Payload Payload->Microtubules Inhibition

Caption: General workflow of ADC action from binding to apoptosis.

Cleavable Linker Release Mechanisms

Cleavable_Linker_Mechanisms cluster_protease Protease-Sensitive cluster_ph pH-Sensitive cluster_gsh Glutathione-Sensitive ADC_Lysosome ADC in Lysosome CathepsinB Cathepsin B ADC_Lysosome->CathepsinB Low_pH Low pH (Acidic) ADC_Lysosome->Low_pH GSH Glutathione (Reducing) ADC_Lysosome->GSH Cytoplasmic Release ValCit Val-Cit Linker CathepsinB->ValCit Cleavage Released_Payload Released Payload ValCit->Released_Payload Hydrazone Hydrazone Linker Low_pH->Hydrazone Hydrolysis Hydrazone->Released_Payload Disulfide Disulfide Linker GSH->Disulfide Reduction Disulfide->Released_Payload

Caption: Mechanisms of payload release for different cleavable linkers.

Microtubule Inhibition by Auristatin/Maytansinoid Payloads

Microtubule_Inhibition Payload MMAE / DM1 (Payload) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of microtubule inhibition by common ADC payloads.

Conclusion

The selection of a linker is a multifaceted decision that requires careful consideration of the target antigen, the payload, and the desired therapeutic outcome. Non-cleavable linkers like this compound offer the advantage of high plasma stability, which can translate to a better safety profile.[9][10] Cleavable linkers, on the other hand, provide mechanisms for controlled payload release, potentially leading to higher potency. The choice between these strategies will depend on the specific goals of the ADC development program. Further head-to-head studies with consistent experimental conditions are needed to definitively delineate the efficacy of this compound in direct comparison to a wide array of cleavable linkers.

References

Confirming "Ald-Ph-amido-PEG4-propargyl" Conjugation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex bioconjugates, confirming the successful conjugation of molecules like "Ald-Ph-amido-PEG4-propargyl" is a critical step. This guide provides a comparative overview of mass spectrometry techniques for the characterization of this bifunctional linker, complete with experimental protocols and data presentation to aid in selecting the most appropriate analytical method.

"this compound" is a key reagent in bioconjugation and antibody-drug conjugate (ADC) development, featuring a terminal aldehyde for reaction with amines, a stable amide linkage, a hydrophilic polyethylene glycol (PEG) spacer, and a propargyl group for click chemistry.[1][2][3][4] Verifying its successful conjugation to a target molecule is paramount for ensuring the efficacy and safety of the final product. Mass spectrometry stands out as a primary tool for this purpose, offering high sensitivity and detailed structural information.[5]

Comparison of Mass Spectrometry Techniques

The two most common mass spectrometry techniques for analyzing PEGylated and other modified biomolecules are Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[5][6][7]

FeatureLC-ESI-MS/MSMALDI-TOF MS
Ionization Soft ionization of molecules in solution.Soft ionization of molecules from a solid matrix.
Sample Throughput Lower, due to the chromatography step.Higher, suitable for rapid screening.[6]
Complexity of Mixtures Excellent for complex mixtures due to chromatographic separation.Can be challenging for complex mixtures without prior purification.
Fragmentation Controllable fragmentation (MS/MS) provides detailed structural information.[8]Primarily provides molecular weight information with limited fragmentation.
Sensitivity Generally very high, especially with targeted methods.High, but can be affected by matrix suppression effects.
Molecular Weight Range Broad, suitable for a wide range of molecules.Very high, excellent for large biomolecules.[7]
Quantitative Analysis Well-established for quantitative analysis.[9]Can be used for relative quantification, but absolute quantification is more challenging.[10]

Experimental Protocols

Below are detailed protocols for the analysis of "this compound" conjugation using LC-ESI-MS/MS and MALDI-TOF MS.

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for obtaining detailed structural information and for analyzing complex reaction mixtures.

1. Sample Preparation:

  • Dissolve the conjugated sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • If analyzing a complex mixture, perform a simple clean-up step like solid-phase extraction (SPE) if necessary to remove interfering substances.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • MS Scan Range: m/z 100 - 2000.

  • MS/MS Fragmentation: For structural confirmation, perform tandem MS (MS/MS) on the precursor ion of the conjugated molecule. Use collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

4. Data Analysis:

  • Identify the molecular ion peak of the conjugated product.

  • Analyze the MS/MS fragmentation pattern to confirm the structure. Key fragments to look for would include those corresponding to the loss of the propargyl group, cleavage of the PEG chain, and fragmentation of the benzaldehyde moiety.[11][12][13]

Protocol 2: MALDI-TOF MS Analysis

This method is well-suited for rapid screening and determining the molecular weight of the conjugated product.

1. Sample Preparation:

  • Prepare a saturated matrix solution. For this type of molecule, α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are common choices. Dissolve the matrix in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Mix the sample solution (typically 1 mg/mL) with the matrix solution in a 1:1 to 1:10 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive ion mode.

  • Laser: Nitrogen laser (337 nm).

  • Mode: Reflector mode for higher resolution.

  • Acceleration Voltage: 20-25 kV.

  • Data Acquisition: Average the spectra from multiple laser shots to improve the signal-to-noise ratio.

3. Data Analysis:

  • Identify the singly charged molecular ion peak [M+H]⁺ or [M+Na]⁺ of the conjugated product. The high mass accuracy of the TOF analyzer will allow for confident identification.

Expected Fragmentation Pattern

In an MS/MS experiment, "this compound" conjugated to a molecule (R) would be expected to fragment at several key locations. The fragmentation of the benzaldehyde portion is well-characterized, with a prominent fragment at m/z 77 corresponding to the phenyl cation.[11] Cleavage of the ether linkages within the PEG chain is also a common fragmentation pathway for PEGylated molecules.[14][15]

G cluster_workflow Mass Spectrometry Workflow Sample_Prep Sample Preparation LC_Separation LC Separation (for LC-MS) Sample_Prep->LC_Separation Inject Ionization Ionization (ESI or MALDI) Sample_Prep->Ionization Direct Infusion or Spotting LC_Separation->Ionization Mass_Analysis Mass Analysis (TOF or Quadrupole) Ionization->Mass_Analysis Fragmentation Fragmentation (MS/MS) Mass_Analysis->Fragmentation Detection Detection & Data Acquisition Mass_Analysis->Detection MS1 Scan Fragmentation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for mass spectrometry analysis.

Logical Relationship of Analytical Techniques

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for detailed structural information versus high-throughput screening.

G cluster_techniques Analytical Techniques cluster_information Information Obtained MS Mass Spectrometry MW Molecular Weight MS->MW LC_MS LC-MS/MS Structure Detailed Structure LC_MS->Structure Purity Purity & Heterogeneity LC_MS->Purity Quantitative Quantitative Analysis LC_MS->Quantitative MALDI_TOF MALDI-TOF MS MALDI_TOF->MW MALDI_TOF->Purity NMR NMR Spectroscopy NMR->Structure HPLC HPLC HPLC->Purity HPLC->Quantitative

Caption: Relationship between analytical techniques and information obtained.

Alternative and Complementary Techniques

While mass spectrometry is a powerful tool, other techniques can provide complementary information for a comprehensive characterization of the "this compound" conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and confirm the covalent linkages formed during conjugation.[16] It is particularly useful for characterizing the starting materials and the final purified product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors can be used to assess the purity of the conjugate and to quantify the extent of conjugation by separating the conjugated product from unreacted starting materials.[17]

By combining the strengths of these different analytical methods, researchers can confidently confirm the successful conjugation of "this compound" and ensure the quality and consistency of their valuable bioconjugates.

References

Navigating the Hydrophobic Landscape of Antibody-Drug Conjugates: A Comparative Guide to "Ald-Ph-amido-PEG4-propargyl" Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling the hydrophobicity of Antibody-Drug Conjugates (ADCs) is paramount to developing safe and effective therapeutics. The choice of linker technology plays a pivotal role in modulating this critical physicochemical property. This guide provides a comprehensive comparison of ADCs featuring the "Ald-Ph-amido-PEG4-propargyl" linker against other common alternatives, supported by experimental data and detailed protocols for hydrophobicity analysis.

The inherent hydrophobicity of many cytotoxic payloads can lead to significant challenges in ADC development, including aggregation, poor solubility, and rapid clearance from circulation. The "this compound" linker incorporates a polyethylene glycol (PEG) chain to mitigate these issues by increasing the overall hydrophilicity of the ADC. This guide will delve into the quantitative analysis of this effect through Hydrophobic Interaction Chromatography (HIC), a powerful analytical technique for characterizing ADC heterogeneity and hydrophobicity.

Comparative Hydrophobicity Analysis of ADC Linkers

The hydrophobicity of an ADC is a cumulative property influenced by the antibody, the payload, and the linker. HIC is the gold-standard method for assessing ADC hydrophobicity, separating different drug-to-antibody ratio (DAR) species based on their surface hydrophobicity. A more hydrophobic ADC will have a longer retention time on the HIC column.

While direct, publicly available head-to-head HIC data for the "this compound" linker against a wide array of other linkers is limited, we can infer its performance based on the hydrophobicity of its constituent parts and data from similar linker technologies. The "this compound" linker is a non-cleavable linker. Studies have shown that non-cleavable linked ADCs generally exhibit increased plasma stability.

The inclusion of a PEG4 spacer is expected to significantly reduce the hydrophobicity of the ADC compared to linkers without a hydrophilic spacer. The calculated octanol-water partition coefficient (AlogP) of the linker-payload complex is a good indicator of its hydrophobicity, with lower AlogP values correlating with shorter HIC retention times.[1]

The phenyl group in the "this compound" linker will contribute some hydrophobicity. However, the hydrophilic nature of the PEG4 chain is anticipated to be the dominant factor in determining the overall polarity of the linker. The propargyl group provides a terminal alkyne handle for click chemistry, a versatile method for bioconjugation.

Table 1: Expected Impact of Linker Components on ADC Hydrophobicity

Linker ComponentExpected Impact on HydrophobicityRationale
Aldehyde (Ald) NeutralProvides a site for conjugation.
Phenyl (Ph) IncreaseAromatic rings are inherently hydrophobic.
Amido Neutral to Slight IncreaseAmide bonds have some polar character but are generally less hydrophilic than PEG.
PEG4 Significant DecreaseThe ethylene glycol units are highly hydrophilic and create a hydration shell around the ADC.[2]
Propargyl Slight IncreaseThe alkyne group is relatively nonpolar.

Table 2: Illustrative Comparison of ADC Linker Technologies by HIC

The following table provides a generalized comparison based on published data for different linker classes. The retention times are illustrative and will vary depending on the specific antibody, payload, HIC column, and experimental conditions. A lower retention time indicates lower hydrophobicity.

Linker TypeExample Linker Structure (Conceptual)Expected HIC Retention Time (Relative)Key Characteristics
Hydrophobic, Non-Cleavable Maleimidocaproyl (MC)HighHigh plasma stability, but can lead to aggregation with hydrophobic payloads.
Hydrophilic, Non-Cleavable This compound Low to Medium Balances stability with improved hydrophilicity, potentially reducing aggregation and improving pharmacokinetics.
Hydrophilic, Cleavable Valine-Citrulline-PABC with PEG spacerLowEnables bystander killing effect, with the PEG spacer improving solubility.
Very Hydrophilic, Non-Cleavable Linker with a long PEG chain (e.g., PEG24)Very LowSignificantly reduces hydrophobicity, but very long chains may negatively impact tumor penetration.

Experimental Protocol: Hydrophobicity Analysis of ADCs by HIC

This protocol provides a detailed methodology for the analysis of ADCs using HIC to determine their hydrophobicity profile and drug-to-antibody ratio (DAR).

Objective: To separate and quantify the different DAR species of an ADC based on their hydrophobicity.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC or UPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[3]

  • Deionized water

  • 0.22 µm filters

Procedure:

  • System Preparation:

    • Equilibrate the HPLC/UPLC system and the HIC column with Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Separation:

    • Inject 10-20 µL of the prepared sample onto the column.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over a period of 20-30 minutes.

    • Maintain the column temperature at 25°C.

  • Data Acquisition:

    • Monitor the elution profile at a wavelength of 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • The retention time of each peak is directly related to its hydrophobicity.

    • Calculate the average DAR by determining the weighted average of the different DAR species based on their peak areas.

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the Graphviz (DOT language).

HIC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation ADC_Sample ADC Sample Dilution Dilute in Mobile Phase A ADC_Sample->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject Sample Filtration->Injection System_Equilibration Equilibrate HIC Column with Mobile Phase A System_Equilibration->Injection Gradient_Elution Linear Gradient Elution (0-100% Mobile Phase B) Injection->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram HIC Chromatogram UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Hydrophobicity_Assessment Hydrophobicity Assessment Chromatogram->Hydrophobicity_Assessment DAR_Calculation Average DAR Calculation Peak_Integration->DAR_Calculation

Experimental workflow for ADC hydrophobicity analysis by HIC.

Hydrophobicity_Factors cluster_adc ADC Hydrophobicity cluster_components Contributing Factors cluster_linker Linker Characteristics ADC Overall ADC Hydrophobicity Antibody Antibody Antibody->ADC Payload Payload Payload->ADC Linker Linker Linker->ADC PEG_Content PEG Content Linker->PEG_Content Aromatic_Groups Aromatic Groups Linker->Aromatic_Groups Cleavability Cleavability Linker->Cleavability

Factors influencing the overall hydrophobicity of an ADC.

References

The Impact of PEG4 Linkers on Antibody-Drug Conjugate Hydrophilicity and Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the therapeutic success of Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, profoundly influences the stability, efficacy, and safety of the ADC. Among the various linker technologies, the incorporation of polyethylene glycol (PEG) moieties has emerged as a key strategy to enhance the physicochemical and pharmacokinetic properties of these complex biotherapeutics. This guide provides an objective comparison of ADCs featuring a short PEG4 linker against alternatives, supported by experimental data, to elucidate its effect on hydrophilicity and pharmacokinetics (PK).

Mitigating Hydrophobicity: The Role of the PEG4 Linker

Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. When conjugated to an antibody, especially at high drug-to-antibody ratios (DAR), this hydrophobicity can lead to aggregation, reduced solubility, and accelerated clearance from circulation, compromising both safety and efficacy.[1][2][3] Hydrophilic linkers, such as those containing PEG, are employed to counteract these challenges.[4]

A PEG4 linker, consisting of four repeating ethylene glycol units, imparts several beneficial properties:

  • Increased Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the linker and the attached payload. This increases the overall water solubility of the ADC and masks the hydrophobicity of the drug.[1]

  • Reduced Aggregation: By increasing hydrophilicity and providing steric hindrance, the PEG4 linker minimizes intermolecular hydrophobic interactions between ADC molecules, thereby reducing the propensity for aggregation.[] Aggregated proteins are often rapidly cleared by the reticuloendothelial system, leading to reduced efficacy and potential hepatotoxicity.[][6]

  • Improved Pharmacokinetics: The enhanced hydrophilicity and reduced aggregation lead to a more favorable pharmacokinetic profile. ADCs with PEG linkers generally exhibit longer plasma half-lives and slower clearance rates compared to their non-PEGylated counterparts.[1]

Comparative Analysis of Linker Effects on ADC Properties

The inclusion and length of a PEG linker significantly impact key biophysical and pharmacokinetic parameters of an ADC. The following tables summarize comparative data, illustrating the advantages of incorporating a hydrophilic PEG linker.

Table 1: Impact of Linker on ADC Hydrophilicity

Hydrophobic Interaction Chromatography (HIC) is a standard analytical technique used to assess the hydrophobicity of proteins. A shorter retention time on a HIC column indicates a more hydrophilic molecule.

Linker TypeADC Example (Antibody-Payload)Average DARHIC Retention Time (minutes)Observation
Non-PEGylated (e.g., SMCC-DM1) Trastuzumab-DM1~3.5LongerIncreased hydrophobicity due to the linker and payload.[7]
PEG4 Linker Anti-CD74-Maytansinoid2Shorter than non-PEGylated counterpartsThe PEG4 spacer reduces overall hydrophobicity, leading to earlier elution.[8]
Longer PEG Linker (e.g., PEG8) Anti-CD30-MMAE8Shorter than PEG4Longer PEG chains further increase hydrophilicity.[8]
Pendant PEG Linker (2x PEG12) Trastuzumab-DM1~7.5ShortestBranched or pendant PEG configurations can provide superior shielding of the hydrophobic payload.[4]

Note: The exact retention times are dependent on the specific ADC, column, and chromatography conditions. The data presented reflects general trends observed in preclinical studies.

Table 2: Impact of Linker on ADC Pharmacokinetics in Preclinical Models

Pharmacokinetic parameters such as clearance (CL) and plasma half-life (t½) are critical indicators of an ADC's in vivo behavior.

Linker TypeADC ExampleAnimal ModelClearance (mL/day/kg)Terminal Half-life (t½, hours)
Non-PEGylated (High DAR) Anti-CD30-MMAE (DAR 8)MouseHighShort
Short PEG Linker ( Generic ADCRatRapidly IncreasedShorter
PEG8 Linker Generic ADCRatOptimal (Low)Longer
Pendant PEG Linker (2x PEG12) Trastuzumab-DM1MouseLower than linear PEG24Longer

Data synthesized from multiple sources to illustrate general trends.[9] Studies have shown that clearance rates increase rapidly for ADCs with PEG linkers shorter than PEG8, suggesting an optimal length for maximizing in vivo stability.[9] Furthermore, the architecture of the PEG linker, such as a pendant configuration, can lead to slower clearance rates compared to linear PEG linkers.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of action of ADCs, a typical experimental workflow for their characterization, and the logical impact of the PEG4 linker.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Tumor Cell ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Degradation & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Figure 1. General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional In Vitro Functional Assays cluster_invivo In Vivo Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR DAR Determination (e.g., HIC, UV-Vis) Purification->DAR Aggregation Aggregation Analysis (SEC) Purification->Aggregation Purity Purity & Identity (SDS-PAGE, Mass Spec) Purification->Purity Binding Antigen Binding Assay (ELISA, SPR) Purity->Binding Cytotoxicity Cell Viability Assay Binding->Cytotoxicity PK Pharmacokinetic (PK) Study Cytotoxicity->PK Efficacy Xenograft Efficacy Study PK->Efficacy

Figure 2. A typical experimental workflow for the preclinical characterization of ADCs.

PEG4_Effect cluster_properties Physicochemical Properties cluster_pk Pharmacokinetic Profile cluster_outcome Therapeutic Outcome PEG4 PEG4 Linker Hydrophilicity Increased Hydrophilicity PEG4->Hydrophilicity Aggregation Reduced Aggregation Hydrophilicity->Aggregation Clearance Decreased Clearance Aggregation->Clearance HalfLife Increased Half-Life Clearance->HalfLife Efficacy Improved Efficacy & Therapeutic Window HalfLife->Efficacy

References

Assessing the Bystander Effect of ADCs with "Ald-Ph-amido-PEG4-propargyl": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only the target antigen-positive tumor cells but also adjacent antigen-negative cells, is a critical attribute for therapeutic efficacy, especially in heterogeneous tumors. This guide provides a comparative assessment of the bystander effect of ADCs, with a focus on those utilizing the "Ald-Ph-amido-PEG4-propargyl" linker. By examining the linker's characteristics and comparing it with other well-documented alternatives, this document offers a framework for researchers to evaluate and predict the bystander potential of their ADC candidates.

The Central Role of the Linker in the Bystander Effect

The linker, which connects the monoclonal antibody to the cytotoxic payload, is a key determinant of an ADC's ability to induce a bystander effect. Linkers are broadly categorized into two types: cleavable and non-cleavable. This classification is fundamental to understanding and predicting the bystander killing capacity of an ADC.

Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved within the tumor microenvironment or inside the target cell by specific enzymes (e.g., cathepsins) or in response to certain conditions (e.g., low pH). Upon cleavage, the payload is released in its active, cell-permeable form. This liberated payload can then diffuse out of the target cell and kill neighboring cells, regardless of their antigen expression.

Non-Cleavable Linkers: These linkers, such as "this compound"[1][2][3][4][5][6], remain intact as the ADC is internalized and trafficked to the lysosome. The cytotoxic payload is released only after the complete degradation of the antibody component. This process results in the payload being attached to the linker and an amino acid residue (typically lysine). This payload-linker-amino acid complex is often charged and membrane-impermeable, thus preventing its diffusion out of the target cell and limiting its ability to exert a bystander effect[7].

"this compound": A Non-Cleavable Linker

"this compound" is identified as a non-cleavable ADC linker containing a 4-unit polyethylene glycol (PEG) spacer[1][2][3][4][5][6]. Based on the established mechanism of action for non-cleavable linkers, it is highly probable that an ADC constructed with this linker will not exhibit a significant bystander effect. The rationale for this assessment is the anticipated release of a membrane-impermeant payload metabolite following lysosomal degradation of the antibody.

Comparative Analysis of Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable linker has profound implications for an ADC's mechanism of action and therapeutic potential. The following table summarizes the key differences and provides examples of well-characterized ADCs.

FeatureCleavable Linker ADCs (e.g., T-DXd)Non-Cleavable Linker ADCs (e.g., T-DM1, ADCs with this compound)
Bystander Effect Potent . The released payload is cell-permeable and can kill neighboring antigen-negative cells.Minimal to None . The released payload-linker remnant is typically charged and membrane-impermeable[7].
Payload Release Occurs upon linker cleavage in the tumor microenvironment or intracellularly.Occurs after lysosomal degradation of the antibody.
Suitability Effective in heterogeneous tumors with varied antigen expression.Most effective in tumors with high and homogeneous antigen expression.
Example Data In co-culture assays, T-DXd (DS8201) treatment leads to the death of HER2-negative cells in the presence of HER2-positive cells[8].In similar co-culture assays, T-DM1 does not affect the viability of HER2-negative cells[8].

Experimental Protocols for Assessing the Bystander Effect

To empirically determine the bystander effect of an ADC, such as one utilizing the "this compound" linker, the following in vitro and in vivo experimental protocols are recommended.

In Vitro Co-Culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Methodology:

  • Cell Line Selection:

    • Select an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC.

    • Select an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload but does not express the target antigen.

    • Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

  • Co-Culture Seeding:

    • Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.

  • ADC Treatment:

    • Treat the co-cultures with a range of concentrations of the ADC. Include a non-targeting ADC as a negative control.

    • The chosen ADC concentrations should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.

  • Data Acquisition and Analysis:

    • After a defined incubation period (e.g., 72-96 hours), use high-content imaging or flow cytometry to quantify the viability of the Ag+ and Ag- (GFP-positive) cell populations.

    • A significant reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.

In Vivo Mixed-Tumor Model

This model assesses the bystander effect in a more physiologically relevant setting.

Methodology:

  • Tumor Cell Preparation:

    • Use the same Ag+ and Ag- cell lines from the in vitro assay. The Ag- cell line should be engineered to express a reporter gene, such as luciferase, for in vivo imaging.

  • Tumor Implantation:

    • Co-implant a mixture of Ag+ and Ag- cells subcutaneously into immunodeficient mice.

  • ADC Administration:

    • Once tumors are established, administer the ADC, an isotype control ADC, or a vehicle control to different groups of mice.

  • Tumor Growth Monitoring and Analysis:

    • Monitor tumor growth using caliper measurements.

    • Use in vivo imaging (e.g., bioluminescence imaging for luciferase-expressing cells) to specifically track the growth or regression of the Ag- tumor cell population.

    • A significant inhibition of the growth of the Ag- cell population in the ADC-treated group compared to the control groups confirms an in vivo bystander effect.

Visualizing the Bystander Effect Workflow and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

Bystander_Effect_Mechanism cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC (e.g., this compound) ADC_C ADC binds to Ag+ Cell Internalization_C Internalization ADC_C->Internalization_C Cleavage Linker Cleavage (e.g., enzymatic) Internalization_C->Cleavage Payload_Release_C Cell-Permeable Payload Released Cleavage->Payload_Release_C Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C Diffusion Payload Diffusion Payload_Release_C->Diffusion Bystander_Cell_Death Bystander Cell Death (Ag- Cell) Diffusion->Bystander_Cell_Death ADC_NC ADC binds to Ag+ Cell Internalization_NC Internalization ADC_NC->Internalization_NC Lysosomal_Degradation Lysosomal Degradation of Antibody Internalization_NC->Lysosomal_Degradation Payload_Release_NC Charged Payload-Linker Metabolite Released Lysosomal_Degradation->Payload_Release_NC Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC No_Diffusion No Diffusion Payload_Release_NC->No_Diffusion

Caption: Mechanism of bystander effect for cleavable vs. non-cleavable linkers.

Experimental_Workflow cluster_invitro In Vitro Co-Culture Assay cluster_invivo In Vivo Mixed-Tumor Model start_vitro Co-culture Ag+ and Ag- (GFP+) cells treat_vitro Treat with ADC start_vitro->treat_vitro start_vivo Co-implant Ag+ and Ag- (Luc+) cells analyze_vitro Quantify viability of Ag+ and Ag- cells treat_vitro->analyze_vitro result_vitro Assess Bystander Effect analyze_vitro->result_vitro treat_vivo Administer ADC start_vivo->treat_vivo monitor_vivo Monitor tumor growth (calipers & imaging) treat_vivo->monitor_vivo result_vivo Assess Bystander Effect monitor_vivo->result_vivo

Caption: Workflow for assessing the ADC bystander effect.

Conclusion

The "this compound" linker, by virtue of its non-cleavable nature, is not expected to produce a significant bystander effect. ADCs constructed with this linker are predicted to rely on direct targeting and subsequent lysosomal degradation within antigen-positive cells for their cytotoxic activity. This makes them potentially well-suited for treating tumors with high and uniform antigen expression, where a bystander effect may be less critical and could potentially contribute to off-target toxicity. For tumors with heterogeneous antigen expression, alternative ADC designs incorporating cleavable linkers and membrane-permeable payloads would likely be more effective. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of the bystander effect for any ADC, including those developed with the "this compound" linker.

References

Benchmarking "Ald-Ph-amido-PEG4-propargyl" against other click chemistry reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is critical for the successful synthesis of complex bioconjugates like antibody-drug conjugates (ADCs). Ald-Ph-amido-PEG4-propargyl is a bifunctional linker designed for this purpose, featuring two distinct reactive handles for sequential or orthogonal conjugation strategies.[1][2] This guide provides an objective comparison of its core functionalities against other common click chemistry and bioconjugation reagents, supported by experimental data and detailed protocols.

This compound possesses an aldehyde group and a terminal alkyne (propargyl group).[3][4] The aldehyde enables covalent bond formation with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively.[5][6] The terminal alkyne is a reagent for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2]

Part 1: Benchmarking the Alkyne Functionality (Click Chemistry)

The propargyl group's terminal alkyne makes this compound suitable for CuAAC reactions. This method is known for its high efficiency and fast kinetics.[7] However, the requisite copper catalyst can pose toxicity concerns in living systems.[7][8] This has led to the development of catalyst-free alternatives, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-electron-demand Diels-Alder (IEDDA) reaction.[8][9]

SPAAC reagents utilize strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides.[7][10] IEDDA offers even faster kinetics, involving the reaction of a strained alkene (e.g., trans-cyclooctene, TCO) with a tetrazine.[10]

Quantitative Comparison of Click Chemistry Reactions

The choice of click chemistry reaction significantly impacts conjugation speed and biocompatibility. The following table summarizes key performance metrics for CuAAC, SPAAC, and IEDDA.

FeatureCuAAC (e.g., Propargyl)SPAAC (e.g., DBCO, BCN)IEDDA (e.g., TCO + Tetrazine)
Second-Order Rate Constant (M⁻¹s⁻¹) 10 to 100[7][10]~10⁻² to 1[7]1 to 10⁶[8][10]
Catalyst Required Yes (Copper (I))[7]No[7]No[10]
Biocompatibility Limited in vivo due to copper toxicity[7][8]High, widely used in living systems[9]High, very rapid in vivo labeling[8]
Reagent Stability HighModerate (strained ring)Moderate (tetrazine can degrade)
Common Applications In vitro conjugation, material scienceLive cell imaging, in vivo labelingPre-targeted imaging, rapid labeling[8]
Diagram: Click Chemistry Workflow Comparison

The operational workflows for copper-catalyzed and strain-promoted click chemistry differ primarily in the requirement for a catalyst and its associated stabilizing ligands.

G cluster_0 CuAAC Workflow (e.g., Propargyl) cluster_1 SPAAC Workflow (e.g., DBCO) a1 Azide-Biomolecule a5 Reaction Incubation (1-4h @ RT) a1->a5 a2 Alkyne Linker (this compound) a2->a5 a3 Prepare Catalyst Premix (CuSO₄ + Ligand e.g., THPTA) a3->a5 a4 Add Reducing Agent (Sodium Ascorbate) a4->a5 a6 Purification (SEC) a5->a6 b1 Azide-Biomolecule b3 Direct Mixing b1->b3 b2 Strained Alkyne Linker (e.g., Aldehyde-PEG-DBCO) b2->b3 b4 Reaction Incubation (Longer duration, 4-24h) b3->b4 b5 Purification (SEC) b4->b5

Caption: Comparative workflows for CuAAC and the simpler, catalyst-free SPAAC.

Experimental Protocol: Benchmarking CuAAC vs. SPAAC Reactivity

This protocol allows for a direct comparison of the conjugation efficiency between a terminal alkyne (like that in this compound) and a strained alkyne.

Objective: To compare the reaction yield over time for CuAAC and SPAAC with an azide-functionalized model protein (e.g., Azido-BSA).

Materials:

  • Azido-BSA (Bovine Serum Albumin) solution (10 mg/mL in PBS, pH 7.4)

  • This compound (10 mM stock in DMSO)

  • Aldehyde-PEG4-DBCO (alternative reagent, 10 mM stock in DMSO)

  • CuAAC Catalyst: 50 mM CuSO₄, 250 mM THPTA ligand, 500 mM Sodium Ascorbate (prepare fresh)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution: 50 mM EDTA

  • Analytical Equipment: SDS-PAGE, Densitometer, or HPLC-SEC

Procedure:

  • Reaction Setup: Prepare two sets of reaction tubes.

    • CuAAC Reaction: To 100 µL of Azido-BSA solution, add 5 µL of this compound stock (10-fold molar excess).

    • SPAAC Reaction: To 100 µL of Azido-BSA solution, add 5 µL of Aldehyde-PEG4-DBCO stock (10-fold molar excess).

  • Initiation:

    • CuAAC: Prepare a catalyst premix by combining CuSO₄ and THPTA (1:5 molar ratio). Add the premix to the CuAAC tube (final Cu²⁺ conc. 1 mM). Initiate the reaction by adding freshly prepared sodium ascorbate (final conc. 5 mM).[11]

    • SPAAC: The reaction begins upon mixing of the reagents.

  • Time Course Analysis: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 12h), take a 10 µL aliquot from each reaction. Immediately quench the CuAAC aliquots with 1 µL of EDTA solution.

  • Analysis:

    • Run all aliquots on an SDS-PAGE gel.

    • Stain the gel (e.g., with Coomassie Blue) and visualize the bands. The conjugated protein will show a molecular weight shift compared to the unconjugated Azido-BSA.

    • Quantify the band intensity using a densitometer to determine the percentage of conjugated protein at each time point.

  • Data Presentation: Plot the percentage of conjugation versus time for both CuAAC and SPAAC to compare their reaction kinetics.

Part 2: Benchmarking the Aldehyde Functionality (Bioconjugation)

The aldehyde group on this compound is a bioorthogonal handle. It reacts selectively with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, a reaction that does not interfere with native biological processes.[5] This method is particularly useful for site-specific conjugation onto proteins that have been engineered to contain an aldehyde tag (e.g., via a formylglycine generating enzyme).[12][13]

This approach contrasts with more traditional, less specific bioconjugation methods that target naturally occurring amino acid residues, such as N-hydroxysuccinimide (NHS) esters targeting primary amines (lysine residues) and maleimides targeting thiols (cysteine residues).[14]

Quantitative Comparison of Bioconjugation Chemistries

The choice of conjugation chemistry affects specificity, stability, and reaction conditions.

FeatureAldehyde LigationNHS Ester (Amine)Maleimide (Thiol)
Target Residue Aldehyde/Ketone (often site-specifically installed)[12]Primary Amines (Lysine, N-terminus)[14]Thiols (Cysteine)[14]
Specificity High (Bioorthogonal)[5]Low (targets multiple surface-exposed lysines)[12]High (cysteine is a low-abundance amino acid)
Optimal pH 4.5 - 6.0[12]7.0 - 8.5[14]6.5 - 7.5[14]
Linkage Stability High (Oxime/Hydrazone)Moderate (Amide)Moderate (Thioether, subject to retro-Michael addition)
Key Advantage Site-specific, bioorthogonalSimple, targets abundant residuesSite-specific targeting of native or engineered cysteines
Diagram: Logic of Site-Specific vs. Residue-Specific Conjugation

This diagram illustrates the conceptual difference between targeting a unique, engineered functional group versus targeting a class of naturally occurring amino acid residues on a protein surface.

G cluster_0 Residue-Specific (Less Selective) cluster_1 Site-Specific (Highly Selective) Protein Target Protein Lys Lysine Residues (Surface Exposed) Protein->Lys Cys Cysteine Residue Protein->Cys AldehydeTag Engineered Aldehyde Tag (e.g., Formylglycine) Protein->AldehydeTag NHS_Ester NHS Ester Lys->NHS_Ester Maleimide Maleimide Cys->Maleimide AldehydeLinker Aldehyde Reagent (e.g., this compound) AldehydeTag->AldehydeLinker

Caption: Targeting options for protein bioconjugation.

Experimental Protocol: Comparing Aldehyde vs. NHS Ester Conjugation Efficiency

Objective: To compare the conjugation efficiency and specificity of an aldehyde-reactive probe versus an amine-reactive NHS ester probe on a model protein.

Materials:

  • Model Protein 1: Aldehyde-tagged protein (e.g., MBP-FGly).[15]

  • Model Protein 2: Wild-type equivalent of the protein without the aldehyde tag (control).

  • This compound (or a similar aldehyde-reactive probe with a detectable tag, e.g., biotin).

  • Biotin-NHS Ester (amine-reactive probe).

  • Aldehyde Conjugation Buffer: 100 mM MES, pH 5.5.

  • NHS Ester Conjugation Buffer: 100 mM PBS, pH 7.5.

  • Analytical Equipment: Western Blot with anti-biotin antibody.

Procedure:

  • Reaction Setup: Prepare four reaction tubes:

    • Tube 1 (Aldehyde-Specific): Aldehyde-tagged protein + Aldehyde-reactive biotin probe in Aldehyde Buffer.

    • Tube 2 (Aldehyde-Control): Wild-type protein + Aldehyde-reactive biotin probe in Aldehyde Buffer.

    • Tube 3 (Amine-Specific): Aldehyde-tagged protein + Biotin-NHS ester in NHS Buffer.

    • Tube 4 (Amine-Control): Wild-type protein + Biotin-NHS ester in NHS Buffer.

  • Incubation: Add a 20-fold molar excess of the respective biotin probe to each tube. Incubate Tube 1 and 2 for 12 hours at 37°C.[12] Incubate Tube 3 and 4 for 2 hours at room temperature.

  • Purification: Remove excess, unreacted probes from all samples using a desalting column.

  • Analysis:

    • Separate the proteins from all four reactions using SDS-PAGE and transfer to a nitrocellulose membrane.

    • Perform a Western blot using an anti-biotin antibody (e.g., Streptavidin-HRP) to detect successful conjugation.

  • Data Interpretation:

    • A strong signal in Tube 1 and no/faint signal in Tube 2 demonstrates the high specificity of the aldehyde-based conjugation.

    • Signals in both Tube 3 and Tube 4 are expected, demonstrating that NHS ester reacts with both tagged and untagged proteins, highlighting its lower specificity.

Conclusion

This compound is a specialized bifunctional linker that offers a distinct set of capabilities. Its terminal alkyne leverages the rapid and high-yielding nature of copper-catalyzed click chemistry, making it ideal for robust in vitro conjugation where the presence of a catalyst is acceptable. Its aldehyde functionality provides a highly specific, bioorthogonal handle for site-specific modification, assuming a compatible aminooxy or hydrazide partner has been incorporated into the biomolecule.

When compared to alternatives, the choice depends on the application. For in vivo studies or with sensitive biomolecules, a catalyst-free SPAAC or IEDDA reagent would be preferable to the propargyl group. For general protein labeling without site-specificity, traditional NHS ester or maleimide chemistry may suffice. However, for researchers aiming to construct complex conjugates requiring a highly specific aldehyde-based linkage followed by an efficient copper-catalyzed click reaction, this compound represents a potent and valuable tool.

References

Safety Operating Guide

Proper Disposal of Ald-Ph-amido-PEG4-propargyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Ald-Ph-amido-PEG4-propargyl, a non-cleavable 4-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker, is critical for maintaining a safe and compliant laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive disposal procedure based on the chemical properties of its constituent functional groups: an aldehyde, a phenyl amide, a PEG linker, and a terminal propargyl group. Given the hazardous nature of aldehydes and propargyl-containing compounds, this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of potential vapors.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye ProtectionSafety goggles or a face shieldProtects eyes from potential splashes.
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body ProtectionLaboratory coatProtects clothing and skin from contamination.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • All waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and any rinsate from cleaning contaminated glassware, must be collected in a designated hazardous waste container.

2. Container Management:

  • Container Type: Use a clean, non-reactive, and sealable container. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date must also be clearly marked.

  • Closure: Keep the waste container securely sealed when not in use to prevent the release of vapors.

3. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • In particular, keep it separate from strong acids, bases, and oxidizing agents to avoid potentially violent reactions.[1][2] Propargyl groups can react violently with oxidants and may polymerize under the influence of heat or light.[1]

4. Storage:

  • Store the hazardous waste container in a well-ventilated, designated hazardous waste accumulation area.

  • The storage area should be away from heat sources and direct sunlight.

5. Final Disposal:

  • The disposal of this compound must be managed through a licensed hazardous waste disposal company.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.

  • Do not attempt to dispose of this chemical down the drain or in regular trash. While polyethylene glycol is biodegradable, the hazardous nature of the aldehyde and propargyl moieties necessitates professional disposal.[3]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate spill area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully scoop the absorbent material and spilled substance into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound A Wear Appropriate PPE B Collect Waste in Designated Hazardous Waste Container A->B H Contain Spill with Inert Absorbent A->H C Label Container Correctly (Chemical Name, Date) B->C D Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) C->D E Store Securely in a Ventilated, Designated Area D->E F Contact EHS for Professional Disposal E->F G Spill Occurs G->A I Collect Spill Debris as Hazardous Waste H->I I->B J Decontaminate Spill Area I->J J->B

Caption: Disposal workflow for this compound.

This procedural guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific waste disposal policies and EHS office for further guidance.

References

Personal protective equipment for handling Ald-Ph-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Ald-Ph-amido-PEG4-propargyl, a non-cleavable 4-unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs)[1][2]. As a click chemistry reagent containing an alkyne group, it facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions[1][2]. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the potential hazards associated with its functional groups: an aromatic aldehyde, an amide, a polyethylene glycol (PEG) chain, and a terminal propargyl group.

Potential Hazards

The primary potential hazards are associated with the aldehyde functional group. Aldehydes can be irritants to the skin, eyes, and respiratory tract[3][4]. While aromatic aldehydes are generally less toxic than their low molecular weight aliphatic counterparts, caution is still warranted[3]. The amide functional group is typically of low to moderate toxicity[5][6][7]. The PEG component may increase water solubility and potentially reduce the overall toxicity of the compound[8][9]. The reactivity of the terminal alkyne (propargyl group) should also be considered.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure. The following PPE is recommended when handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes and aerosols, which can cause eye irritation[10][11].
Face ShieldWorn over safety goggles.Recommended when handling larger quantities or when there is a significant splash risk[10].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation[12][13]. For unknown toxicity, double gloving is a good practice.
Body Protection Laboratory CoatFlame-resistant, long-sleeved lab coat.Protects skin and personal clothing from contamination[11].
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and its solutions should be performed in a certified chemical fume hood.Minimizes inhalation of any dust or aerosols, which can cause respiratory tract irritation[3][10].
RespiratorN95 or higher, if aerosols may be generated outside of a fume hood.Provides additional protection against inhalation of airborne particles[13].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for safety.

  • Preparation and Engineering Controls :

    • Before handling, ensure that a chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Donning PPE :

    • Put on a lab coat, followed by safety goggles and a face shield if necessary.

    • Don the appropriate chemical-resistant gloves. Ensure gloves are inspected for any tears or holes before use.

  • Handling the Compound :

    • Handle the solid material exclusively within a chemical fume hood to prevent inhalation of dust.

    • When weighing the compound, use a tared container and handle it with care to avoid creating dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • During the Reaction :

    • Keep all reaction vessels clearly labeled and covered to the extent possible.

    • Continuously work within the fume hood throughout the experiment.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove gloves and dispose of them in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

  • Solid Waste :

    • Dispose of any unused solid this compound in a clearly labeled hazardous waste container.

    • Contaminated consumables, such as gloves, weighing paper, and pipette tips, should also be placed in this container.

  • Liquid Waste :

    • Collect all liquid waste containing this compound, including reaction mixtures and rinsing solvents, in a designated, sealed, and clearly labeled hazardous liquid waste container.

    • Do not pour any solutions containing this compound down the drain. While polyethylene glycol itself is biodegradable, the overall molecule should be treated as hazardous chemical waste[14].

  • Waste Segregation :

    • Segregate waste streams as required by your institution's hazardous waste management program. This may include separating halogenated and non-halogenated solvent waste[15].

  • Waste Pickup :

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。